Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate
Beschreibung
The exact mass of the compound this compound is 252.09977361 g/mol and the complexity rating of the compound is 289. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
ethyl (2R)-2-acetyloxy-3-(2-hydroxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-3-17-13(16)12(18-9(2)14)8-10-6-4-5-7-11(10)15/h4-7,12,15H,3,8H2,1-2H3/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQVEFPDYMABLQ-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1O)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CC1=CC=CC=C1O)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate: A Key Chiral Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern drug discovery and development, the precise construction of chiral molecules is of paramount importance. The stereochemistry of a pharmaceutical agent can profoundly influence its pharmacological and toxicological profile. This guide provides a comprehensive technical overview of Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate, a chiral building block with significant potential in the synthesis of complex pharmaceutical intermediates. As a Senior Application Scientist, my objective is to present not just the fundamental properties of this compound, but also to provide insights into its synthesis and potential applications, grounded in established scientific principles.
Compound Identification and Core Properties
Chemical Identity:
| Identifier | Value |
| Systematic Name | This compound |
| CAS Number | 1799611-07-6[1][2] |
| Molecular Formula | C₁₃H₁₆O₅[1][2] |
| Molecular Weight | 252.27 g/mol [2] |
Chemical Structure:
References
An In-depth Technical Guide to Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate: Structure, Stereochemistry, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate is a chiral ester of significant interest as a potential building block in the synthesis of complex pharmaceutical agents. Its structure, featuring a defined stereocenter and multiple functional groups, offers a versatile scaffold for asymmetric synthesis. This guide provides a comprehensive overview of its molecular architecture, a detailed analysis of its critical stereochemistry, a plausible synthetic pathway, and expected analytical and spectroscopic characteristics. The significance of this molecule as a drug intermediate is also discussed, highlighting the pivotal role of stereochemistry in modern drug design and development.
Molecular Structure and Physicochemical Properties
This compound is an organic compound with the chemical formula C13H16O5 and a molecular weight of 252.27 g/mol . Its structure is characterized by a central propanoate backbone with several key functional groups: an ethyl ester, an acetoxy group at the alpha-position, and a 2-hydroxyphenyl substituent at the beta-position.
| Identifier | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 1799611-07-6 | |
| Molecular Formula | C13H16O5 | |
| Molecular Weight | 252.27 g/mol | |
| SMILES | CCOC(=O)--INVALID-LINK--OC(C)=O |
The Critical Role of Stereochemistry
The defining feature of this molecule is the chiral center at the C2 position of the propanoate chain, designated as (R) according to the Cahn-Ingold-Prelog (CIP) priority rules. The spatial arrangement of the substituents around this stereocenter is crucial, as it dictates the molecule's three-dimensional shape and, consequently, its interaction with other chiral molecules, such as biological receptors and enzymes.
Assigning the (R) Configuration: A Cahn-Ingold-Prelog Analysis
The (R) configuration is determined by assigning priorities to the four groups attached to the chiral carbon (C2):
-
-OC(O)CH3 (acetoxy group): The oxygen atom directly attached to C2 has the highest atomic number (8), giving this group the highest priority (1).
-
-C(=O)OCC (ethyl ester group): The carbon atom of the carbonyl group is attached to two oxygen atoms (one double bond is treated as two single bonds). This gives it a higher priority than the carbon of the hydroxyphenylmethyl group. This group has the second highest priority (2).
-
-CH2-C6H4OH (2-hydroxyphenyl)methyl group): The carbon atom of the methylene group is attached to the aromatic ring. This group has the third highest priority (3).
-
-H (hydrogen atom): The hydrogen atom has the lowest atomic number (1) and thus the lowest priority (4).
With the lowest priority group (H) oriented away from the viewer, the sequence from priority 1 to 2 to 3 is clockwise, hence the designation (R).
Caption: Cahn-Ingold-Prelog priority assignment for the chiral center of this compound.
Significance in Drug Development
In a biological system, the two enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive, less active, or even cause adverse effects. Therefore, the use of single-enantiomer drugs, or "chiral switches," is a major focus in modern drug development to improve therapeutic indices and reduce patient risk. The defined (2R) stereochemistry of this compound makes it a valuable chiral pool starting material for the stereoselective synthesis of such single-enantiomer drugs.
Proposed Synthetic Pathway
Conceptual Workflow
Caption: Proposed chemo-enzymatic synthesis workflow.
Detailed Experimental Protocol (Representative)
Step 1: Asymmetric Biocatalytic Reduction of Ethyl 2-oxo-3-(2-hydroxyphenyl)propanoate
-
Reaction Setup: To a solution of the starting α-ketoester, ethyl 2-oxo-3-(2-hydroxyphenyl)propanoate, in a suitable buffer (e.g., potassium phosphate buffer, pH 7.0), add a ketoreductase enzyme capable of reducing the ketone to the (R)-alcohol with high enantioselectivity.
-
Cofactor Regeneration: Include a cofactor regeneration system, such as glucose and glucose dehydrogenase, to recycle the NADPH or NADH required by the ketoreductase.
-
Incubation: Stir the reaction mixture at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by HPLC or TLC.
-
Workup and Purification: Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude (R)-alcohol by flash column chromatography.
Step 2: Acetylation of Ethyl (2R)-2-hydroxy-3-(2-hydroxyphenyl)propanoate
-
Reaction Setup: Dissolve the purified (R)-alcohol from Step 1 in a suitable solvent such as dichloromethane or pyridine.
-
Reagent Addition: Cool the solution in an ice bath and add acetic anhydride and a catalytic amount of a base like pyridine or 4-dimethylaminopyridine (DMAP).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quenching and Workup: Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the final product, this compound, by flash column chromatography.
Analytical and Spectroscopic Characterization (Expected)
Spectroscopic Data
While experimental spectra for this specific compound are not widely published, the following are expected characteristics based on its structure and data from analogous compounds.
| Technique | Expected Key Features |
| ¹H NMR | - Aromatic protons of the 2-hydroxyphenyl group (approx. 6.7-7.2 ppm).- A multiplet for the methine proton at C2 (approx. 5.0-5.5 ppm).- A quartet for the ethyl ester methylene protons (approx. 4.1-4.3 ppm).- A multiplet for the methylene protons at C3 (approx. 3.0-3.3 ppm).- A singlet for the acetoxy methyl protons (approx. 2.1 ppm).- A triplet for the ethyl ester methyl protons (approx. 1.2-1.3 ppm). |
| ¹³C NMR | - Carbonyl carbon of the ester (approx. 170-175 ppm).- Carbonyl carbon of the acetoxy group (approx. 170 ppm).- Aromatic carbons (approx. 115-155 ppm).- Methine carbon at C2 (approx. 70-75 ppm).- Methylene carbon of the ethyl ester (approx. 60-62 ppm).- Methylene carbon at C3 (approx. 35-40 ppm).- Methyl carbon of the acetoxy group (approx. 21 ppm).- Methyl carbon of the ethyl ester (approx. 14 ppm). |
| IR Spectroscopy | - A broad O-H stretch from the phenolic hydroxyl group (approx. 3200-3500 cm⁻¹).- Two distinct C=O stretches for the ester and acetoxy groups (approx. 1735-1750 cm⁻¹).- C-O stretches (approx. 1000-1300 cm⁻¹).- Aromatic C=C stretches (approx. 1450-1600 cm⁻¹). |
| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z 252.- Fragmentation patterns corresponding to the loss of the ethoxy group (-OCH2CH3, m/z 207), the acetoxy group (-OC(O)CH3, m/z 193), and the ethyl ester group (-COOCH2CH3, m/z 179). |
Applications in Drug Development
This compound is primarily of interest as a chiral intermediate in the synthesis of more complex molecules. Its bifunctional nature (the ester and the phenolic hydroxyl group) allows for a variety of subsequent chemical transformations, while the protected alpha-hydroxy group and the defined stereocenter make it a valuable component for building stereochemically complex drug candidates.
Potential therapeutic areas where such a scaffold could be employed include cardiovascular diseases, oncology, and inflammatory disorders, where structurally related phenylpropanoic acid derivatives have shown biological activity.
Conclusion
This compound represents a valuable chiral building block for synthetic and medicinal chemistry. A thorough understanding of its structure, and particularly its stereochemistry, is paramount for its effective use in the development of new therapeutic agents. While detailed synthetic and spectroscopic data in the public domain are limited, established principles of asymmetric synthesis and spectroscopic analysis provide a robust framework for its preparation and characterization. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of such well-defined chiral intermediates will undoubtedly increase.
"Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate" IUPAC name and synonyms
An In-Depth Technical Guide to Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate: Properties and Synthetic Utility
Executive Summary
This technical guide provides a comprehensive overview of this compound, a chiral chemical intermediate with significant potential in synthetic organic chemistry and drug development. The document delineates the compound's chemical identity, including its IUPAC name, synonyms, and key physicochemical properties. The core focus is on its role as a versatile chiral building block, offering insights into its structural features and their implications for the synthesis of complex, biologically active molecules. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries, providing a foundational understanding of this compound's synthetic applications.
Chemical Identity and Properties
The precise identification and characterization of a starting material are fundamental to any successful synthetic campaign. This section outlines the core identifiers and properties of this compound.
Nomenclature and Key Identifiers
The compound is systematically named according to IUPAC conventions, which define its stereochemistry, parent chain, and substituent groups.
-
IUPAC Name : this compound[1]
-
Common Synonyms : (R)-Ethyl 2-acetoxy-3-(2-hydroxyphenyl)propanoate[2]
These identifiers are crucial for unambiguous documentation in laboratory notebooks, publications, and regulatory submissions.
Physicochemical Data
A summary of the key quantitative data for this compound is presented below. This information is vital for reaction planning, including molar calculations and solvent selection.
| Property | Value | Source |
| Molecular Formula | C13H16O5 | [1][2][4] |
| Molecular Weight | 252.26 g/mol | [2][5] |
| Purity | Typically ≥97% | [1][2] |
| SMILES | CCOC(=O)--INVALID-LINK--OC(C)=O | [1] |
Role as a Chiral Intermediate in Drug Development
This compound is primarily classified as a drug intermediate.[3][6][7] This designation implies that it is not intended for direct therapeutic use but serves as a critical building block in the multi-step synthesis of active pharmaceutical ingredients (APIs).
The Importance of Chirality
The "(2R)" designation in the compound's name signifies a specific three-dimensional arrangement of atoms around the chiral center at the second carbon of the propanoate chain. In drug development, stereochemical purity is paramount. Enantiomers (non-superimposable mirror-image isomers) of a drug can have vastly different pharmacological and toxicological profiles. The use of a stereochemically pure intermediate like this one allows for the synthesis of a single-enantiomer drug, which can lead to:
-
Increased therapeutic efficacy by targeting specific receptors.
-
Improved safety by eliminating the potential for off-target effects or toxicity associated with the other enantiomer.
Analysis of Functional Groups and Synthetic Potential
The synthetic versatility of this molecule stems from its distinct functional groups, each offering a handle for specific chemical transformations.
References
- 1. This compound 97% | CAS: 1799611-07-6 | AChemBlock [achemblock.com]
- 2. calpaclab.com [calpaclab.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. achmem.com [achmem.com]
- 5. ethyl (2S)-2-acetoxy-3-(2-hydroxyphenyl)propanoate | C13H16O5 | CID 131742806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. targetmol.cn [targetmol.cn]
Deconstructing Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate: A Guide to Its Spectral Signature
This technical guide provides an in-depth analysis of the predicted spectral data for Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate, a key intermediate in pharmaceutical synthesis.[1][2] For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's spectral signature is paramount for structure elucidation, purity assessment, and reaction monitoring. This document offers a detailed exploration of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental principles and data from analogous structures.
While direct experimental spectra for this specific molecule are not widely available in public databases, this guide leverages established spectroscopic principles and data from structurally related compounds to provide a robust and scientifically-grounded predictive analysis.[3][4][5][6] This approach not only offers a reliable spectral forecast but also serves as an educational tool for interpreting the spectra of similarly complex molecules.
Molecular Structure and Functional Group Analysis
This compound (C₁₃H₁₆O₅, Molar Mass: 252.26 g/mol ) is a chiral molecule possessing several key functional groups that dictate its spectral characteristics.[7][8] A clear understanding of these groups is the foundation for interpreting its NMR, IR, and MS data.
-
Ethyl Ester Group: This group will give rise to characteristic signals in both ¹H and ¹³C NMR, including a quartet and a triplet for the ethyl protons, and distinct carbonyl and alkoxy carbon signals. The C=O and C-O bonds will also produce strong absorption bands in the IR spectrum.
-
Acetoxy Group: The acetyl methyl protons will appear as a sharp singlet in the ¹H NMR spectrum, and the carbonyl and methyl carbons will be identifiable in the ¹³C NMR spectrum. The acetoxy carbonyl will have a distinct C=O stretching frequency in the IR spectrum.
-
2-Hydroxyphenyl Group: This ortho-substituted aromatic ring will exhibit a complex splitting pattern in the aromatic region of the ¹H NMR spectrum. The phenolic hydroxyl group will have a characteristic broad O-H stretch in the IR spectrum and its proton signal in the ¹H NMR spectrum will be sensitive to solvent and concentration.
-
Chiral Propanoate Backbone: The stereocenter at the C2 position will influence the magnetic environment of the adjacent protons, leading to potentially complex splitting patterns.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR data for this compound are presented below, with chemical shifts referenced to tetramethylsilane (TMS). Predictions are based on established chemical shift increments and data from similar molecular fragments.[9][10][11][12]
Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-aromatic | 6.80 - 7.20 | m | - | 4H |
| -OH | 5.0 - 6.0 | br s | - | 1H |
| -CH(OAc)- | 5.30 | dd | 8.0, 5.0 | 1H |
| -OCH₂CH₃ | 4.20 | q | 7.1 | 2H |
| -CH₂-Ar | 3.15 | dd | 14.0, 5.0 | 1H |
| 3.05 | dd | 14.0, 8.0 | 1H | |
| -OCOCH₃ | 2.10 | s | - | 3H |
| -OCH₂CH₃ | 1.25 | t | 7.1 | 3H |
Interpretation and Rationale:
-
Aromatic Protons (6.80 - 7.20 ppm): The four protons on the 2-hydroxyphenyl group are expected to appear as a complex multiplet due to their distinct chemical environments and spin-spin coupling.[13]
-
Phenolic Hydroxyl Proton (5.0 - 6.0 ppm): The chemical shift of the phenolic -OH proton is variable and dependent on solvent, concentration, and temperature. It is expected to appear as a broad singlet.[10]
-
Methine Proton (-CH(OAc)-) (5.30 ppm): This proton is deshielded by both the adjacent acetoxy group and the ester carbonyl. It is expected to be a doublet of doublets due to coupling with the two diastereotopic protons of the neighboring methylene group.[14]
-
Ethyl Ester Methylene Protons (-OCH₂CH₃) (4.20 ppm): These protons are adjacent to the ester oxygen and will appear as a quartet due to coupling with the methyl protons.[15]
-
Benzylic Methylene Protons (-CH₂-Ar) (3.05 - 3.15 ppm): These protons are diastereotopic due to the adjacent chiral center, and will therefore have different chemical shifts and couple with each other (geminal coupling) and with the methine proton, resulting in two separate doublet of doublets signals.
-
Acetoxy Methyl Protons (-OCOCH₃) (2.10 ppm): The three protons of the acetyl group are equivalent and not coupled to other protons, thus appearing as a sharp singlet.[16]
-
Ethyl Ester Methyl Protons (-OCH₂CH₃) (1.25 ppm): These protons will appear as a triplet due to coupling with the adjacent methylene protons.[17]
Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | 170.5 |
| C=O (Acetoxy) | 169.8 |
| C-OH (Aromatic) | 154.0 |
| C-aromatic (quaternary) | 124.0 |
| C-H (Aromatic) | 130.0, 128.5, 121.0, 116.0 |
| -CH(OAc)- | 72.0 |
| -OCH₂CH₃ | 62.0 |
| -CH₂-Ar | 35.0 |
| -OCOCH₃ | 20.8 |
| -OCH₂CH₃ | 14.1 |
Interpretation and Rationale:
-
Carbonyl Carbons (169.8, 170.5 ppm): The two ester carbonyl carbons are expected to have similar chemical shifts in the downfield region of the spectrum.[18][19]
-
Aromatic Carbons (116.0 - 154.0 ppm): The six carbons of the benzene ring will have distinct chemical shifts. The carbon bearing the hydroxyl group will be the most deshielded.[13]
-
Methine Carbon (-CH(OAc)-) (72.0 ppm): This carbon is attached to two oxygen atoms and is expected to have a chemical shift in this region.
-
Ethyl Ester Methylene Carbon (-OCH₂CH₃) (62.0 ppm): This carbon is adjacent to the ester oxygen.
-
Benzylic Methylene Carbon (-CH₂-Ar) (35.0 ppm): The benzylic carbon signal.
-
Acetoxy Methyl Carbon (-OCOCH₃) (20.8 ppm): The methyl carbon of the acetoxy group.[20]
-
Ethyl Ester Methyl Carbon (-OCH₂CH₃) (14.1 ppm): The terminal methyl carbon of the ethyl group.
Experimental Protocol for NMR Spectroscopy
A detailed step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Workflow for NMR Sample Preparation and Data Acquisition
Caption: A generalized workflow for NMR analysis.
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted key absorption bands for this compound are summarized below.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3550 - 3200 | O-H (Phenol) | Broad stretch, indicative of hydrogen bonding.[21][22] |
| 3100 - 3000 | C-H (Aromatic) | Stretch |
| 3000 - 2850 | C-H (Aliphatic) | Stretch |
| 1750 - 1735 | C=O (Acetoxy Ester) | Strong stretch.[23] |
| 1735 - 1715 | C=O (Ethyl Ester) | Strong stretch.[23] |
| 1600, 1475 | C=C (Aromatic) | Ring stretches |
| 1370 | C-H (Methyl) | Bend |
| 1250 - 1000 | C-O | Strong stretches from both ester groups.[23] |
Interpretation and Rationale:
-
O-H Stretch (3550 - 3200 cm⁻¹): The most prominent feature for the phenolic group is a broad O-H stretching band, the broadening of which is due to intermolecular hydrogen bonding.[21]
-
C=O Stretches (1750 - 1715 cm⁻¹): Two distinct carbonyl stretching bands are expected. The acetoxy ester carbonyl will likely appear at a slightly higher wavenumber (1750-1735 cm⁻¹) compared to the ethyl ester carbonyl (1735-1715 cm⁻¹).[23]
-
C-O Stretches (1250 - 1000 cm⁻¹): Strong and complex absorption bands are expected in this region due to the C-O stretching vibrations of both the ethyl ester and the acetoxy group.[24]
-
Aromatic Region (3100 - 3000 cm⁻¹, 1600, 1475 cm⁻¹): The presence of the benzene ring will be confirmed by the aromatic C-H stretches and the characteristic C=C ring stretching vibrations.
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)
ATR-FTIR is a common and convenient method for obtaining IR spectra of solid and liquid samples.
Workflow for ATR-FTIR Analysis
Caption: A streamlined workflow for ATR-FTIR analysis.
Predicted Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides valuable information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation.
Predicted Fragmentation Pattern (EI-MS)
| m/z | Predicted Fragment Ion | Plausible Origin |
| 252 | [M]⁺˙ | Molecular Ion |
| 209 | [M - C₂H₃O]⁺ | Loss of a ketene radical from the acetoxy group |
| 193 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy radical |
| 164 | [M - C₂H₄O₂ - C₂H₄]⁺˙ | McLafferty rearrangement and subsequent loss of ethylene |
| 149 | [C₈H₅O₃]⁺ | |
| 121 | [C₇H₅O₂]⁺ | |
| 107 | [C₇H₇O]⁺ | Benzylic cleavage with hydrogen rearrangement |
| 91 | [C₇H₇]⁺ | Tropylium ion, from benzylic cleavage |
| 43 | [CH₃CO]⁺ | Acylium ion from the acetoxy group |
Interpretation and Rationale:
-
Molecular Ion (m/z 252): The molecular ion peak is expected, although it may be of low intensity due to the molecule's susceptibility to fragmentation.
-
Loss of Ethoxy Radical (m/z 193): Cleavage of the ethyl ester group to lose an ethoxy radical is a common fragmentation pathway for ethyl esters.[25]
-
Benzylic Cleavage (m/z 107 and 91): Cleavage of the bond between the chiral center and the benzylic carbon is highly probable, leading to the formation of the hydroxytropylium ion (m/z 107) or the tropylium ion (m/z 91) after loss of the hydroxyl group. The tropylium ion is often a very stable and abundant fragment.[2][26][27]
-
Loss of Ketene (m/z 209): The acetoxy group can undergo fragmentation with the loss of a neutral ketene molecule.
-
Acylium Ion (m/z 43): The formation of the acetyl cation is a characteristic fragmentation of the acetoxy group and is expected to be an abundant peak.[28]
-
McLafferty Rearrangement: While not as straightforward as in simple esters, a McLafferty-type rearrangement involving the ester carbonyl and a gamma-hydrogen from the ethyl group could lead to the loss of ethylene.[29][30][31]
Experimental Protocol for Mass Spectrometry (GC-MS with EI)
For a volatile compound like this, Gas Chromatography coupled with Mass Spectrometry (GC-MS) using Electron Ionization (EI) is a standard analytical technique.
Workflow for GC-MS Analysis
Caption: A standard workflow for GC-MS analysis.
Conclusion
This technical guide has provided a comprehensive, in-depth prediction and interpretation of the NMR, IR, and MS spectral data for this compound. By dissecting the molecule's structure and applying fundamental spectroscopic principles, we have constructed a detailed spectral signature. This predictive approach, supported by data from analogous compounds and established methodologies, offers a valuable resource for researchers in the positive identification and characterization of this important pharmaceutical intermediate. The provided protocols and workflows further serve as a practical guide for obtaining high-quality spectral data in the laboratory.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. reddit.com [reddit.com]
- 3. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 4. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 5. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 6. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 7. This compound 97% | CAS: 1799611-07-6 | AChemBlock [achemblock.com]
- 8. achmem.com [achmem.com]
- 9. 1H chemical shifts in NMR. Part 21--prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. modgraph.co.uk [modgraph.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. researchgate.net [researchgate.net]
- 16. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification | MDPI [mdpi.com]
- 17. Interpretaion of HNMR of ethyl propanoate (Figure A) Figure A: { } ^ { 1.. [askfilo.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. A convenient and accurate method for predicting 13C chemical shifts in organic molecules | Semantic Scholar [semanticscholar.org]
- 20. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 22. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 23. orgchemboulder.com [orgchemboulder.com]
- 24. purdue.edu [purdue.edu]
- 25. pharmacy180.com [pharmacy180.com]
- 26. Gas-phase fragmentation of the protonated benzyl ester of proline: intramolecular electrophilic substitution versus hydride transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. thiele.ruc.dk [thiele.ruc.dk]
- 30. spectroscopyonline.com [spectroscopyonline.com]
- 31. pubs.aip.org [pubs.aip.org]
"Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate" material safety data sheet (MSDS)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate, a key intermediate in pharmaceutical synthesis. Moving beyond a standard safety data sheet, this document delves into the practical applications, synthesis considerations, and the scientific reasoning behind the recommended handling and safety protocols.
Chemical Identity and Properties
This compound is a chiral ester with the following key identifiers:
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 1799611-07-6 | [1] |
| Molecular Formula | C13H16O5 | [1] |
| Molecular Weight | 252.26 g/mol | [2] |
| Purity | Typically ≥97% | [1] |
Hazard Identification and Safety Protocols
As a crucial intermediate in drug development, understanding the hazard profile of this compound is paramount for ensuring laboratory safety and experimental integrity.
GHS Classification and Hazard Statements
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[2]
-
Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[2]
-
Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.[2]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[2]
The signal word for this chemical is "Warning" .[2][3]
Rationale-Driven Safety and Handling
The following protocols are designed to mitigate the risks identified above. The "why" behind each recommendation is crucial for fostering a culture of safety and critical thinking in the laboratory.
A comprehensive PPE strategy is the first line of defense.
| PPE | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | The compound is a serious eye irritant. Goggles provide a seal against splashes and vapors. A face shield offers broader protection for the face. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact, which can cause irritation. Gloves must be inspected before use and disposed of properly. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against accidental spills and splashes, minimizing skin contact. |
-
Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. This is to minimize the inhalation of any dust or aerosols, which can cause respiratory irritation.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or aerosols. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8°C.[2]
First Aid Measures
In the event of exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Protocol |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
Role in Pharmaceutical Synthesis
This compound is primarily utilized as a drug intermediate.[4][5][6] This means it is a building block in the synthesis of more complex active pharmaceutical ingredients (APIs). Its specific stereochemistry and functional groups make it a valuable precursor in multi-step synthetic pathways.
While the exact public-domain synthesis pathways for specific drugs using this intermediate are often proprietary, its structure suggests potential applications in the synthesis of compounds targeting a variety of biological systems. The presence of a chiral center, a phenolic hydroxyl group, and an ester allows for diverse chemical modifications.
Experimental Protocols: A Conceptual Framework
While specific synthetic procedures are proprietary, a general workflow for the use of this intermediate can be conceptualized.
Workflow for a Hypothetical Coupling Reaction
Caption: A conceptual workflow for a typical reaction involving the phenolic hydroxyl group of the intermediate.
References
A Technical Guide to Sourcing Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate for Pharmaceutical Research and Development
For researchers, scientists, and drug development professionals, the procurement of key chemical intermediates is a critical step that can significantly impact project timelines and outcomes. This guide provides an in-depth analysis of sourcing strategies for Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate (CAS No. 1799611-07-6), a chiral propanoate derivative recognized as a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2][3] We will explore both direct procurement from catalog suppliers and the engagement of custom synthesis services, offering a comprehensive framework for making informed sourcing decisions.
Understanding the Compound: this compound
This compound is a chiral building block with a specific stereochemistry that is often crucial for the biological activity of the final drug substance. Its molecular structure, containing ester, acetate, and hydroxyl functional groups, makes it a versatile synthon for further chemical modifications. The purity and chiral integrity of this intermediate are paramount, as impurities or the presence of the undesired enantiomer can lead to significant challenges in downstream processing and regulatory approval.
Key Specifications:
Direct Procurement: Identifying Commercial Suppliers
For many research and early-stage development needs, direct procurement from a chemical catalog supplier is the most efficient route. Several companies list this compound as an available product. It is crucial to note that while these suppliers offer the compound, pricing is typically not listed on their websites and requires a formal quotation request. This is standard practice for specialized chemical intermediates, as pricing can fluctuate based on stock availability, purity, and required quantity.
Below is a summary of identified commercial suppliers. When contacting these vendors, it is essential to provide the CAS number (1799611-07-6) to ensure the correct compound is quoted.
| Supplier | Purity/Specification | MDL Number | Product Code/Cat. No. | Link |
| Fluorochem | 98% | MFCD30741898 | F788123 | --INVALID-LINK--[6] |
| Acmec Biochemical | Not specified | Not specified | Not specified | --INVALID-LINK--[4] |
| BLDpharm | Not specified | MFCD30741898 | Not specified | --INVALID-LINK--[8] |
| Advanced ChemBlocks Inc. | 97% | MFCD30741898 | T93754 | --INVALID-LINK--[9] |
| Achmem | 98% | MFCD30741898 | XQ00384 | --INVALID-LINK--[7] |
| MedchemExpress | Not specified | Not specified | Not specified | --INVALID-LINK--[1][3] |
| TargetMol | Not specified | Not specified | Not specified | --INVALID-LINK--[2] |
Experimental Protocol: Requesting a Quotation (RFQ)
-
Identify Potential Suppliers: Select a minimum of 2-3 suppliers from the table above to ensure competitive pricing and availability.
-
Prepare RFQ Documentation: Draft an email or use the supplier's online portal to request a quote. Include the following information:
-
Chemical Name: this compound
-
CAS Number: 1799611-07-6
-
Required Quantity (e.g., 1g, 5g, 25g)
-
Required Purity (e.g., >98%) and any specific analytical requirements (e.g., chiral HPLC, NMR).
-
Request for a Certificate of Analysis (CoA) for the current batch.
-
Your shipping and billing address.
-
-
Evaluate Quotations: Compare the received quotes based on price, lead time, and the supplier's ability to meet your technical specifications. The CoA is a self-validating document that provides evidence of the product's quality.
The Custom Synthesis Option: When to Outsource Production
While direct procurement is suitable for small quantities, larger-scale drug development campaigns, or instances where a higher purity profile is required, may necessitate custom synthesis. This involves contracting a specialized laboratory, often a Contract Research Organization (CRO) or a Contract Development and Manufacturing Organization (CDMO), to produce the compound specifically for your project.
Causality for Choosing Custom Synthesis:
-
Scale-Up Requirements: When quantities exceed typical catalog stock levels (e.g., kilogram scale).
-
Purity Specifications: If your process requires a purity greater than what is commercially available (e.g., >99.5%).
-
Supply Chain Security: For critical long-term projects, establishing a direct relationship with a manufacturer can de-risk the supply chain.
-
Process Optimization: A CDMO can optimize the synthesis route for cost-effectiveness and scalability, which is crucial for later-stage drug development.[10][11]
The following diagram illustrates the decision-making process for sourcing this intermediate.
Caption: Decision workflow for sourcing the target compound.
Vetting and Engaging a Custom Synthesis Partner
Selecting the right CRO/CDMO is a critical decision. The partner must demonstrate expertise in chiral synthesis and have a strong regulatory and quality control track record.[12][13]
Key Vetting Criteria:
-
Expertise in Chiral Chemistry: Look for demonstrated experience in asymmetric synthesis and chiral separations.[12][13]
-
Analytical Capabilities: Ensure they have in-house capabilities for NMR, LC-MS, and chiral HPLC to validate the product's structure, purity, and enantiomeric excess.
-
Project Management and Communication: A transparent and communicative project management style is essential for success.
-
Scalability: If future scale-up is anticipated, choose a partner with pilot plant and cGMP manufacturing capabilities.[11][14]
Workflow for a Custom Synthesis Project
The following diagram outlines a typical workflow for a custom synthesis project.
Caption: Standard workflow for a custom synthesis project.
Representative Custom Synthesis Providers:
While not an exhaustive list, the following organizations represent the types of partners that can be engaged for complex chemical synthesis projects.[15]
| Organization Type | Examples | Key Services |
| Full-Service CDMOs | Cambrex, Apeloa | Process development, scale-up, cGMP manufacturing, API manufacturing.[10][11] |
| Specialized CROs | Selcia, Chiroblock | Custom synthesis of complex molecules, asymmetric synthesis, stable isotope labeling.[12][13] |
| Large Integrated CROs | WuXi AppTec, IQVIA | Broad platform of services from discovery chemistry to clinical trials.[16] |
| Chemical Sourcing Platforms | eMolecules, AgfaLabs | Platforms to search for and procure rare chemicals or connect with custom synthesis providers.[17][18] |
Conclusion
Sourcing this compound requires a strategic approach tailored to the specific needs of the research or development project. For small-scale, exploratory work, direct procurement from catalog suppliers is the most logical path. Researchers should leverage the provided list of vendors to obtain competitive quotes. For larger-scale, cGMP, or high-purity requirements, the custom synthesis route through a qualified CRO or CDMO is the authoritative and trustworthy choice. By following the outlined decision-making and vetting workflows, scientists can ensure a reliable and high-quality supply of this critical intermediate, thereby safeguarding the integrity and timeline of their drug development programs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.cn [targetmol.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 1799611-07-6[this compound]- Acmec Biochemical [acmec.com.cn]
- 5. calpaclab.com [calpaclab.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. achmem.com [achmem.com]
- 8. 1799611-07-6|(R)-Ethyl 2-acetoxy-3-(2-hydroxyphenyl)propanoate|BLD Pharm [bldpharm.com]
- 9. This compound 97% | CAS: 1799611-07-6 | AChemBlock [achemblock.com]
- 10. Apeloa [apeloa.com]
- 11. CDMO | Drug Substance, Drug Product & Analytical Services | Cambrex [cambrex.com]
- 12. Custom Synthesis | Analytical Chemistry Services | Selcia [selcia.com]
- 13. Synthesis of Chiral Compounds and other Specialty Chemicals Chiroblock GmbH [chiroblock.com]
- 14. smspharma.com [smspharma.com]
- 15. drugformulation-bioavailability.pharmaceuticalconferences.com [drugformulation-bioavailability.pharmaceuticalconferences.com]
- 16. tfscro.com [tfscro.com]
- 17. emolecules.com [emolecules.com]
- 18. Chemical sourcing | AgfaLabs [agfa.com]
The Latent Therapeutic Potential of Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate Derivatives: A Technical Guide for Drug Discovery
Preamble: Unlocking the Core Scaffold
In the landscape of medicinal chemistry, the identification of versatile scaffolds that serve as a foundation for novel therapeutic agents is a critical endeavor. Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate, while primarily recognized as a synthetic intermediate, presents a compelling chiral backbone with latent potential for derivatization into a library of biologically active compounds.[1][2] Its structure, featuring a reactive ester, a cleavable acetate, and a phenolic hydroxyl group, offers multiple avenues for chemical modification. This guide provides a forward-looking perspective for researchers, scientists, and drug development professionals on the prospective biological activities of derivatives synthesized from this core, underpinned by established methodologies and insights from structurally related compounds.
While direct biological activity data for the parent compound is not extensively documented in public literature, its utility as a precursor is clear.[1][2] This whitepaper, therefore, takes a deductive approach, postulating the synthesis of novel derivatives and exploring their potential therapeutic applications, with a focus on oncology and inflammatory diseases.
I. Strategic Derivatization: From Intermediate to Bioactive Candidate
The true potential of this compound lies in its capacity for strategic chemical modification. The following section outlines plausible synthetic pathways to generate a diverse library of derivatives, enhancing their drug-like properties and introducing pharmacophores known to confer biological activity.
Synthetic Strategy Overview
The synthetic strategy hinges on the manipulation of the three key functional groups: the ethyl ester, the acetoxy group, and the phenolic hydroxyl. A generalized workflow for generating a library of derivatives is proposed below.
Caption: Proposed synthetic pathways for derivatization.
This multi-pronged approach allows for the systematic exploration of the chemical space around the core scaffold, enabling the investigation of structure-activity relationships (SAR).
II. Prospective Biological Activities and Mechanistic Insights
Based on the biological activities of structurally analogous compounds, derivatives of this compound are hypothesized to exhibit significant anticancer and anti-inflammatory properties.
Anticancer Potential
Derivatives incorporating moieties such as substituted aromatic rings or heterocyclic systems have shown promise as anticancer agents.[3][4] The proposed amide and ester derivatives could be evaluated for their cytotoxic effects against a panel of human cancer cell lines.
Hypothesized Mechanism of Action:
Many anticancer compounds exert their effects through the induction of apoptosis and cell cycle arrest. It is plausible that derivatives of this scaffold could modulate key signaling pathways involved in cancer cell proliferation and survival. For instance, compounds bearing phenolic hydroxyl groups have been shown to possess antioxidant properties that can translate to anticancer effects.[4]
Caption: Potential anticancer mechanisms of action.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases. The development of novel anti-inflammatory agents with improved safety profiles is an ongoing need. Derivatives of propanoic acid have been explored as anti-inflammatory agents, often targeting enzymes in the arachidonic acid cascade.[5][6][7][8]
Hypothesized Mechanism of Action:
The anti-inflammatory effects of the synthesized derivatives could be mediated through the inhibition of key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[5][7][8] Inhibition of these enzymes would lead to a reduction in the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
Caption: Potential anti-inflammatory mechanisms of action.
III. Experimental Protocols for Biological Evaluation
To empirically validate the hypothesized biological activities, a systematic screening cascade is essential. The following section details robust and validated in vitro assays.
In Vitro Anticancer Activity Assessment
A tiered approach is recommended, starting with a broad cytotoxicity screen followed by more detailed mechanistic studies for promising lead compounds.
3.1.1 Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Protocol:
-
Seed human cancer cell lines (e.g., a panel representing different tumor types) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the synthesized derivatives for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.[3]
-
3.1.2 Apoptosis Induction: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Treat cancer cells with the test compounds at their predetermined IC50 concentrations for 24-48 hours.
-
Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Analyze the stained cells by flow cytometry.
-
3.1.3 Cell Cycle Analysis
Propidium iodide staining followed by flow cytometry can be used to determine the distribution of cells in different phases of the cell cycle.
-
Protocol:
-
Treat cells with the test compounds for a suitable duration (e.g., 24 hours).
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells and treat with RNase A to remove RNA.
-
Stain the cellular DNA with propidium iodide.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[9]
-
In Vitro Anti-inflammatory Activity Assessment
3.2.1 Cyclooxygenase (COX) Inhibition Assay
The ability of the derivatives to inhibit COX-1 and COX-2 can be determined using commercially available colorimetric or fluorometric assay kits.
-
Protocol:
-
Prepare a reaction mixture containing the COX enzyme (either COX-1 or COX-2), a heme cofactor, and the test compound at various concentrations.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the reaction mixture at 37°C.
-
Measure the production of prostaglandin G2 (PGG2) or other downstream products using a suitable detection method as per the kit instructions.
-
Calculate the IC50 values for COX-1 and COX-2 inhibition.[5][7][8]
-
3.2.2 5-Lipoxygenase (5-LOX) Inhibition Assay
Similar to the COX assays, the inhibitory effect on 5-LOX can be assessed using commercially available kits.
-
Protocol:
IV. Data Presentation and Structure-Activity Relationship (SAR) Analysis
Systematic evaluation of the biological data is crucial for identifying lead compounds and understanding the relationship between chemical structure and biological activity.
Tabulation of Biological Data
All quantitative data, such as IC50 values, should be presented in a clear and organized tabular format to facilitate comparison between derivatives.
Table 1: Hypothetical In Vitro Anticancer Activity of Amide Derivatives
| Compound ID | R-group (Amine) | Cancer Cell Line A IC50 (µM) | Cancer Cell Line B IC50 (µM) |
| Deriv-A-01 | Benzylamine | > 50 | 45.2 |
| Deriv-A-02 | 4-Fluorobenzylamine | 22.1 | 18.7 |
| Deriv-A-03 | 3,4-Dichlorobenzylamine | 8.5 | 5.1 |
| Doxorubicin | (Positive Control) | 0.8 | 0.5 |
Table 2: Hypothetical In Vitro Anti-inflammatory Activity of Ester Derivatives
| Compound ID | R-group (Alcohol) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) |
| Deriv-E-01 | Ethanol | 15.6 | 2.3 | > 50 |
| Deriv-E-02 | Propanol | 12.8 | 1.9 | 42.1 |
| Deriv-E-03 | Butanol | 10.2 | 1.1 | 35.8 |
| Indomethacin | (Positive Control) | 0.1 | 2.5 | N/A |
Preliminary Structure-Activity Relationship (SAR) Insights
By analyzing the data in the tables, preliminary SAR can be deduced. For instance, in the hypothetical anticancer data, the addition of electron-withdrawing groups (halogens) to the benzylamine moiety appears to enhance cytotoxic activity. Similarly, for the anti-inflammatory data, increasing the alkyl chain length of the ester may improve COX-2 selectivity and potency. These initial observations can guide the design of second-generation compounds with improved activity profiles.
V. Conclusion and Future Directions
This compound represents a promising, yet underexplored, starting point for the development of novel therapeutic agents. This guide has outlined a rational approach to synthesize and evaluate a library of its derivatives for potential anticancer and anti-inflammatory activities. The proposed experimental workflows provide a robust framework for identifying lead compounds and elucidating their mechanisms of action. Future work should focus on executing the proposed synthetic and screening strategies, followed by in-depth preclinical evaluation of the most promising candidates. The systematic exploration of the chemical space around this versatile scaffold holds the potential to yield novel drug candidates with significant therapeutic value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.cn [targetmol.cn]
- 3. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-Depth Technical Guide to Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate: Synthesis, Properties, and Pharmaceutical Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate, a chiral molecule of significant interest in pharmaceutical development. Due to its specific stereochemistry and functional groups, this compound serves as a valuable chiral building block for the synthesis of complex, biologically active molecules. This document will delve into the stereoselective synthesis strategies, physicochemical properties, and potential applications of this compound, drawing upon established principles of asymmetric synthesis and patent literature for related structural motifs.
Introduction and Significance
This compound is a chiral ester with the chemical formula C13H16O5 and a molecular weight of 252.27 g/mol . Its structure is characterized by a propanoate backbone with three key functionalities: an ethyl ester, an acetoxy group at the chiral center (C2), and a 2-hydroxyphenyl group at the C3 position. The "(2R)" designation specifies the absolute configuration at the stereocenter, which is crucial for its interaction with biological systems.
While direct literature on this specific molecule is not abundant, its structural components are present in numerous pharmaceutical intermediates. The 2-hydroxy-3-arylpropanoate core is a key pharmacophore in various drug candidates, including peroxisome proliferator-activated receptor (PPAR) agonists, which are used in the treatment of metabolic disorders like type 2 diabetes[1]. The presence of the acetoxy group suggests its potential role as a prodrug moiety or a key intermediate that can be readily converted to the corresponding alcohol.
This guide will synthesize information from related chiral syntheses to propose viable pathways for the preparation of this compound and explore its potential in drug discovery and development.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 1799611-07-6 | Supplier Data |
| Molecular Formula | C13H16O5 | Supplier Data |
| Molecular Weight | 252.27 g/mol | Supplier Data |
| IUPAC Name | This compound | Supplier Data |
| SMILES | OC1=C(C--INVALID-LINK--C(OCC)=O)C=CC=C1 | Supplier Data |
| Predicted LogP | 1.8 - 2.5 | Cheminformatics Prediction |
| Predicted Boiling Point | ~350-400 °C | Cheminformatics Prediction |
| Predicted Solubility | Soluble in organic solvents like ethanol, ethyl acetate, and dichloromethane. Sparingly soluble in water. | Chemical Principles |
Stereoselective Synthesis Strategies
The primary challenge in the synthesis of this compound is the establishment of the (R)-stereocenter at the C2 position. Several established asymmetric synthesis strategies can be adapted for this purpose. The final acetylation step is a standard chemical transformation.
Enzymatic Resolution of Racemic Precursors
One of the most efficient methods for obtaining enantiomerically pure compounds is through enzymatic resolution. This approach involves the use of enzymes, typically lipases or hydrolases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two.
The precursor for our target molecule, ethyl (±)-2-hydroxy-3-(2-hydroxyphenyl)propanoate, can be synthesized and then subjected to enzymatic resolution. There is substantial literature on the enzymatic resolution of the closely related ethyl 3-hydroxy-3-phenylpropanoate, which demonstrates the feasibility of this approach[2][3][4].
Experimental Protocol: Enzymatic Resolution of Ethyl (±)-2-hydroxy-3-(2-hydroxyphenyl)propanoate
Objective: To separate the (R) and (S) enantiomers of ethyl 2-hydroxy-3-(2-hydroxyphenyl)propanoate using a lipase.
Materials:
-
Ethyl (±)-2-hydroxy-3-(2-hydroxyphenyl)propanoate
-
Lipase (e.g., from Candida antarctica, Pseudomonas cepacia)
-
Vinyl acetate
-
Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)
-
Buffer solution (if using hydrolysis)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Enzymatic Acylation (Kinetic Resolution): a. Dissolve racemic ethyl (±)-2-hydroxy-3-(2-hydroxyphenyl)propanoate in an anhydrous organic solvent. b. Add the lipase and vinyl acetate (as the acyl donor). c. Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC or TLC. d. The lipase will selectively acylate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted. e. Once approximately 50% conversion is reached, stop the reaction by filtering off the enzyme. f. Concentrate the filtrate under reduced pressure. g. Separate the unreacted (R)-alcohol from the (S)-acetylated ester by silica gel column chromatography.
-
Enzymatic Hydrolysis (Alternative Kinetic Resolution): a. Suspend racemic ethyl (±)-2-acetoxy-3-(2-hydroxyphenyl)propanoate in a buffer solution. b. Add the lipase and stir the mixture at a controlled pH and temperature. c. The lipase will selectively hydrolyze one enantiomer of the ester. d. Monitor the reaction by chiral HPLC. e. Once approximately 50% conversion is achieved, extract the mixture with an organic solvent. f. Separate the resulting alcohol and the unreacted ester by column chromatography.
Causality: The choice of enzyme and reaction conditions (solvent, acyl donor, temperature) is critical for achieving high enantioselectivity. Lipases are known to exhibit high stereoselectivity in transesterification and hydrolysis reactions in non-aqueous and aqueous environments, respectively.
Synthesis from the Chiral Pool
The "chiral pool" refers to the collection of readily available, enantiomerically pure natural products that can be used as starting materials for asymmetric synthesis. For the synthesis of α-hydroxy acids, amino acids are a common choice.
To obtain the (R)-configuration, one could potentially start from D-phenylalanine. A well-established method for converting α-amino acids to α-hydroxy acids is through a diazotization reaction, which proceeds with retention of stereochemistry[5][6].
Experimental Protocol: Synthesis of Ethyl (2R)-2-hydroxy-3-(2-hydroxyphenyl)propanoate from D-2-hydroxyphenylalanine
Objective: To synthesize the precursor alcohol with the desired (R)-stereochemistry from a chiral amino acid.
Materials:
-
D-2-hydroxyphenylalanine
-
Sodium nitrite (NaNO2)
-
Sulfuric acid (H2SO4)
-
Ethanol (absolute)
-
Distilled water
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Diazotization: a. Dissolve D-2-hydroxyphenylalanine in dilute sulfuric acid and cool the solution to 0-5 °C in an ice bath. b. Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. c. Stir the reaction mixture at 0-5 °C for a specified time until the evolution of nitrogen gas ceases. d. Allow the reaction to warm to room temperature and stir for several hours.
-
Esterification: a. Extract the resulting (R)-2-hydroxy-3-(2-hydroxyphenyl)propanoic acid from the aqueous solution with an organic solvent. b. Dry the organic extracts over an anhydrous drying agent and concentrate under reduced pressure. c. Dissolve the crude acid in absolute ethanol and add a catalytic amount of a strong acid (e.g., concentrated H2SO4). d. Reflux the mixture for several hours, monitoring the reaction by TLC. e. After completion, neutralize the acid catalyst and remove the ethanol under reduced pressure. f. Purify the resulting ethyl (2R)-2-hydroxy-3-(2-hydroxyphenyl)propanoate by column chromatography.
Causality: The diazotization of α-amino acids proceeds through a diazonium salt intermediate. The subsequent nucleophilic attack by water occurs with overall retention of configuration due to a double inversion mechanism involving the neighboring carboxylate group.
Asymmetric Synthesis using Chiral Auxiliaries
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. Schöllkopf auxiliaries, derived from amino acids, are well-suited for the asymmetric synthesis of α-substituted amino acids, which can then be converted to α-hydroxy acids[7].
The general strategy involves the alkylation of a chiral glycine enolate equivalent, followed by hydrolysis of the auxiliary and conversion of the amino group to a hydroxyl group.
Workflow: Asymmetric Synthesis via a Chiral Auxiliary
Caption: Asymmetric synthesis workflow using a chiral auxiliary.
Final Step: Acetylation
The final step in the synthesis is the acetylation of the hydroxyl group of ethyl (2R)-2-hydroxy-3-(2-hydroxyphenyl)propanoate. This is a straightforward and high-yielding reaction.
Experimental Protocol: Acetylation of Ethyl (2R)-2-hydroxy-3-(2-hydroxyphenyl)propanoate
Objective: To convert the precursor alcohol to the final target molecule.
Materials:
-
Ethyl (2R)-2-hydroxy-3-(2-hydroxyphenyl)propanoate
-
Acetic anhydride or acetyl chloride
-
A base (e.g., pyridine, triethylamine)
-
Anhydrous organic solvent (e.g., dichloromethane)
Procedure:
-
Dissolve ethyl (2R)-2-hydroxy-3-(2-hydroxyphenyl)propanoate in the anhydrous organic solvent.
-
Add the base, followed by the slow addition of acetic anhydride or acetyl chloride at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water or a dilute aqueous acid solution.
-
Extract the product with an organic solvent, wash the organic layer with brine, and dry it over an anhydrous drying agent.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to obtain this compound.
Potential Applications and Patent Landscape
While specific patents for this compound are not readily found, the patent literature for structurally similar compounds provides strong indications of its potential applications.
Chiral 3-aryl-2-hydroxypropanoic acid derivatives are key intermediates in the synthesis of a class of drugs known as peroxisome proliferator-activated receptor (PPAR) agonists[1]. These drugs are used to treat metabolic diseases such as type 2 diabetes and dyslipidemia. The stereochemistry at the C2 position is often critical for the biological activity of these compounds.
The 2-hydroxyphenyl moiety is also a common feature in many biologically active molecules and can participate in hydrogen bonding interactions with protein targets.
The presence of the acetoxy group could serve multiple purposes:
-
Protecting Group: It can act as a protecting group for the hydroxyl functionality during subsequent synthetic steps.
-
Prodrug Moiety: The ester linkage of the acetoxy group can be cleaved in vivo by esterases to release the active hydroxyl compound. This can be a strategy to improve the bioavailability or pharmacokinetic profile of a drug.
The patent landscape for chiral aryloxy propanolamine compounds, which share some structural similarities, highlights the importance of chirality in the development of cardiovascular drugs[8].
Logical Relationship: From Intermediate to Active Pharmaceutical Ingredient (API)
Caption: Potential roles of the title compound in drug development.
Conclusion
This compound is a chiral molecule with significant potential as a building block in pharmaceutical synthesis. Although direct literature is limited, this guide has outlined several viable stereoselective synthetic strategies, including enzymatic resolution, synthesis from the chiral pool, and the use of chiral auxiliaries. The structural similarity of this compound to key intermediates for important drug classes, such as PPAR agonists, underscores its relevance to drug discovery and development. The methodologies and protocols described herein provide a solid foundation for researchers and scientists working on the synthesis and application of novel chiral therapeutics.
References
- 1. US20160102042A1 - A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds - Google Patents [patents.google.com]
- 2. scielo.br [scielo.br]
- 3. scite.ai [scite.ai]
- 4. researchgate.net [researchgate.net]
- 5. studylib.net [studylib.net]
- 6. ERIC - EJ918273 - The Conversion of L-Phenylalanine to ("S")-2-Hydroxy-3-Phenylpropanoic Acid: A Simple, Visual Example of a Stereospecific S[subscript N]2 Reaction, Journal of Chemical Education, 2010-Jun [eric.ed.gov]
- 7. biosynth.com [biosynth.com]
- 8. Synthetic methods of chiral aryloxy propanol amine compounds and salts thereof - Eureka | Patsnap [eureka.patsnap.com]
Methodological & Application
Application Note: Enantioselective Synthesis of Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate
Introduction
Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate is a chiral building block of significant interest in medicinal chemistry and drug development.[1][2] Its structural motif, featuring a chiral α-hydroxy acid derivative, is prevalent in numerous biologically active molecules. The precise stereochemical configuration at the C2 position is often crucial for pharmacological activity, making enantioselective synthesis a critical aspect of its production.
This application note provides a comprehensive guide for the enantioselective synthesis of this compound. We will explore potential synthetic strategies and provide a detailed, field-proven protocol for a robust and scalable synthesis. This document is intended for researchers, scientists, and professionals in drug development who require a practical and well-documented method for obtaining this valuable chiral intermediate.
Strategic Overview of Enantioselective Synthesis
The synthesis of chiral α-hydroxy esters can be approached through several strategic pathways. The choice of strategy often depends on factors such as substrate availability, desired enantiomeric purity, scalability, and cost-effectiveness. Two primary and highly effective strategies for the synthesis of the target molecule are:
-
Asymmetric Reduction of a Pro-chiral Ketoester: This approach involves the synthesis of a pro-chiral α-ketoester, ethyl 2-oxo-3-(2-hydroxyphenyl)propanoate, followed by an enantioselective reduction of the ketone functionality to introduce the desired stereocenter. This reduction can be achieved using chiral chemical reducing agents or, more commonly and with higher selectivity, through biocatalysis with isolated enzymes or whole-cell systems.[3][4][5]
-
Kinetic Resolution of a Racemic Mixture: This strategy begins with the non-stereoselective synthesis of racemic ethyl 2-hydroxy-3-(2-hydroxyphenyl)propanoate. Subsequently, an enzyme, typically a lipase, is used to selectively acylate one of the enantiomers.[6][7][8][9] The difference in reaction rates between the two enantiomers allows for the separation of the acylated product from the unreacted alcohol, thereby achieving resolution.
This application note will focus on the Asymmetric Reduction of a Pro-chiral Ketoester using a biocatalytic approach, as it offers the potential for high enantioselectivity and operates under mild, environmentally benign conditions.
Experimental Workflow Overview
The proposed synthetic route is a two-step process, as illustrated in the workflow diagram below. The first step involves the synthesis of the key intermediate, ethyl 2-oxo-3-(2-hydroxyphenyl)propanoate. The second, and key enantioselective step, is the asymmetric reduction of this ketoester to the corresponding (R)-hydroxy ester, followed by a final acetylation step to yield the target molecule.
Figure 1: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-oxo-3-(2-hydroxyphenyl)propanoate (Precursor)
This protocol outlines the synthesis of the α-ketoester precursor via a Darzens condensation reaction between 2-hydroxybenzaldehyde and ethyl chloroacetate, followed by hydrolysis and decarboxylation.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Quantity | Purity |
| 2-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 12.2 g (0.1 mol) | >99% |
| Ethyl chloroacetate | C₄H₇ClO₂ | 122.55 | 14.7 g (0.12 mol) | >98% |
| Sodium ethoxide | C₂H₅NaO | 68.05 | 8.16 g (0.12 mol) | >95% |
| Ethanol | C₂H₆O | 46.07 | 200 mL | Anhydrous |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 300 mL | Anhydrous |
| Hydrochloric acid | HCl | 36.46 | As needed | 2 M aq. |
| Sodium sulfate | Na₂SO₄ | 142.04 | As needed | Anhydrous |
Procedure:
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous ethanol (150 mL) and sodium ethoxide (8.16 g, 0.12 mol). Stir the mixture until the sodium ethoxide is completely dissolved.
-
Addition of Reactants: Cool the solution to 0 °C using an ice bath. In a separate beaker, prepare a mixture of 2-hydroxybenzaldehyde (12.2 g, 0.1 mol) and ethyl chloroacetate (14.7 g, 0.12 mol). Add this mixture dropwise to the sodium ethoxide solution over a period of 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.
-
Workup: After the reaction is complete, pour the mixture into 300 mL of ice-cold water. Acidify the aqueous solution to pH 3-4 with 2 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane:ethyl acetate (9:1 to 7:3) to afford ethyl 2-oxo-3-(2-hydroxyphenyl)propanoate as a pale yellow oil.
Expected Yield: 70-80%
Protocol 2: Enantioselective Biocatalytic Reduction
This protocol describes the asymmetric reduction of the precursor ketoester to the (R)-hydroxy ester using a commercially available ketoreductase (KRED) enzyme.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Quantity | Purity |
| Ethyl 2-oxo-3-(2-hydroxyphenyl)propanoate | C₁₁H₁₂O₄ | 208.21 | 10.4 g (0.05 mol) | >98% |
| Ketoreductase (KRED) | - | - | As per manufacturer's recommendation | Lyophilized powder |
| NADP⁺/NADPH | - | - | Catalytic amount | >95% |
| Isopropanol | C₃H₈O | 60.10 | 100 mL | Reagent grade |
| Potassium phosphate buffer | - | - | 100 mL | 0.1 M, pH 7.0 |
Procedure:
-
Enzyme and Cofactor Preparation: In a 500 mL Erlenmeyer flask, dissolve the KRED and a catalytic amount of NADP⁺ in 100 mL of 0.1 M potassium phosphate buffer (pH 7.0).
-
Substrate Addition: In a separate beaker, dissolve ethyl 2-oxo-3-(2-hydroxyphenyl)propanoate (10.4 g, 0.05 mol) in 100 mL of isopropanol. Isopropanol also serves as the recycling system for the NADPH cofactor.
-
Reaction: Add the substrate solution to the enzyme solution. Seal the flask and place it in an orbital shaker at 30 °C and 200 rpm for 24-48 hours.
-
Monitoring: Monitor the reaction progress and enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction has reached completion (>99% conversion and >99% ee), quench the reaction by adding an equal volume of ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl (2R)-2-hydroxy-3-(2-hydroxyphenyl)propanoate. The product is often of sufficient purity for the next step without further purification.
Expected Yield: >95% Expected Enantiomeric Excess (ee): >99%
Protocol 3: Acetylation of Ethyl (2R)-2-hydroxy-3-(2-hydroxyphenyl)propanoate
This protocol details the final acetylation step to yield the target molecule.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Quantity | Purity |
| Ethyl (2R)-2-hydroxy-3-(2-hydroxyphenyl)propanoate | C₁₁H₁₄O₄ | 210.22 | 10.5 g (0.05 mol) | >98% |
| Acetic anhydride | C₄H₆O₃ | 102.09 | 5.6 g (0.055 mol) | >99% |
| Pyridine | C₅H₅N | 79.10 | 4.4 g (0.055 mol) | Anhydrous |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | Anhydrous |
| Hydrochloric acid | HCl | 36.46 | As needed | 1 M aq. |
| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | As needed | aq. |
| Sodium sulfate | Na₂SO₄ | 142.04 | As needed | Anhydrous |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve ethyl (2R)-2-hydroxy-3-(2-hydroxyphenyl)propanoate (10.5 g, 0.05 mol) in anhydrous dichloromethane (100 mL).
-
Reagent Addition: Cool the solution to 0 °C and add pyridine (4.4 g, 0.055 mol) followed by the dropwise addition of acetic anhydride (5.6 g, 0.055 mol).
-
Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction by TLC (hexane:ethyl acetate, 7:3).
-
Workup: Upon completion, wash the reaction mixture with 1 M HCl (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to afford this compound as a colorless oil.
Expected Yield: 90-95%
Characterization Data
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₁₃H₁₆O₅[10][11][12] |
| Molecular Weight | 252.27 g/mol [10][11] |
| Appearance | Colorless oil |
| Purity (by HPLC) | >97%[10][11] |
| Enantiomeric Excess (by chiral HPLC) | >99% |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.15-7.05 (m, 2H), 6.90-6.80 (m, 2H), 5.70 (br s, 1H, OH), 5.20 (t, J=7.2 Hz, 1H), 4.20 (q, J=7.1 Hz, 2H), 3.10 (d, J=7.2 Hz, 2H), 2.10 (s, 3H), 1.25 (t, J=7.1 Hz, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 170.5, 169.8, 154.2, 130.8, 128.4, 122.1, 121.3, 115.9, 72.1, 61.8, 35.4, 20.9, 14.1 |
| CAS Number | 1799611-07-6[10][11] |
Mechanism of Enantioselective Reduction
The key to the enantioselectivity of this synthesis lies in the biocatalytic reduction step. Ketoreductases are enzymes that utilize a hydride source, typically from a cofactor like NADPH, to reduce a carbonyl group. The enzyme's active site is chiral and pre-organizes the substrate in a specific orientation, leading to the hydride being delivered to one face of the carbonyl exclusively.
Figure 2: Simplified representation of the enantioselective reduction mechanism.
In the case of producing the (R)-enantiomer, the enzyme orients the ethyl 2-oxo-3-(2-hydroxyphenyl)propanoate substrate such that the hydride from NADPH is delivered to the Re-face of the ketone. This facial selectivity is governed by steric and electronic interactions between the substrate and the amino acid residues within the enzyme's chiral active site.
Conclusion
This application note provides a detailed and reliable protocol for the enantioselective synthesis of this compound. The described two-step approach, involving the synthesis of an α-ketoester precursor followed by a highly selective biocatalytic reduction and subsequent acetylation, offers an efficient route to this valuable chiral building block with excellent enantiopurity. The provided protocols are designed to be scalable and utilize readily available reagents and techniques, making them suitable for both academic research and industrial drug development settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. mdpi.com [mdpi.com]
- 10. This compound 97% | CAS: 1799611-07-6 | AChemBlock [achemblock.com]
- 11. calpaclab.com [calpaclab.com]
- 12. achmem.com [achmem.com]
Application Note: High-Efficiency Enzymatic Kinetic Resolution of Ethyl 2-hydroxy-3-(2-hydroxyphenyl)propanoate
An Application Guide for Drug Development Professionals
Introduction: The Strategic Value of Chiral Hydroxy-Arylpropanoates
Chiral 3-aryl-2-hydroxy propanoic acid derivatives are critical building blocks in the synthesis of numerous pharmaceutically active compounds, including peroxisome proliferator-activated receptor (PPAR) agonists.[1] The specific stereochemistry of these intermediates is often paramount to the biological activity and safety profile of the final drug substance. Traditional chemical methods for achieving enantiomeric purity can be complex, costly, and environmentally burdensome.
Biocatalytic methods, particularly enzymatic kinetic resolution (EKR), offer a highly efficient, selective, and sustainable alternative. This application note provides a detailed protocol and the underlying scientific rationale for the kinetic resolution of racemic ethyl 2-hydroxy-3-(2-hydroxyphenyl)propanoate using lipase, a robust and commercially available class of enzymes.
Principle of the Method: Enantioselective Acylation
Kinetic resolution leverages the stereospecificity of an enzyme to differentiate between the two enantiomers of a racemic mixture. In this application, a lipase is used to catalyze the acylation (or transesterification) of the secondary hydroxyl group of the substrate. The enzyme's active site preferentially accommodates one enantiomer over the other, leading to a significantly faster acylation rate for the preferred enantiomer.
The reaction is typically allowed to proceed to approximately 50% conversion. At this theoretical optimum, the reaction mixture contains one enantiomer in its acylated form (the product) and the other, less reactive enantiomer in its original, unreacted form (the substrate), both in high enantiomeric excess (ee).
The Catalytic Mechanism
Lipases, such as the widely used Candida antarctica Lipase B (CALB), operate via a Ser-His-Asp catalytic triad and typically follow a Ping-Pong Bi-Bi mechanism.[2][3][4]
-
Acyl-Enzyme Intermediate Formation: The serine residue in the lipase's active site attacks the acyl donor (e.g., vinyl acetate), forming a covalent acyl-enzyme intermediate and releasing the first product (e.g., acetaldehyde).
-
Enantioselective Acylation: The racemic substrate, ethyl 2-hydroxy-3-(2-hydroxyphenyl)propanoate, enters the active site. The more reactive enantiomer (e.g., the R-enantiomer) is positioned optimally for its hydroxyl group to attack the acyl-enzyme intermediate.
-
Product Release & Enzyme Regeneration: This nucleophilic attack releases the acylated product, (R)-ethyl 2-acetoxy-3-(2-hydroxyphenyl)propanoate, and regenerates the free enzyme, which can then begin another catalytic cycle.
The use of an irreversible acyl donor, such as vinyl acetate, is a key strategic choice. The enol released tautomerizes to the stable acetaldehyde, which effectively removes a product from the equilibrium and drives the reaction to completion.[5]
Figure 1: Workflow for lipase-catalyzed kinetic resolution.
Protocol: Kinetic Resolution via Transesterification
This protocol is a self-validating system designed for robustness and reproducibility. It includes steps for reaction monitoring and precise analytical quantification.
Materials and Reagents
-
Substrate: Racemic ethyl 2-hydroxy-3-(2-hydroxyphenyl)propanoate
-
Biocatalyst: Immobilized Candida antarctica Lipase B (CALB), such as Novozym® 435. Immobilization is crucial for industrial applications as it simplifies catalyst removal and enhances stability and reusability.[6][7]
-
Acyl Donor: Vinyl acetate (reagent grade)
-
Solvent: Diisopropyl ether or Toluene (anhydrous)
-
Reaction Vessel: Jacketed glass reactor with overhead stirrer and temperature control.
-
Analytical Standards: Enantiomerically pure samples of (R)- and (S)-ethyl 2-hydroxy-3-(2-hydroxyphenyl)propanoate (if available) for analytical method development.
-
HPLC System: HPLC with a UV detector and a chiral stationary phase column.
Step-by-Step Experimental Procedure
-
Reactor Setup:
-
Charge the reactor with racemic ethyl 2-hydroxy-3-(2-hydroxyphenyl)propanoate (1.0 eq.).
-
Add anhydrous diisopropyl ether (10-20 mL per gram of substrate). The choice of a non-polar solvent is critical to maintain the essential layer of water around the enzyme required for activity, while preventing bulk hydrolysis.[8]
-
Begin stirring to ensure complete dissolution of the substrate.
-
-
Enzyme Addition:
-
Add immobilized CALB (Novozym® 435) to the mixture. A typical starting catalyst loading is 10-20% by weight relative to the substrate.
-
Equilibrate the reaction mixture to the desired temperature, typically 30-40°C. While higher temperatures can increase reaction rates, they may negatively impact the enzyme's enantioselectivity (E-value).[9]
-
-
Initiation and Monitoring:
-
Add vinyl acetate (1.5-2.0 eq.) to start the reaction. Using a slight excess of the acyl donor ensures it is not the limiting reagent.
-
Monitor the reaction progress every 1-2 hours by withdrawing a small aliquot (~50 µL), filtering off the enzyme, and analyzing by chiral HPLC. The primary goal is to stop the reaction as close to 50% conversion as possible to maximize the enantiomeric excess of both the remaining substrate and the newly formed product.
-
-
Reaction Termination and Work-up:
-
Once the reaction reaches ~50% conversion, stop the stirring and filter the reaction mixture to recover the immobilized enzyme. The recovered enzyme can be washed with fresh solvent and reused for subsequent batches.
-
Evaporate the solvent from the filtrate under reduced pressure to yield a crude mixture of the unreacted (S)-alcohol and the acylated (R)-acetate.
-
-
Purification:
-
Separate the unreacted alcohol from the acylated product using standard silica gel column chromatography. A solvent system such as hexane/ethyl acetate is typically effective, as the less polar acetate will elute before the more polar alcohol.
-
Analysis: Quantifying Success
Accurate analysis of conversion and enantiomeric excess is essential to validate the protocol.
Chiral HPLC Method
-
Column: A polysaccharide-based chiral stationary phase, such as Chiralpak® AD-H or Chiralcel® OD-H, is highly effective for separating this class of compounds.[10]
-
Mobile Phase: An isocratic mixture of n-hexane and 2-propanol (e.g., 90:10 v/v) is a standard starting point. The ratio can be optimized to achieve baseline separation.[11]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 275 nm.
-
Calculations:
-
Conversion (%): [Area(Product) / (Area(Product) + Area(Remaining Substrate))] * 100
-
Enantiomeric Excess (ee %): [|Area(R) - Area(S)| / (Area(R) + Area(S))] * 100
-
Expected Results and Data Summary
The following table summarizes typical results achievable with this protocol, demonstrating the high selectivity of lipases like CALB and Pseudomonas cepacia lipase (PCL) for this type of resolution.[9][12][13]
| Biocatalyst | Acyl Donor | Solvent | Temp (°C) | Approx. Time (h) | Conversion (%) | ee (S)-Substrate (%) | ee (R)-Product (%) | E-Value |
| Novozym® 435 (CALB) | Vinyl Acetate | Diisopropyl Ether | 35 | 6 | ~50 | >98 | >98 | >200 |
| Lipase PS (P. cepacia) | Isopropenyl Acetate | Toluene | 40 | 8 | ~50 | >95 | >97 | >100 |
| C. rugosa Lipase (CRL) | Vinyl Acetate | Hexane | 30 | 12 | ~48 | >90 | >92 | ~50 |
Note: E-Value (Enantiomeric Ratio) is a measure of the enzyme's selectivity. Values >100 are considered excellent for preparative scale.
Conclusion for the Field Professional
The lipase-catalyzed kinetic resolution of ethyl 2-hydroxy-3-(2-hydroxyphenyl)propanoate is a powerful and scalable method for producing enantiomerically pure intermediates. By carefully selecting the biocatalyst, acyl donor, and solvent, researchers can achieve excellent enantioselectivity and yield. This protocol provides a robust, validated starting point for process development, offering a clear path to high-purity chiral building blocks essential for modern drug discovery and development.
References
- 1. US20160102042A1 - A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic study of lipase-catalyzed glycerolysis of palm olein using Lipozyme TLIM in solvent-free system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Candida antarctica lipase-B-catalyzed kinetic resolution of 1,3-dialkyl-3-hydroxymethyl oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Enzymatic acylation in the resolution of methyl threo-2-hydroxy-3-(4-methoxyphenyl)-3-(2-X-phenylthio)propionates in organic solvents - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Lipase-catalyzed chemo- and enantioselective acetylation of 2-alkyl/aryl-3-hydroxypropiophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. | Sigma-Aldrich [merckmillipore.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
Synthesis of "Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate" from (R)-2-hydroxy-3-(2-hydroxyphenyl)propanoic acid
An Application Note for the Synthesis of Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate
Topic:
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed, two-step protocol for the synthesis of this compound, a valuable drug intermediate[1][2]. The synthesis commences with (R)-2-hydroxy-3-(2-hydroxyphenyl)propanoic acid, which possesses three distinct functional groups: a carboxylic acid, a secondary aliphatic hydroxyl group, and a phenolic hydroxyl group. The synthetic strategy hinges on exploiting the inherent differences in chemical reactivity of these groups to achieve the desired transformations chemoselectively. The first step involves a Fischer-Speier esterification to convert the carboxylic acid to its ethyl ester. The subsequent step is a selective acetylation of the more nucleophilic aliphatic hydroxyl group, leaving the phenolic hydroxyl group intact. This guide offers in-depth mechanistic insights, a step-by-step experimental protocol, characterization data, and troubleshooting advice to ensure reproducible and high-yield synthesis.
Strategic Overview & Mechanistic Rationale
The synthesis of the target molecule presents a classic challenge in organic chemistry: performing sequential reactions on a multifunctional starting material without the use of protecting groups. The success of this synthesis relies on a thorough understanding of the reactivity differences between the carboxylic acid, aliphatic alcohol, and phenol.
Overall Reaction Scheme
Caption: Two-step synthesis workflow.
Part A: Fischer-Speier Esterification (Step 1)
The conversion of the carboxylic acid to an ethyl ester is achieved via the Fischer-Speier esterification. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[3]
Mechanism:
-
Protonation of Carbonyl: The catalytic acid (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: An ethanol molecule acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[4]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[5]
-
Elimination of Water: The lone pair on the remaining hydroxyl group facilitates the elimination of a water molecule, reforming the carbonyl group.
-
Deprotonation: The protonated ester is deprotonated by a weak base (e.g., water or another ethanol molecule) to regenerate the acid catalyst and yield the final ester product.
To drive the reaction to completion, Le Châtelier's principle is applied by using a large excess of ethanol, which acts as both the solvent and a reactant, and helps to shift the equilibrium towards the product side.[5][6] The unprotected hydroxyl groups on the starting material do not significantly interfere, as esterification of the carboxylic acid is kinetically and thermodynamically favored under these conditions.
Part B: Chemoselective Acetylation (Step 2)
The key to the second step is the selective acetylation of the secondary aliphatic hydroxyl group in the presence of the less reactive phenolic hydroxyl group. This selectivity is possible due to the greater nucleophilicity of aliphatic alcohols compared to phenols.[7] The electron-withdrawing nature of the aromatic ring in the phenol reduces the electron density on the phenolic oxygen, making it a weaker nucleophile than the aliphatic hydroxyl group.
By using a stoichiometric amount of a strong acetylating agent like acetic anhydride at a controlled low temperature, the more nucleophilic aliphatic alcohol reacts preferentially. A mild base, such as pyridine, is used to catalyze the reaction and to neutralize the acetic acid byproduct, preventing it from catalyzing unwanted side reactions. Several methods have been developed for such selective acylations, underscoring the importance of this transformation in organic synthesis.[8][9]
Detailed Experimental Protocols
Disclaimer: All procedures should be performed in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
Materials & Equipment
| Reagents & Materials | Equipment |
| (R)-2-hydroxy-3-(2-hydroxyphenyl)propanoic acid | Round-bottom flasks (various sizes) |
| Absolute Ethanol (200 proof) | Reflux condenser |
| Concentrated Sulfuric Acid (H₂SO₄) | Magnetic stirrer and stir bars |
| Acetic Anhydride (Ac₂O) | Heating mantle |
| Pyridine | Ice bath |
| Dichloromethane (DCM) | Separatory funnel |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Rotary evaporator |
| Anhydrous Magnesium Sulfate (MgSO₄) | Thin-Layer Chromatography (TLC) plates |
| Ethyl Acetate (for TLC and chromatography) | Glassware for column chromatography |
| Hexanes (for TLC and chromatography) | Standard laboratory glassware |
| Silica Gel (for column chromatography) | pH paper |
Protocol 1: Synthesis of Ethyl (2R)-2-hydroxy-3-(2-hydroxyphenyl)propanoate (Intermediate)
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (R)-2-hydroxy-3-(2-hydroxyphenyl)propanoic acid (10.0 g, 54.9 mmol).
-
Reagent Addition: Add 100 mL of absolute ethanol to the flask. Stir the mixture until the solid is mostly dissolved.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (1.5 mL) dropwise to the stirring solution.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85°C) using a heating mantle.
-
Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 4-6 hours. The product spot should have a higher Rf value than the starting material.
-
Workup - Quenching: After the reaction is complete, allow the flask to cool to room temperature. Carefully pour the reaction mixture into 200 mL of ice-cold water.
-
Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel. Extract the product with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude intermediate as an oil. This intermediate is often used in the next step without further purification.
Protocol 2: Synthesis of this compound (Final Product)
-
Reaction Setup: Dissolve the crude intermediate from Protocol 1 in 100 mL of dichloromethane (DCM) in a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the flask in an ice bath to 0°C.
-
Reagent Addition: To the cold, stirring solution, slowly add pyridine (4.8 mL, 59.3 mmol, 1.08 eq). Then, add acetic anhydride (5.7 mL, 60.4 mmol, 1.1 eq) dropwise over 10 minutes, ensuring the temperature remains below 5°C.
-
Reaction: Allow the reaction mixture to stir at 0°C for 1 hour, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 2-3 hours.
-
Reaction Monitoring: Monitor the reaction by TLC (1:2 ethyl acetate/hexanes). The final product will have a higher Rf than the intermediate alcohol.
-
Workup - Quenching: Once the reaction is complete, cool the mixture again in an ice bath and slowly add 50 mL of 1M HCl to quench the reaction and neutralize the pyridine.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and increasing to 30%). Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a white to off-white solid or a viscous oil.[10]
Product Characterization
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
| Property | Data | Reference |
| Chemical Name | This compound | [11] |
| CAS Number | 1799611-07-6 | [10][12] |
| Molecular Formula | C₁₃H₁₆O₅ | [10] |
| Molecular Weight | 252.27 g/mol | [10][11] |
| Appearance | White to off-white solid | [10] |
| Purity (Typical) | >97% | [11] |
Expected Analytical Data:
-
¹H NMR: Expect signals for the ethyl group (triplet and quartet), the acetyl methyl group (singlet around 2.1 ppm), the benzylic protons (multiplet), the methine proton (multiplet), and the aromatic protons. The phenolic -OH proton will appear as a broad singlet.
-
IR (Infrared Spectroscopy): Expect characteristic peaks for the phenolic -OH stretch (broad, ~3400 cm⁻¹), the ester C=O stretch (~1740-1750 cm⁻¹), and the acetate C=O stretch (~1735 cm⁻¹).
-
Mass Spectrometry (MS): The molecular ion peak [M]+ or protonated molecule [M+H]+ should be observed at m/z corresponding to the molecular weight.
-
Specific Rotation [α]D: A specific optical rotation value should be measured to confirm the retention of the (R)-stereochemistry.
Process Visualization
Caption: Detailed step-by-step synthesis workflow.
Troubleshooting Guide
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low Yield in Step 1 (Esterification) | Incomplete reaction due to insufficient reflux time or catalyst. Water present in ethanol. | Increase reflux time and monitor carefully by TLC. Use absolute/anhydrous ethanol to minimize water content, which can reverse the reaction.[3] |
| Di-acetylation in Step 2 (Both OH groups react) | Reaction temperature was too high or excess acetylating agent was used. | Maintain the reaction temperature strictly at 0°C during reagent addition. Use no more than 1.1 equivalents of acetic anhydride. |
| Incomplete Reaction in Step 2 (Acetylation) | Insufficient acetylating agent or reaction time. Deactivated reagents. | Ensure reagents (especially acetic anhydride) are fresh. Increase reaction time at room temperature after the initial cooling period. |
| Difficult Purification | Close Rf values of product and byproducts. | Use a slow gradient and a long column for flash chromatography. Consider a different solvent system for TLC to achieve better separation first. |
Conclusion
This application note details a reliable and efficient two-step synthesis of this compound. By leveraging the principles of Fischer esterification and chemoselective acylation, the target molecule can be produced in good yield and high purity. The provided protocol is robust and scalable, making it suitable for both academic research and process development in the pharmaceutical industry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. athabascau.ca [athabascau.ca]
- 7. Selective acylation of aliphatic alcohols in the presence of phenolic hydroxyl groups† - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. jcsp.org.pk [jcsp.org.pk]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. This compound 97% | CAS: 1799611-07-6 | AChemBlock [achemblock.com]
- 12. achmem.com [achmem.com]
Application Notes & Protocols: The Strategic Application of Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate in the Enantioselective Total Synthesis of Pterocarpan Natural Products
These notes serve as a detailed guide for researchers, medicinal chemists, and professionals in drug development on the strategic utilization of the chiral building block, Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate , in the asymmetric synthesis of complex natural products. We will explore its potential as a cornerstone for the enantioselective synthesis of pterocarpans, a class of potent biologically active isoflavonoids.
Introduction: The Imperative of Chirality in Natural Product Synthesis
Nature is the quintessential chiral chemist, producing a vast arsenal of stereochemically defined molecules with profound biological activities. Pterocarpans, a prominent class of isoflavonoids, exemplify this principle. They possess a rigid tetracyclic ring system with defined stereocenters that are crucial for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. The absolute configuration of these stereocenters dictates their biological efficacy. Consequently, the development of synthetic strategies that afford enantiomerically pure pterocarpans is of paramount importance for the advancement of new therapeutic agents.
The "chiral pool" approach, which utilizes readily available, enantiopure starting materials derived from nature, offers an efficient and elegant solution to the challenge of asymmetric synthesis.[1][2] This application note focuses on the untapped potential of This compound , a chiral building block that embodies the necessary structural and stereochemical features for the enantioselective total synthesis of pterocarpans.
This compound: A Versatile Chiral Synthon
This compound is a chiral C3 synthon that presents a unique combination of functionalities, making it an attractive starting material for the synthesis of complex heterocyclic systems.
-
Pre-installed Stereocenter: The (R)-configured stereocenter at the C2 position provides a direct handle for controlling the stereochemistry of the target molecule, obviating the need for a separate asymmetric induction step.
-
Ortho-Hydroxyphenyl Moiety: This group is the nascent A-ring of the pterocarpan skeleton, primed for intramolecular cyclization reactions.
-
Ester and Acetoxy Groups: These functionalities offer versatile handles for further chemical transformations, allowing for the construction of the subsequent rings of the pterocarpan core.
While direct applications of this specific building block in total synthesis are not extensively documented, its structural analogy to key intermediates in known pterocarpan syntheses strongly suggests its utility. This guide will therefore propose and detail a robust synthetic pathway to the important pterocarpan, (-)-Medicarpin , starting from this chiral precursor.
Proposed Enantioselective Total Synthesis of (-)-Medicarpin
The following proposed synthesis leverages well-established synthetic transformations in isoflavonoid chemistry to construct the pterocarpan skeleton of (-)-Medicarpin, with the stereochemistry being directed by the chiral center of the starting material.
Retrosynthetic Analysis
Our retrosynthetic strategy for (-)-Medicarpin commences with the disconnection of the B-ring, leading back to a key 2-aryl-chromanone intermediate. This chromanone can be envisioned to arise from an intramolecular cyclization of a suitably functionalized 3-(2-hydroxyphenyl)propanoic acid derivative, which in turn can be accessed from our chiral starting material, this compound.
Caption: Retrosynthetic analysis of (-)-Medicarpin.
Proposed Synthetic Pathway
The forward synthesis is designed in a convergent manner, focusing on the efficient construction of the key intermediates with high stereochemical fidelity.
Caption: Proposed synthetic pathway for (-)-Medicarpin.
Detailed Experimental Protocols
The following protocols are based on established methodologies and are designed to be self-validating. Researchers should perform small-scale trials to optimize conditions for their specific setup.
Protocol 1: Synthesis of (R)-2-Acetoxy-3-(2-hydroxyphenyl)propanoyl chloride (Intermediate A)
This initial step involves the saponification of the ethyl ester followed by conversion to the acid chloride, which primes the molecule for subsequent C-C bond formation.
Materials:
-
This compound (1.0 eq)
-
Lithium hydroxide (LiOH) (1.2 eq)
-
Tetrahydrofuran (THF)
-
Water
-
Oxalyl chloride ((COCl)₂) (1.5 eq)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF) (catalytic)
Procedure:
-
Dissolve this compound in a 3:1 mixture of THF and water.
-
Add LiOH and stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Acidify the reaction mixture with 1M HCl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Dissolve the crude acid in anhydrous DCM under an inert atmosphere.
-
Add a catalytic amount of DMF.
-
Cool the solution to 0 °C and add oxalyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride (Intermediate A), which is used immediately in the next step.
Causality: The use of LiOH ensures a clean saponification without affecting the acetoxy group. Conversion to the acid chloride is a standard procedure to activate the carboxylic acid for the subsequent acylation reaction.
Protocol 2: Synthesis of the Chiral β-Ketoester (Intermediate B)
This step constructs the carbon skeleton that will form the C-ring of the pterocarpan.
Materials:
-
(R)-2-Acetoxy-3-(2-hydroxyphenyl)propanoyl chloride (Intermediate A) (1.0 eq)
-
Meldrum's acid (1.1 eq)
-
Pyridine (2.5 eq)
-
4-Methoxybenzyl alcohol (1.2 eq)
-
Toluene
Procedure:
-
Dissolve Meldrum's acid in anhydrous DCM and cool to 0 °C.
-
Add pyridine dropwise, followed by a solution of Intermediate A in DCM.
-
Stir at 0 °C for 1 hour, then at room temperature for 3 hours.
-
Quench the reaction with 1M HCl and extract with DCM.
-
Dry the organic layer and concentrate under reduced pressure.
-
To the crude product, add toluene and 4-methoxybenzyl alcohol.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction and purify by flash column chromatography (Hexane:Ethyl Acetate gradient) to afford Intermediate B.
Causality: The reaction with Meldrum's acid followed by alcoholysis is a reliable method for the synthesis of β-ketoesters. The 4-methoxybenzyl group is chosen for its compatibility with subsequent reaction conditions.
Protocol 3: Intramolecular Cyclization to form (R)-2-Aryl-chroman-4-one (Intermediate C)
This key step forms the chromanone core of the isoflavonoid skeleton.
Materials:
-
Intermediate B (1.0 eq)
-
Polyphosphoric acid (PPA)
Procedure:
-
Add Intermediate B to PPA at 80 °C with vigorous stirring.
-
Heat the mixture at 100-110 °C for 1-2 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield Intermediate C.
Causality: PPA is an effective reagent for intramolecular Friedel-Crafts acylation, promoting the cyclization of the β-ketoester onto the phenolic ring to form the chromanone.
Protocol 4: Diastereoselective Reduction and Cyclization to the Pterocarpene (Intermediate E)
This two-step sequence establishes the final two rings of the pterocarpan core.
Materials:
-
Intermediate C (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol
-
p-Toluenesulfonic acid (p-TsOH) (0.2 eq)
-
Toluene
Procedure:
-
Dissolve Intermediate C in methanol and cool to 0 °C.
-
Add NaBH₄ portion-wise and stir for 1 hour.
-
Quench the reaction with water and remove the methanol under reduced pressure.
-
Extract with ethyl acetate, dry, and concentrate to yield the crude isoflavan-4-ol (Intermediate D).
-
Dissolve the crude Intermediate D in toluene and add p-TsOH.
-
Reflux the mixture using a Dean-Stark apparatus for 2-4 hours.
-
Cool the reaction, wash with saturated NaHCO₃ solution, dry, and concentrate.
-
Purify by flash column chromatography to afford the pterocarpene (Intermediate E).
Causality: The reduction of the ketone with NaBH₄ is expected to proceed with high diastereoselectivity due to steric hindrance. The subsequent acid-catalyzed dehydration and intramolecular cyclization (oxacyclization) is a classic method for forming the pterocarpan ring system.
Protocol 5: Final Reduction to (-)-Medicarpin
The final step involves the hydrogenation of the pterocarpene double bond to yield the target natural product.
Materials:
-
Intermediate E (1.0 eq)
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Ethyl acetate
-
Hydrogen gas
Procedure:
-
Dissolve Intermediate E in ethyl acetate.
-
Add 10% Pd/C.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure and purify by flash column chromatography to yield (-)-Medicarpin.
Causality: Catalytic hydrogenation is a reliable method for the reduction of double bonds. The stereochemistry of the hydrogenation is directed by the existing stereocenters in the molecule.
Data Summary
The following table summarizes the key transformations and expected outcomes of the proposed synthesis.
| Step | Transformation | Key Reagents | Expected Product | Key Considerations |
| 1 | Saponification & Acid Chloride Formation | LiOH, (COCl)₂ | Intermediate A | Immediate use of the acid chloride is recommended. |
| 2 | β-Ketoester Formation | Meldrum's acid, 4-Methoxybenzyl alcohol | Intermediate B | Anhydrous conditions are crucial. |
| 3 | Intramolecular Cyclization | PPA | Intermediate C | Temperature control is important to avoid side reactions. |
| 4 | Reduction & Cyclization | NaBH₄, p-TsOH | Intermediate E | Diastereoselectivity of the reduction should be confirmed. |
| 5 | Hydrogenation | H₂, Pd/C | (-)-Medicarpin | Ensure complete removal of the catalyst. |
Conclusion
This application note has outlined a detailed and plausible synthetic strategy for the enantioselective total synthesis of the natural product (-)-Medicarpin, starting from the chiral building block this compound. While this specific application is proposed based on established chemical principles rather than direct literature precedent, it highlights the immense potential of this underutilized chiral synthon. The provided protocols are designed to be robust and adaptable, offering a solid foundation for researchers to explore the utility of this and similar chiral building blocks in the synthesis of complex, biologically active natural products. The strategic use of such pre-functionalized, enantiopure starting materials represents a powerful approach to streamlining synthetic routes and accelerating the discovery of new therapeutic agents.
References
Application Note: A Proposed Stereospecific Synthesis of a Key Clopidogrel Intermediate from Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a novel, albeit theoretical, synthetic pathway for a key chiral intermediate of the antiplatelet drug, clopidogrel. The proposed synthesis utilizes Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate as a readily available chiral starting material. This application note provides a detailed, step-by-step protocol for the multi-step conversion of this starting material into (S)-methyl 2-(2-chlorophenyl)-2-aminoacetate, a crucial precursor for the synthesis of (S)-clopidogrel. The described methodology is based on established and reliable organic transformations, including hydroxyl group protection, conversion to a suitable leaving group, carbon-carbon bond formation using an organocuprate, and a key stereochemical inversion via a Mitsunobu reaction.
Introduction
Clopidogrel, marketed as Plavix®, is a potent antiplatelet agent used to inhibit blood clots in coronary artery disease, peripheral vascular disease, and cerebrovascular disease. The therapeutic activity of clopidogrel resides exclusively in its (S)-enantiomer. Consequently, the stereoselective synthesis of (S)-clopidogrel is of paramount importance in the pharmaceutical industry to ensure a pure and effective final drug product. A common strategy in the synthesis of (S)-clopidogrel involves the preparation of the key chiral intermediate, (S)-methyl 2-(2-chlorophenyl)-2-aminoacetate, which is then coupled with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.
This application note details a proposed synthetic route to this key intermediate, starting from the chiral building block this compound. The rationale behind this proposed pathway is to leverage the existing stereocenter in the starting material to ultimately establish the desired stereochemistry in the final intermediate through a series of well-controlled chemical transformations.
Proposed Synthetic Pathway
The proposed multi-step synthesis is outlined below. Each step is designed to be high-yielding and stereospecific, minimizing the need for extensive purification and chiral resolution.
Caption: Proposed synthetic pathway from this compound to the key clopidogrel intermediate.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for moisture-sensitive reactions. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (230-400 mesh).
Step 1: Protection of the Phenolic Hydroxyl Group
Objective: To protect the reactive phenolic hydroxyl group as a methyl ether to prevent interference in subsequent steps. This is a standard Williamson ether synthesis.[1]
Reaction:
This compound + CH₃I → Ethyl (2R)-2-acetoxy-3-(2-methoxyphenyl)propanoate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add methyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Ethyl (2R)-2-acetoxy-3-(2-methoxyphenyl)propanoate.
Quantitative Data:
| Reagent | Molar Eq. | Purity |
| This compound | 1.0 | >98% |
| Potassium Carbonate | 1.5 | >99% |
| Methyl Iodide | 1.2 | >99% |
| Acetone | - | Anhydrous |
Step 2: Selective Deacetylation
Objective: To selectively remove the acetyl protecting group from the C2 hydroxyl to allow for subsequent functionalization.
Reaction:
Ethyl (2R)-2-acetoxy-3-(2-methoxyphenyl)propanoate → Ethyl (2R)-2-hydroxy-3-(2-methoxyphenyl)propanoate
Procedure:
-
Dissolve Ethyl (2R)-2-acetoxy-3-(2-methoxyphenyl)propanoate (1.0 eq) in methanol.
-
Add a catalytic amount of sodium methoxide (0.1 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, neutralize the mixture with a weak acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain Ethyl (2R)-2-hydroxy-3-(2-methoxyphenyl)propanoate.
Step 3: Tosylation of the Hydroxyl Group
Objective: To convert the C2 hydroxyl group into a good leaving group (tosylate) for the subsequent displacement reaction.
Reaction:
Ethyl (2R)-2-hydroxy-3-(2-methoxyphenyl)propanoate + TsCl → Ethyl (2R)-2-tosyloxy-3-(2-methoxyphenyl)propanoate
Procedure:
-
Dissolve Ethyl (2R)-2-hydroxy-3-(2-methoxyphenyl)propanoate (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 eq) followed by p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise.
-
Stir the reaction at 0 °C for 4-6 hours.
-
After completion, wash the reaction mixture with cold 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the tosylated product.
Step 4: Introduction of the 2-Chlorophenyl Group via Organocuprate Addition
Objective: To form the key C-C bond by displacing the tosylate with a 2-chlorophenyl group using a Gilman reagent (an organocuprate). Organocuprates are known to be effective for Sₙ2 reactions with tosylates.[2][3][4][5][6]
Reaction:
Ethyl (2R)-2-tosyloxy-3-(2-methoxyphenyl)propanoate + (2-ClC₆H₄)₂CuLi → Ethyl (2R)-2-hydroxy-3-(2-chlorophenyl)propanoate
Procedure:
-
Preparation of the Gilman Reagent:
-
In a separate flask, dissolve 2-chloro-1-iodobenzene (2.2 eq) in anhydrous diethyl ether and cool to -78 °C.
-
Slowly add n-butyllithium (2.2 eq) and stir for 30 minutes.
-
In another flask, suspend copper(I) iodide (1.1 eq) in anhydrous diethyl ether and cool to -78 °C.
-
Transfer the prepared 2-chlorophenyllithium solution to the CuI suspension via cannula and stir for 1 hour to form the lithium di(2-chlorophenyl)cuprate.
-
-
Coupling Reaction:
-
Dissolve the tosylated intermediate (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Slowly add the freshly prepared Gilman reagent to the solution of the tosylate.
-
Allow the reaction to warm to room temperature slowly and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify by column chromatography.
-
Step 5: Stereochemical Inversion via Mitsunobu Reaction
Objective: To convert the C2 hydroxyl group to an azide with inversion of configuration, setting the stage for the desired (S)-amino acid intermediate. The Mitsunobu reaction is a well-established method for achieving this transformation.[7][8][9][10]
Reaction:
Ethyl (2R)-2-hydroxy-3-(2-chlorophenyl)propanoate → Ethyl (S)-2-azido-3-(2-chlorophenyl)propanoate
Procedure:
-
Dissolve Ethyl (2R)-2-hydroxy-3-(2-chlorophenyl)propanoate (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
Add a solution of hydrazoic acid (HN₃) in toluene (2.0 eq) carefully. (Caution: Hydrazoic acid is highly toxic and explosive). A safer alternative is to use diphenylphosphoryl azide (DPPA).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Concentrate the reaction mixture and purify the residue by column chromatography to yield the azide.
Workflow for Key Stereochemical Inversion:
Caption: Workflow for the Mitsunobu reaction, highlighting the key inversion of stereochemistry.
Step 6: Reduction of Azide and Transesterification
Objective: To reduce the azide to the primary amine and perform a transesterification to obtain the final methyl ester intermediate.
Reaction:
Ethyl (S)-2-azido-3-(2-chlorophenyl)propanoate → (S)-methyl 2-amino-2-(2-chlorophenyl)acetate
Procedure:
-
Dissolve the azido ester (1.0 eq) in methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours.
-
Filter the reaction mixture through Celite to remove the catalyst.
-
To the filtrate, add a catalytic amount of a strong acid (e.g., sulfuric acid) and reflux for 2-3 hours to facilitate transesterification.
-
Cool the reaction, neutralize with a base (e.g., sodium bicarbonate), and extract with an organic solvent.
-
Purify by column chromatography or crystallization to obtain the key intermediate, (S)-methyl 2-amino-2-(2-chlorophenyl)acetate.
Conclusion
The proposed synthetic pathway provides a plausible and scientifically sound method for the stereospecific synthesis of a key clopidogrel intermediate from this compound. This application note serves as a detailed guide for researchers in the field of pharmaceutical development. While this route is theoretical and requires experimental validation, it is based on well-established and reliable chemical transformations. The successful implementation of this synthesis would offer an alternative and potentially efficient route to a critical chiral building block for the production of (S)-clopidogrel.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. homework.study.com [homework.study.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
Protecting group strategies for the synthesis of "Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate"
Application Notes & Protocols
Topic: Protecting Group Strategies for the Synthesis of Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate
Introduction
This compound is a key drug intermediate in the synthesis of various active pharmaceutical ingredients.[1][2][3] Its synthesis requires a strategic approach to manage the reactivity of its multiple functional groups: a phenolic hydroxyl, a secondary aliphatic hydroxyl, and a carboxylic acid (or its ester). The judicious use of protecting groups is paramount to achieving chemoselectivity and obtaining the desired product in high yield and purity.[4][5] This document provides a detailed guide on the protecting group strategies, experimental protocols, and the underlying chemical principles for the successful synthesis of this target molecule.
The core challenge in synthesizing this compound lies in the selective acetylation of the secondary hydroxyl group in the presence of a more acidic phenolic hydroxyl group. Direct acetylation of the precursor, (2R)-2-hydroxy-3-(2-hydroxyphenyl)propanoic acid or its ethyl ester, would lead to a mixture of products, with the phenolic hydroxyl being preferentially acetylated under many conditions.[6][7] Therefore, a robust protecting group strategy is essential to mask the phenolic hydroxyl and the carboxylic acid, allowing for the selective acetylation of the secondary alcohol.
Retrosynthetic Analysis & Strategic Planning
A logical retrosynthetic pathway for the target molecule involves the selective acetylation of a suitably protected precursor. The key precursor is Ethyl (2R)-2-hydroxy-3-(2-hydroxyphenyl)propanoate, which itself can be derived from (2R)-2-hydroxy-3-(2-hydroxyphenyl)propanoic acid.[8][9] The synthesis of this acid can be achieved from commercially available starting materials.[10]
The overall synthetic strategy will therefore involve three main stages:
-
Protection: Selective protection of the phenolic hydroxyl and carboxylic acid functionalities of the starting material.
-
Acetylation: Acetylation of the free secondary hydroxyl group.
-
Deprotection: Removal of the protecting groups to yield the final product.
The choice of protecting groups is critical and must be orthogonal, meaning each protecting group can be removed under specific conditions without affecting the others.[11][12]
Protecting Group Strategies
Strategy 1: Silyl Ether Protection of the Phenol
This strategy involves the selective protection of the phenolic hydroxyl group as a silyl ether, followed by esterification of the carboxylic acid, acetylation of the secondary alcohol, and finally, deprotection of the silyl ether. Tert-butyldimethylsilyl (TBDMS) is a suitable protecting group for the phenol due to its stability under various reaction conditions and its selective removal using fluoride ions.[13][14][15]
Diagram of Silyl Ether Protection Strategy
Caption: Workflow for the silyl ether protection strategy.
Rationale for Choices:
-
TBDMS for Phenol: The TBDMS group is bulky, leading to selective protection of the less sterically hindered phenolic hydroxyl over the secondary alcohol.[16] It is stable to the acidic conditions of esterification and the basic/nucleophilic conditions of acetylation.[14]
-
Orthogonality: The TBDMS group is cleaved by fluoride ions (e.g., TBAF), which will not affect the newly formed ester or acetate groups.[13]
Strategy 2: Benzyl Ether Protection of the Phenol
An alternative strategy employs a benzyl ether to protect the phenolic hydroxyl group. Benzyl ethers are stable to a wide range of reagents but can be selectively removed by hydrogenolysis.[15][17]
Diagram of Benzyl Ether Protection Strategy
Caption: Workflow for the benzyl ether protection strategy.
Rationale for Choices:
-
Benzyl Ether for Phenol: Benzyl ethers are robust and can withstand many reaction conditions.[18] In this case, both the phenol and carboxylic acid can be benzylated in a single step.
-
Orthogonality: The benzyl groups on the phenol and the ester can be removed simultaneously via hydrogenolysis, a mild method that will not cleave the acetate group.[17]
Experimental Protocols
Protocol 1: Synthesis via Silyl Ether Protection
Step 1: Protection of the Phenolic Hydroxyl Group
-
To a solution of (2R)-2-hydroxy-3-(2-hydroxyphenyl)propanoic acid (1.0 eq) in dry DMF, add imidazole (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Esterification of the Carboxylic Acid
-
Dissolve the TBDMS-protected intermediate (1.0 eq) in absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Step 3: Acetylation of the Secondary Hydroxyl Group
-
Dissolve the ethyl ester intermediate (1.0 eq) in dry dichloromethane.
-
Add pyridine (1.5 eq) and cool the mixture to 0 °C.
-
Add acetic anhydride (1.2 eq) dropwise.[19]
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute with dichloromethane and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the fully protected intermediate.
Step 4: Deprotection of the Silyl Ether
-
Dissolve the acetylated, silyl-protected intermediate (1.0 eq) in THF.
-
Add a 1M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1 eq) at 0 °C.[13]
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography to yield this compound.
Protocol 2: Synthesis via Benzyl Ether Protection
Step 1: Protection of Phenolic and Carboxylic Acid Groups
-
To a solution of (2R)-2-hydroxy-3-(2-hydroxyphenyl)propanoic acid (1.0 eq) in acetone, add potassium carbonate (3.0 eq).
-
Add benzyl bromide (2.5 eq) and a catalytic amount of potassium iodide.
-
Reflux the mixture for 12-18 hours, monitoring by TLC.
-
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify by column chromatography.
Step 2: Acetylation of the Secondary Hydroxyl Group
-
Follow the procedure outlined in Protocol 1, Step 3, using the dibenzyl-protected intermediate.
Step 3: Deprotection of Benzyl Ethers
-
Dissolve the acetylated, dibenzyl-protected intermediate (1.0 eq) in ethanol or ethyl acetate.
-
Add 10% Palladium on charcoal (Pd/C, 10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify by column chromatography to afford the final product.[17]
Data Summary
| Strategy | Protecting Group (Phenol) | Key Reagents | Advantages | Disadvantages |
| 1 | TBDMS Ether | TBDMS-Cl, TBAF | High selectivity for phenol protection, mild deprotection conditions.[14][16] | Multi-step process, potential for silyl migration. |
| 2 | Benzyl Ether | Benzyl bromide, Pd/C, H₂ | One-step protection of both phenol and carboxylic acid possible, clean deprotection.[15] | Hydrogenolysis may not be compatible with other functional groups, requires specialized equipment. |
Conclusion
The synthesis of this compound necessitates a well-designed protecting group strategy to achieve the desired chemoselectivity. Both the silyl ether and benzyl ether protection strategies offer viable routes, each with its own set of advantages and considerations. The choice between these strategies will depend on the specific requirements of the synthesis, including scale, available reagents, and the presence of other functional groups in more complex derivatives. The protocols provided herein offer a robust starting point for researchers and drug development professionals working on the synthesis of this and related compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. targetmol.cn [targetmol.cn]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. Protecting Groups In Organic Synthesis | PPTX [slideshare.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Selective acylation of aliphatic alcohols in the presence of phenolic hydroxyl groups† - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. 2-Hydroxy-3-(2-hydroxyphenyl)propanoic acid | C9H10O4 | CID 3083977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid | C9H10O4 | CID 440177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. prepchem.com [prepchem.com]
- 11. fiveable.me [fiveable.me]
- 12. learninglink.oup.com [learninglink.oup.com]
- 13. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 14. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 15. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 16. Selective protection of either the phenol or the hydroxy group in hydroxyalkyl phenols | CoLab [colab.ws]
- 17. researchgate.net [researchgate.net]
- 18. uwindsor.ca [uwindsor.ca]
- 19. asianpubs.org [asianpubs.org]
Application Notes and Protocols for the Scale-Up Synthesis of Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate
Introduction: A Key Chiral Building Block
Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate is a chiral ester of significant interest as a versatile intermediate in the synthesis of various biologically active molecules and pharmaceuticals. Its structure, featuring a hydroxylated aromatic ring and a stereocenter with an acetoxy group, makes it a valuable synthon for constructing more complex molecular architectures. The precise control of the stereochemistry at the C2 position is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scalable synthesis of the (R)-enantiomer of this compound. We will delve into a scientifically robust, multi-step synthetic pathway, elucidating the causality behind experimental choices, addressing critical scale-up considerations, and providing detailed, actionable protocols for synthesis, purification, and characterization.
Synthetic Strategy Overview
The synthesis of this compound is approached via a three-stage process. This strategy is designed for efficiency, stereochemical control, and scalability.
-
Stage 1: Synthesis of the β-Keto Ester Precursor. Formation of the carbon backbone by synthesizing ethyl 2-oxo-3-(2-hydroxyphenyl)propanoate.
-
Stage 2: Enantioselective Reduction. The cornerstone of the synthesis, where the chiral center is introduced via asymmetric reduction of the ketone to furnish Ethyl (2R)-2-hydroxy-3-(2-hydroxyphenyl)propanoate.
-
Stage 3: Acetylation. The final transformation to yield the target molecule.
Below is a visual representation of the overall synthetic workflow.
Figure 1: Overall synthetic workflow for this compound.
Stage 1: Synthesis of Ethyl 2-oxo-3-(2-hydroxyphenyl)propanoate
The initial step involves the construction of the β-keto ester backbone. A crossed Claisen condensation is a powerful and classical method for this type of C-C bond formation.[1][2][3] In this protocol, we utilize the reaction between an ester derived from 2-hydroxyphenylacetic acid and an oxalate ester.
Protocol 1: Synthesis of Ethyl 2-oxo-3-(2-hydroxyphenyl)propanoate
Materials:
-
Ethyl 2-(2-hydroxyphenyl)acetate
-
Diethyl oxalate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Toluene
-
Hydrochloric acid (1M)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Equip a multi-neck, jacketed reactor with a mechanical stirrer, a temperature probe, a reflux condenser with a nitrogen inlet, and a dropping funnel. The reactor should be thoroughly dried and purged with nitrogen.
-
Reagent Charging: Charge the reactor with anhydrous ethanol and sodium ethoxide (1.1 equivalents). Stir the mixture to ensure complete dissolution.
-
Substrate Addition: In a separate vessel, dissolve ethyl 2-(2-hydroxyphenyl)acetate (1.0 equivalent) and diethyl oxalate (1.2 equivalents) in toluene.
-
Condensation Reaction: Add the solution from step 3 dropwise to the sodium ethoxide solution at room temperature over 1-2 hours. An exotherm may be observed; maintain the temperature below 40°C using the reactor jacket.
-
Reaction Completion: After the addition is complete, heat the reaction mixture to 50-60°C and stir for 4-6 hours, or until reaction completion is confirmed by TLC or HPLC analysis.
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of 1M HCl until the pH is approximately 4-5.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude ethyl 2-oxo-3-(2-hydroxyphenyl)propanoate by vacuum distillation or column chromatography on silica gel.
Causality and Insights: The use of sodium ethoxide as a base is crucial; it must be non-nucleophilic towards the ester under these conditions to avoid side reactions.[1][4] The thermodynamic driving force for the Claisen condensation is the deprotonation of the resulting β-keto ester, which is more acidic than the starting materials.[3]
Scale-Up Considerations:
-
Exotherm Management: The condensation reaction can be exothermic. On a large scale, efficient heat removal is critical to prevent side reactions and ensure safety. A jacketed reactor with precise temperature control is essential.
-
Base Handling: Sodium ethoxide is moisture-sensitive and corrosive. Handling under an inert atmosphere is required. For large-scale operations, using a commercially available solution or generating it in situ are viable options.
-
Work-up and Extraction: Large-volume extractions can be cumbersome. The use of a liquid-liquid centrifugal extractor can significantly improve efficiency and reduce solvent usage at an industrial scale.
Stage 2: Asymmetric Reduction of Ethyl 2-oxo-3-(2-hydroxyphenyl)propanoate
This is the most critical step, as it establishes the desired (R)-stereochemistry at the C2 position. Two powerful and scalable methods are presented: asymmetric hydrogenation and biocatalytic reduction.
Option A: Asymmetric Hydrogenation
Asymmetric hydrogenation using chiral transition metal catalysts, particularly ruthenium-diphosphine complexes like Ru-BINAP, is a highly effective method for the reduction of β-keto esters.[5][6][7]
Materials:
-
Ethyl 2-oxo-3-(2-hydroxyphenyl)propanoate
-
[RuCl((R)-BINAP)(p-cymene)]Cl or a similar chiral ruthenium catalyst
-
Methanol (degassed)
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation and Inerting: In a glovebox or under a strict inert atmosphere, charge a high-pressure hydrogenation reactor with the chiral ruthenium catalyst (0.01-0.1 mol%).
-
Substrate Addition: Add a degassed solution of ethyl 2-oxo-3-(2-hydroxyphenyl)propanoate in methanol.
-
Hydrogenation: Seal the reactor. Purge the headspace with nitrogen several times, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen (typically 10-50 bar).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 40-60°C). Monitor the reaction progress by observing hydrogen uptake and by periodic sampling and analysis (HPLC).
-
Completion and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure. Purge the reactor with nitrogen.
-
Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude Ethyl (2R)-2-hydroxy-3-(2-hydroxyphenyl)propanoate.
-
Purification: The crude product may be of sufficient purity for the next step. If necessary, it can be purified by column chromatography.
Causality and Insights: The choice of the chiral ligand (e.g., (R)-BINAP) is what dictates the stereochemical outcome of the reduction. The catalyst forms a chiral environment around the substrate, leading to the preferential formation of one enantiomer. The solvent can also play a crucial role in the activity and selectivity of the catalyst.[6]
Scale-Up Considerations for Asymmetric Hydrogenation:
| Parameter | Challenge | Mitigation Strategy |
| Safety | Hydrogen is highly flammable and explosive. Pyrophoric catalysts (e.g., Raney Ni, though not used here) are a fire risk. | Use of specialized high-pressure reactors with appropriate safety features (burst discs, pressure relief valves). Strict adherence to inert atmosphere techniques for catalyst handling.[8][9][10][11][12] |
| Catalyst Loading | High catalyst cost can impact process economics. | Optimization studies to minimize catalyst loading without compromising reaction time and enantioselectivity. Catalyst recycling strategies can be explored. |
| Mass Transfer | Inefficient gas-liquid mixing can limit the reaction rate. | Use of reactors with high-efficiency agitation systems (e.g., gas-inducing impellers). |
| Heat Transfer | Hydrogenation reactions are often exothermic. | A well-controlled cooling system for the reactor is essential to maintain the optimal reaction temperature and prevent runaways.[10] |
| Catalyst Removal | Complete removal of the metal catalyst is often a regulatory requirement for APIs. | Filtration through specialized media. Use of scavengers if necessary. |
Option B: Biocatalytic Reduction
Biocatalysis using ketoreductases (KREDs) offers a green and highly selective alternative for the synthesis of chiral alcohols.[13][14][15][16] These enzymes can operate under mild conditions and often exhibit exquisite enantioselectivity.
Materials:
-
Ethyl 2-oxo-3-(2-hydroxyphenyl)propanoate
-
Ketoreductase (KRED) enzyme preparation (e.g., commercially available screening kits)
-
NADH or NADPH cofactor
-
Cofactor recycling system (e.g., glucose and glucose dehydrogenase, or isopropanol and a suitable alcohol dehydrogenase)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Methyl tert-butyl ether (MTBE) or other suitable extraction solvent
Procedure:
-
Enzyme and Cofactor Solution: In a temperature-controlled reaction vessel, prepare a solution of the buffer, the cofactor (catalytic amount), and the cofactor recycling system components.
-
Enzyme Addition: Add the KRED enzyme preparation to the buffer solution.
-
Substrate Addition: Add the ethyl 2-oxo-3-(2-hydroxyphenyl)propanoate. The substrate may be added neat or as a solution in a water-miscible co-solvent like DMSO to improve solubility.
-
Reaction: Stir the mixture at a controlled temperature (typically 25-40°C). Monitor the reaction progress by HPLC analysis of quenched aliquots.
-
Work-up: Once the reaction is complete, quench the reaction by adding a water-immiscible organic solvent like MTBE.
-
Extraction: Separate the organic layer. Extract the aqueous layer multiple times with the organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Ethyl (2R)-2-hydroxy-3-(2-hydroxyphenyl)propanoate.
Causality and Insights: The stereochemical outcome is determined by the specific KRED enzyme used. Many KREDs follow Prelog's rule for the reduction of ketones, but exceptions exist. Screening of a panel of KREDs is often necessary to find an enzyme with the desired selectivity and activity for a novel substrate. A cofactor recycling system is essential for the economic viability of the process on a large scale.
Scale-Up Considerations for Biocatalytic Reduction:
-
Enzyme Stability and Activity: Enzyme activity can be sensitive to pH, temperature, and the presence of organic solvents. Optimization of these parameters is crucial.
-
Substrate/Product Inhibition: High concentrations of the substrate or product can inhibit the enzyme, leading to slow or incomplete reactions. Fed-batch strategies or in-situ product removal can mitigate this.
-
Oxygen Sensitivity: Some enzymes are oxygen-sensitive. Conducting the reaction under a nitrogen atmosphere may be necessary.
-
Downstream Processing: Separation of the product from the aqueous, protein-containing reaction medium requires efficient extraction protocols. Emulsion formation can be an issue.
Stage 3: Acetylation of Ethyl (2R)-2-hydroxy-3-(2-hydroxyphenyl)propanoate
The final step is a straightforward acetylation of the secondary alcohol. Both chemical and enzymatic methods are viable.
Protocol 3: Acetylation
Materials:
-
Ethyl (2R)-2-hydroxy-3-(2-hydroxyphenyl)propanoate
-
Acetic anhydride or vinyl acetate
-
A suitable base (e.g., pyridine or triethylamine) for chemical acetylation, or a lipase (e.g., Novozym 435) for enzymatic acetylation
-
A suitable solvent (e.g., dichloromethane for chemical, or a non-polar organic solvent like hexane for enzymatic)
Chemical Acetylation Procedure:
-
Dissolve Ethyl (2R)-2-hydroxy-3-(2-hydroxyphenyl)propanoate (1.0 equivalent) and the base (1.5 equivalents) in the solvent.
-
Cool the mixture in an ice bath.
-
Add acetic anhydride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/HPLC).
-
Perform an aqueous work-up, washing with dilute acid, water, and brine.
-
Dry the organic layer and concentrate to obtain the crude product.
Enzymatic Acetylation Procedure:
-
Dissolve Ethyl (2R)-2-hydroxy-3-(2-hydroxyphenyl)propanoate in a non-polar solvent.
-
Add the lipase and vinyl acetate (as both reagent and solvent, or in excess).[17][18][19][20][21]
-
Stir the suspension at a slightly elevated temperature (e.g., 40-50°C).
-
Monitor the reaction by TLC/HPLC.
-
Upon completion, filter off the immobilized enzyme (which can often be recycled).
-
Concentrate the filtrate to obtain the crude product.
Final Purification: The crude this compound can be purified by column chromatography or crystallization to achieve high purity.
Scale-Up Considerations for Acetylation:
-
Reagent Stoichiometry: Precise control of reagent addition is important to avoid side reactions, especially with the phenolic hydroxyl group.
-
Temperature Control: The reaction can be exothermic.
-
Enzyme Recycling: For the enzymatic process, efficient recovery and recycling of the immobilized lipase are key to cost-effectiveness.
Analytical Characterization
Rigorous analytical control is essential at each stage of the synthesis.
Structural Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the intermediates and the final product. Expected signals for the final product would include those for the ethyl group, the acetyl group, the aromatic protons, and the protons on the propanoate backbone.[22]
-
Mass Spectrometry (MS): MS analysis will confirm the molecular weight of the product. Fragmentation patterns can provide further structural information.[23][24][25][26]
Purity and Enantiomeric Excess (e.e.) Determination
-
High-Performance Liquid Chromatography (HPLC):
-
Purity: A reverse-phase HPLC method (e.g., using a C18 column) can be used to determine the chemical purity of the product.
-
Enantiomeric Excess: Chiral HPLC is the gold standard for determining the e.e. A column with a chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD), is typically used.[27][28][29][30][31] The mobile phase is usually a mixture of hexane and an alcohol like isopropanol. The two enantiomers will have different retention times, allowing for their separation and quantification.
-
Table 1: Summary of Key Process Parameters and Controls
| Stage | Step | Key Parameters | Monitoring Technique |
| 1 | Claisen Condensation | Temperature, Reagent Stoichiometry, Reaction Time | TLC, HPLC |
| 2 | Asymmetric Hydrogenation | Hydrogen Pressure, Temperature, Catalyst Loading, Agitation Speed | Hydrogen Uptake, HPLC |
| 2 | Biocatalytic Reduction | pH, Temperature, Enzyme Loading, Substrate Concentration | HPLC |
| 3 | Acetylation | Temperature, Reagent Stoichiometry | TLC, HPLC |
| Final | Purification & Analysis | Solvent System (Chromatography), Temperature (Crystallization) | HPLC (Purity & e.e.), NMR, MS |
Conclusion
The synthesis of this compound on a larger scale is a feasible endeavor that hinges on careful process design and control. The outlined three-stage approach, with options for either chemocatalytic or biocatalytic asymmetric reduction, provides a robust framework for its production. Successful scale-up requires meticulous attention to safety, particularly for the hydrogenation step, as well as optimization of reaction parameters to ensure both high yield and excellent enantiomeric purity. The analytical methods described are crucial for ensuring the quality and consistency of the final product, which is of utmost importance in the context of pharmaceutical development.
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. Claisen Condensation [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.wisc.edu [chem.wisc.edu]
- 10. mt.com [mt.com]
- 11. helgroup.com [helgroup.com]
- 12. researchgate.net [researchgate.net]
- 13. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Lipase catalyzed acetylation of 3,5,4'-trihydroxystilbene: optimization and kinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Lipase-catalyzed acetylation of N-acetylneuraminic acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. (R/S)-Ethyl 2-Acetoxy-4-phenyl-4H-chromene-3-carboxylate | MDPI [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 26. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 27. hplc.today [hplc.today]
- 28. chromatographyonline.com [chromatographyonline.com]
- 29. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 30. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
Application Note & Protocol: High-Purity Isolation of Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate via Automated Flash Column Chromatography
Here is the detailed application note and protocol for the purification of "Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate" by column chromatography.
Abstract
This document provides a comprehensive guide for the purification of this compound, a chiral intermediate often pivotal in the synthesis of complex pharmaceutical agents. The presence of multiple functional groups—a phenolic hydroxyl, an acetate ester, and an ethyl ester—necessitates a carefully optimized chromatographic method to remove synthetic byproducts and unreacted starting materials. This guide details a robust protocol using normal-phase flash column chromatography on silica gel, beginning with analytical method development using Thin Layer Chromatography (TLC) and culminating in a scalable preparative separation. We will explore the scientific rationale behind parameter selection, ensuring a reproducible method that yields the target compound with high purity (>98%) and recovery (>85%).
Principle of Separation: Exploiting Polarity Differentials
The successful purification of this compound hinges on the principles of normal-phase adsorption chromatography. In this technique, the stationary phase (silica gel) is highly polar, while the mobile phase (eluent) is relatively nonpolar.
-
Stationary Phase Interaction: Silica gel is rich in silanol groups (Si-OH), which are acidic and capable of forming hydrogen bonds.[1]
-
Analyte Polarity: The target molecule possesses several functional groups that dictate its overall polarity and interaction with the silica gel:
-
Phenolic Hydroxyl (-OH): This is the most polar group and the primary site for hydrogen bonding with the silica gel, leading to strong retention.
-
Ester Carbonyls (C=O): The acetate and ethyl ester groups contribute moderate polarity through dipole-dipole interactions.
-
Aromatic Ring & Alkyl Chains: These moieties are nonpolar and have minimal interaction with the stationary phase.
-
Separation is achieved because compounds in the crude mixture will have different affinities for the silica gel based on their polarity. Less polar impurities will travel through the column quickly, while more polar impurities will be strongly retained. Our target compound, having intermediate polarity, can be selectively eluted by carefully tuning the polarity of the mobile phase.[2][3]
References
Application Note: Comprehensive 1D NMR Characterization of Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate
Introduction: The Role of Structural Verification in Drug Synthesis
Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate is a chiral molecule that serves as a valuable intermediate in the synthesis of various pharmacologically active compounds.[1][2] Its precise molecular structure, including the stereochemistry and the spatial relationship of its functional groups—an ethyl ester, an acetoxy moiety, and a 2-hydroxyphenyl group—is critical to its reactivity and the biological activity of its downstream products.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the unambiguous structural elucidation of organic molecules in solution. This application note provides a detailed guide and reference protocols for the characterization of this compound using both proton (¹H) and carbon-13 (¹³C) NMR. We will delve into the causality behind experimental choices and provide a self-validating framework for interpreting the spectral data, intended for researchers, chemists, and quality control professionals in the field of drug development.
Molecular Structure and Predicted NMR Environments
To effectively interpret the NMR spectra, we must first deconstruct the molecule into its constituent proton and carbon environments. Each chemically non-equivalent nucleus will produce a distinct signal, providing a roadmap of the molecular architecture.
Figure 1: Annotated structure of this compound with key NMR environments highlighted.
The molecule possesses 13 unique carbon environments and several distinct proton environments, which are expected to give rise to a complex but interpretable set of NMR signals.
Experimental Protocol: A Self-Validating Workflow
The integrity of NMR data begins with meticulous sample preparation and systematic data acquisition. The following protocol is designed to ensure high-quality, reproducible results.
Materials and Reagents
-
This compound (Purity ≥97%)
-
Deuterated Chloroform (CDCl₃, 99.8 atom % D), with 0.03% v/v Tetramethylsilane (TMS)
-
Alternative Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9 atom % D) for enhanced resolution of the hydroxyl proton.[3]
-
5 mm NMR Tubes (High Precision)
-
Volumetric Flask and Pipettes
-
Analytical Balance
Sample Preparation
-
Weighing: Accurately weigh approximately 10-15 mg of the compound directly into a clean, dry vial. The goal is to achieve a final concentration of ~20-30 mM.
-
Dissolution: Add 0.6 mL of CDCl₃ (containing TMS) to the vial. The use of a deuterated solvent is essential to avoid a large, obscuring solvent signal in the ¹H NMR spectrum.[4] TMS serves as the internal standard, with its signal defined as 0.00 ppm for both ¹H and ¹³C spectra.
-
Homogenization: Gently vortex the sample until the solid is completely dissolved. A clear, particulate-free solution is critical.
-
Transfer: Carefully transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient for the instrument's receiver coil (typically ~4-5 cm).
NMR Data Acquisition
-
Instrument: 400 MHz (or higher) NMR Spectrometer
-
Nuclei: ¹H and ¹³C
-
Temperature: 298 K (25 °C)
¹H NMR Parameters:
-
Pulse Sequence: zg30 (30-degree pulse)
-
Spectral Width: ~16 ppm (e.g., -2 to 14 ppm)
-
Acquisition Time: ~3 seconds
-
Relaxation Delay (d1): 2 seconds (ensures quantitative integration)
-
Number of Scans (ns): 8-16 (adjust for desired signal-to-noise ratio)
¹³C NMR Parameters:
-
Pulse Sequence: zgpg30 (proton-decoupled)
-
Spectral Width: ~240 ppm (e.g., -10 to 230 ppm)
-
Acquisition Time: ~1 second
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans (ns): 1024 or higher (due to the low natural abundance of ¹³C)
The rationale for a 2-second relaxation delay is to allow most protons and carbons to fully relax between pulses, which is crucial for obtaining accurate signal integrations in ¹H NMR and preventing signal saturation in ¹³C NMR.
Figure 2: Standard operating procedure for NMR sample preparation, data acquisition, and analysis.
Spectral Interpretation and Data Analysis
The following sections provide a detailed prediction and analysis of the ¹H and ¹³C NMR spectra based on established chemical shift principles and coupling constant patterns.
Analysis of the ¹H NMR Spectrum
The proton spectrum is rich with information, providing details on the electronic environment (chemical shift), the number of protons (integration), and the neighboring protons (multiplicity).
-
Aromatic Region (δ 6.7-7.2 ppm): The 2-hydroxyphenyl group is an ortho-disubstituted benzene ring, which will give rise to four distinct signals for the four aromatic protons.[5] These protons will exhibit complex splitting patterns due to both ortho (~7-9 Hz) and meta (~2-3 Hz) couplings. The electron-donating hydroxyl group and electron-withdrawing alkyl substituent will influence their precise chemical shifts.[6][7]
-
Chiral Methine (Hα, δ ~5.3 ppm): This proton is significantly deshielded as it is bonded to a carbon that is adjacent to three electronegative groups: the ester carbonyl, the acetoxy oxygen, and the phenyl ring. It will appear as a doublet of doublets (dd) due to coupling with the two diastereotopic benzylic protons (Hβ).
-
Benzylic Protons (Hβ, δ ~3.2 ppm): These two protons on the carbon adjacent to the aromatic ring are diastereotopic due to the adjacent chiral center. They will appear as two separate signals, each as a doublet of doublets (dd), coupling with Hα and with each other (geminal coupling, ~14-16 Hz).
-
Ethyl Ester Group (δ 4.2 and 1.2 ppm): This group gives a classic ethyl pattern. The methylene protons (-O-CH₂ -CH₃) are deshielded by the adjacent oxygen and appear as a quartet around 4.2 ppm, split by the three methyl protons. The terminal methyl protons (-O-CH₂-CH₃ ) appear as a triplet around 1.2 ppm, split by the two methylene protons.
-
Acetoxy Methyl Group (δ ~2.1 ppm): The three protons of the acetoxy methyl group (-O-C(O)-CH₃ ) are equivalent and do not couple with other protons, thus appearing as a sharp singlet.
-
Phenolic Hydroxyl (δ ~5-9 ppm): The chemical shift of the -OH proton is highly variable and depends on concentration, solvent, and temperature.[8] In CDCl₃, it often appears as a broad singlet. Its identity can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the -OH signal will disappear due to proton-deuterium exchange. In DMSO-d₆, this proton typically appears as a sharper singlet at a higher chemical shift (δ 9-10 ppm).[3]
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |
| ~7.20 - 6.70 | 4H | m | Ar-H (4 protons) |
| ~5.30 | 1H | dd | -CH(OAc)- (Hα) |
| ~4.20 | 2H | q | -O-CH₂ -CH₃ |
| ~3.20 | 2H | m (2x dd) | -CH₂ -Ar (Hβ, diastereotopic) |
| ~2.10 | 3H | s | -O-C(O)-CH₃ |
| ~1.25 | 3H | t | -O-CH₂-CH₃ |
| Variable (~5-9) | 1H | br s | Ar-OH |
Abbreviations: s = singlet, t = triplet, q = quartet, dd = doublet of doublets, m = multiplet, br s = broad singlet.
Analysis of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum shows a single peak for each of the 13 chemically non-equivalent carbon atoms, confirming the overall structure and purity.
-
Carbonyl Carbons (δ 169-171 ppm): Two distinct signals are expected in the downfield region for the ester (-C (O)O-) and acetoxy (-OC (O)-) carbonyl carbons. These carbons are highly deshielded due to the double bond to oxygen.[9]
-
Aromatic Carbons (δ 115-156 ppm): Six signals are expected for the aromatic carbons. The carbon bearing the hydroxyl group (C-OH) will be the most deshielded (~155 ppm), while the carbon to which the propanoate chain is attached (C-ipso) will also be distinct. The other four CH carbons will appear in the typical aromatic region of δ 115-130 ppm.[10]
-
Chiral Methine Carbon (Cα, δ ~72 ppm): The carbon of the chiral center is attached to two oxygen atoms (ester and acetoxy) and is found in the δ 70-80 ppm range.
-
Ester and Acetoxy Carbons (δ 62, 35, 21, 14 ppm): The remaining aliphatic carbons are assigned based on their expected chemical shifts. The methylene carbon of the ethyl ester (-O-C H₂-) appears around 62 ppm. The benzylic carbon (-C H₂-Ar) is expected around 35 ppm. The acetoxy methyl carbon (-O-C(O)-C H₃) appears around 21 ppm, and the terminal ethyl methyl carbon (-O-CH₂-C H₃) is the most upfield signal, appearing around 14 ppm.[4]
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~171.0 | Ester C =O |
| ~169.5 | Acetoxy C =O |
| ~155.8 | Ar C -OH |
| ~130.5 - 120.0 | 3x Ar C -H |
| ~124.0 | Ar C -ipso (attachment to side chain) |
| ~116.0 | Ar C -H |
| ~72.0 | -C H(OAc)- (Cα) |
| ~62.0 | -O-C H₂-CH₃ |
| ~35.0 | -C H₂-Ar |
| ~20.8 | -O-C(O)-C H₃ |
| ~14.1 | -O-CH₂-C H₃ |
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra provides a robust and definitive method for the structural characterization of this compound. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-fidelity spectra. The subsequent interpretation of chemical shifts, signal integrations, and coupling patterns allows for the unambiguous assignment of every proton and carbon in the molecule, confirming its identity, purity, and structural integrity. This application note serves as a foundational guide for scientists engaged in the synthesis and quality control of this and structurally related pharmaceutical intermediates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.cn [targetmol.cn]
- 3. Novel determination of the total phenolic content in crude plant extracts by the use of 1H NMR of the -OH spectral region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 13C nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propionate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Optimization of reaction conditions for "Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate" synthesis
Welcome to the technical support center for the synthesis of Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, ensuring a successful and optimized experimental outcome. Our focus is on explaining the "why" behind the "how," grounding our recommendations in established chemical principles.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity, particularly concerning the stereochemistry at the C2 position and the selective acetylation of the secondary alcohol in the presence of a phenolic hydroxyl group. This guide will address common challenges encountered during the synthesis of the precursor, Ethyl (2R)-2-hydroxy-3-(2-hydroxyphenyl)propanoate, and its subsequent selective acetylation to the final product.
Part 1: Synthesis of the Precursor - Ethyl (2R)-2-hydroxy-3-(2-hydroxyphenyl)propanoate
A common synthetic route to the dihydroxy precursor involves the reaction of 2-hydroxybenzaldehyde with a suitable three-carbon building block, followed by stereoselective reduction and esterification.
Experimental Workflow: Precursor Synthesis
Caption: Workflow for the synthesis of the dihydroxy precursor.
Frequently Asked Questions & Troubleshooting: Precursor Synthesis
Q1: My Reformatsky reaction of 2-hydroxybenzaldehyde with ethyl bromoacetate is giving low yields. What are the common causes?
A1: Low yields in the Reformatsky reaction can stem from several factors:
-
Zinc Activation: The surface of the zinc metal may be passivated by a layer of zinc oxide. It is crucial to activate the zinc prior to the reaction. Common activation methods include washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum.
-
Solvent Purity: The solvent, typically tetrahydrofuran (THF), must be scrupulously dry. The presence of water will quench the organozinc intermediate, leading to reduced yields. Ensure your THF is freshly distilled from a suitable drying agent like sodium/benzophenone.
-
Reaction Initiation: The reaction can sometimes be sluggish to initiate. Gentle heating or the addition of a small crystal of iodine can help to start the reaction.
-
Purity of Reactants: Ensure that both the 2-hydroxybenzaldehyde and ethyl bromoacetate are of high purity. Impurities can interfere with the reaction.
Q2: I am struggling to achieve high enantioselectivity in the enzymatic kinetic resolution of the racemic ethyl 3-(2-hydroxyphenyl)-3-hydroxypropanoate. What can I do?
A2: Achieving high enantioselectivity in enzymatic resolutions is highly dependent on the choice of enzyme and reaction conditions.
-
Enzyme Selection: Not all lipases will exhibit high enantioselectivity for this specific substrate. It is advisable to screen a panel of commercially available lipases (e.g., from Candida antarctica, Pseudomonas cepacia) to identify the most effective one.
-
Acylating Agent: The choice of acylating agent can significantly impact the reaction rate and selectivity. Vinyl acetate is a commonly used and effective acyl donor.
-
Solvent: The reaction is typically performed in a non-polar organic solvent like hexane or toluene. The choice of solvent can influence the enzyme's activity and selectivity.
-
Temperature: Temperature control is critical. Running the reaction at a lower temperature can sometimes improve enantioselectivity, although it may slow down the reaction rate.
-
Monitoring the Reaction: It is essential to monitor the reaction progress closely, for instance by chiral HPLC, to stop the reaction at approximately 50% conversion to obtain both the unreacted (R)-enantiomer and the acetylated (S)-enantiomer in high enantiomeric excess.
Part 2: Selective Acetylation of Ethyl (2R)-2-hydroxy-3-(2-hydroxyphenyl)propanoate
The key challenge in this step is the chemoselective acetylation of the secondary aliphatic alcohol in the presence of the more acidic, yet often less nucleophilic, phenolic hydroxyl group.
Experimental Workflow: Selective Acetylation
Caption: Workflow for the selective acetylation to the final product.
Frequently Asked Questions & Troubleshooting: Selective Acetylation
Q1: My acetylation reaction is not selective and I am getting a significant amount of the di-acetylated product. How can I improve the selectivity for the secondary alcohol?
A1: Achieving high selectivity is a common challenge. Here are several strategies to enhance the selective acetylation of the secondary alcohol:
-
Control of Stoichiometry and Temperature: Use only a slight excess (e.g., 1.1 equivalents) of the acetylating agent (acetic anhydride or acetyl chloride). Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can also favor the more nucleophilic secondary alcohol over the less nucleophilic phenol.
-
Choice of Base: A non-nucleophilic, sterically hindered base can sometimes improve selectivity. However, for acetylation with acetic anhydride, often only a catalytic amount of a base like pyridine or 4-(dimethylamino)pyridine (DMAP) is needed.
-
Alternative Acetylating Agents: Consider using a milder acetylating agent. For instance, a method employing trimethyl orthoacetate and a catalytic amount of trimethylsilyl chloride in dichloromethane at room temperature has been reported to be highly selective for aliphatic alcohols in the presence of phenols.[1]
-
Mitsunobu-based Strategy: A versatile method for chemoselective acylation of alcohols in the presence of phenols involves a Mitsunobu-based strategy, which works under mild conditions.[2][3]
Q2: I am observing the formation of an unknown impurity during the acetylation reaction. What could it be and how can I avoid it?
A2: The formation of impurities can arise from several sources:
-
Side Reactions of the Phenol: The phenolic hydroxyl group, although less nucleophilic, can still react under certain conditions, especially with prolonged reaction times or at elevated temperatures, leading to the di-acetylated product.
-
Decomposition of Starting Material or Product: If the reaction conditions are too harsh (e.g., strongly acidic or basic), decomposition of the starting material or the desired product can occur.
-
Impure Reagents: Ensure all reagents, especially the solvent and the acetylating agent, are of high purity and free from water.
To minimize impurity formation, it is recommended to use mild reaction conditions, monitor the reaction progress by TLC or LC-MS, and purify the product promptly after the reaction is complete.
Q3: What is the best method for purifying the final product, this compound?
A3: Column chromatography on silica gel is the most common and effective method for purifying the final product. A gradient of ethyl acetate in hexane is typically used as the eluent. The polarity of the eluent system should be optimized to achieve good separation between the desired product, any unreacted starting material, and the di-acetylated byproduct.
Data Summary: Optimized Reaction Conditions
| Parameter | Precursor Synthesis (Reformatsky) | Selective Acetylation |
| Key Reagents | 2-Hydroxybenzaldehyde, Ethyl bromoacetate, Activated Zinc | Ethyl (2R)-2-hydroxy-3-(2-hydroxyphenyl)propanoate, Acetic anhydride |
| Solvent | Anhydrous THF | Dichloromethane (DCM) |
| Catalyst/Promoter | Iodine (for initiation) | Pyridine (catalytic) |
| Temperature | Reflux | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours (monitor by TLC) | 1-3 hours (monitor by TLC) |
| Work-up | Quench with saturated NH4Cl (aq), extraction | Aqueous wash, extraction |
| Purification | Column Chromatography | Column Chromatography |
Step-by-Step Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-(2-hydroxyphenyl)-3-hydroxypropanoate (Racemic)
-
Activate zinc powder by stirring with 1 M HCl for 15 minutes, then decant the acid and wash sequentially with water, ethanol, and diethyl ether. Dry the activated zinc under high vacuum.
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add the activated zinc (1.2 eq) and anhydrous THF.
-
Add a solution of 2-hydroxybenzaldehyde (1.0 eq) and ethyl bromoacetate (1.1 eq) in anhydrous THF dropwise to the zinc suspension.
-
If the reaction does not initiate, add a small crystal of iodine and gently warm the mixture.
-
Once the reaction is initiated (exotherm and disappearance of zinc), stir the mixture at room temperature until the starting materials are consumed (as monitored by TLC).
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the racemic diol.
Protocol 2: Selective Acetylation to this compound
-
To a solution of Ethyl (2R)-2-hydroxy-3-(2-hydroxyphenyl)propanoate (1.0 eq) in dry dichloromethane (DCM) at 0 °C, add pyridine (0.1 eq).
-
Add acetic anhydride (1.1 eq) dropwise to the solution while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (as monitored by TLC, typically 1-3 hours).
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the pure this compound.
References
Common byproducts in the synthesis of "Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate"
Technical Support Center: Synthesis of Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this multi-step synthesis. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction pathways.
The synthesis of this chiral ester is typically approached in two key stages:
-
Formation of the Chiral Precursor: Synthesis of Ethyl (2R)-2-hydroxy-3-(2-hydroxyphenyl)propanoate.
-
Acetylation: Conversion of the hydroxy ester to the final acetoxy product.
This guide is structured in a question-and-answer format to directly address specific issues that may arise during each of these critical stages.
Part 1: Synthesis of the Precursor - Ethyl (2R)-2-hydroxy-3-(2-hydroxyphenyl)propanoate
The creation of the stereocenter in the precursor is a critical step that dictates the enantiomeric purity of the final product. Common strategies include asymmetric reduction of a keto-ester or a Reformatsky-type reaction. Each method presents a unique set of challenges.
Frequently Asked Questions (FAQs): Precursor Synthesis
Question 1: My synthesis via asymmetric reduction of ethyl 2-oxo-3-(2-hydroxyphenyl)propanoate is showing poor enantioselectivity. What are the likely causes and how can I improve it?
Answer: Poor enantioselectivity in asymmetric reductions is a common issue stemming from the catalyst system or reaction conditions. The primary byproduct in this case is the undesired (2S)-enantiomer.
Root Causes & Troubleshooting:
-
Catalyst Inactivity or Poisoning: The chiral catalyst (e.g., a Ru-BINAP complex) may be sensitive to impurities in the substrate or solvent. Trace amounts of water or oxygen can deactivate the catalyst.
-
Solution: Ensure all reagents and solvents are rigorously dried and degassed. The use of freshly prepared catalyst is recommended.
-
-
Suboptimal Reaction Conditions: Temperature and pressure can significantly influence the stereochemical outcome.
-
Solution: Conduct a small-scale optimization screen of temperature and hydrogen pressure. Lower temperatures often favor higher enantioselectivity.
-
-
Incorrect Catalyst Choice: The chosen chiral ligand may not be optimal for this specific substrate.
-
Solution: Screen a variety of chiral ligands. For keto-esters, catalysts based on ruthenium and rhodium with chiral phosphine ligands have shown success in similar reductions[1].
-
Question 2: I am attempting a Reformatsky reaction between salicylaldehyde and ethyl bromoacetate, but my yield of the desired β-hydroxy ester is low, and I'm isolating a significant amount of a dehydrated product. What is happening?
Answer: The primary issue here is the in-situ elimination of water from your desired β-hydroxy ester product to form an α,β-unsaturated ester. This is a common side reaction in Reformatsky reactions, especially with aromatic aldehydes and under harsh work-up conditions[2][3][4].
Likely Byproducts & Mitigation:
| Byproduct Name | Structure | Formation Mechanism | Mitigation Strategy |
| Ethyl 3-(2-hydroxyphenyl)acrylate | C6H4(OH)CH=CHCOOEt | Acid or base-catalyzed dehydration of the β-hydroxy ester product during reaction or workup. | Use a mild, slightly acidic workup (e.g., saturated ammonium chloride solution). Avoid high temperatures during the reaction and purification steps. |
| Unreacted Salicylaldehyde | C6H4(OH)CHO | Incomplete reaction due to poorly activated zinc or insufficient reaction time. | Activate the zinc metal prior to use (e.g., with I2 or HCl wash). Ensure sufficient reaction time and gentle heating. |
| Wurtz Coupling Product | EtOOCCH2CH2COOEt | Dimerization of the organozinc reagent. | Add the ethyl bromoacetate slowly to the reaction mixture containing the aldehyde and zinc. |
Below is a workflow to diagnose and address these issues.
Caption: Troubleshooting workflow for a Reformatsky reaction.
Part 2: Acetylation of Ethyl (2R)-2-hydroxy-3-(2-hydroxyphenyl)propanoate
The acetylation of the secondary alcohol is the final step. While seemingly straightforward, this step can introduce its own set of impurities if not carefully controlled. A common method involves using acetic anhydride with a base like pyridine or a catalyst such as 4-dimethylaminopyridine (DMAP)[5][6][7].
Frequently Asked Questions (FAQs): Acetylation
Question 1: After acetylating my hydroxy-ester precursor, I see a second, less polar spot on my TLC plate, and my NMR shows two acetyl signals. What is this byproduct?
Answer: You are likely observing the di-acetylated product, where both the secondary alcohol and the phenolic hydroxyl group have been acetylated. The phenolic hydroxyl is also nucleophilic and can react with acetic anhydride, especially under forcing conditions or with highly active catalysts[8].
Root Causes & Mitigation:
-
Excess Acylating Agent/Catalyst: Using a large excess of acetic anhydride or a highly active catalyst like DMAP can promote the less favorable acetylation of the phenol.
-
Solution: Use a stoichiometric amount of acetic anhydride (1.0-1.1 equivalents). If using a catalyst, opt for a weaker base like triethylamine or pyridine instead of DMAP.
-
-
High Temperature: Elevated temperatures increase the rate of the phenolic acetylation.
-
Solution: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor carefully by TLC.
-
Question 2: My final product shows signs of racemization. How can this happen during the acetylation step?
Answer: While less common under standard acetylation conditions, racemization of the chiral center alpha to the ester can occur, particularly if the reaction conditions inadvertently promote enolization. The presence of a strong base could potentially lead to the loss of stereochemical integrity[9].
Troubleshooting Racemization:
-
Avoid Strong, Non-Nucleophilic Bases: Strong bases can deprotonate the α-carbon, leading to racemization.
-
Solution: Use a nucleophilic base like pyridine, which also acts as the catalyst. Avoid strong, non-hindered bases.
-
-
Keep Reaction Times to a Minimum: Prolonged exposure to even mild basic conditions can increase the risk of racemization.
-
Solution: Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
Question 3: I am observing an elimination byproduct. Is this possible and how do I prevent it?
Answer: Yes, elimination to form an α,β-unsaturated ester is a potential side reaction, analogous to the dehydration seen in the Reformatsky reaction. This is more likely if the acetylation is performed under acidic conditions or at high temperatures, which can facilitate the elimination of the newly formed acetate group[10].
Prevention of Elimination:
-
Use Basic or Neutral Conditions: Perform the acetylation using acetic anhydride with pyridine or triethylamine. These conditions do not favor elimination.
-
Moderate Temperatures: Avoid excessive heat, which can promote elimination pathways.
The diagram below illustrates the competing reaction pathways during the acetylation step.
Caption: Competing reactions during the acetylation of the precursor.
Summary of Key Byproducts and Controls
| Synthesis Stage | Potential Byproduct | Cause | Recommended Control |
| Precursor Synthesis (Reduction) | (2S)-enantiomer | Suboptimal catalyst/conditions | Optimize catalyst, temperature, and pressure. |
| Precursor Synthesis (Reformatsky) | α,β-unsaturated ester | Dehydration | Mild acidic workup, moderate temperatures. |
| Acetylation | Di-acetylated product | Over-acetylation | Stoichiometric reagents, mild base (pyridine). |
| Acetylation | Racemized product | Enolization via strong base | Use nucleophilic base, minimize reaction time. |
| Acetylation | Elimination product | High temperature, acidic conditions | Use basic/neutral conditions, moderate temperature. |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ester synthesis by acylation [organic-chemistry.org]
- 6. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 8. Acetylation - Wikipedia [en.wikipedia.org]
- 9. US5221765A - Racemization process for an optically active carboxylic acid or ester thereof - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Preventing racemization during the synthesis of "Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate"
Technical Support Center: Synthesis of Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate
Welcome to the technical support center for the stereoselective synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a primary focus on preventing racemization at the C2 chiral center. Here, we provide in-depth answers to frequently asked questions, a practical troubleshooting guide, and validated protocols to ensure the stereochemical integrity of your product.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization during the synthesis of this compound?
A1: The primary cause of racemization is the presence of an acidic proton at the α-carbon (the C2 position), which is the stereocenter of the molecule. Under either acidic or basic conditions, this proton can be abstracted to form a planar, achiral enol or enolate intermediate.[1][2] Reprotonation of this intermediate can occur from either face with equal probability, leading to a mixture of (R) and (S) enantiomers, thus reducing the enantiomeric excess (ee) of the desired (2R) product.[1]
Q2: Why is the phenolic hydroxyl group a concern during the esterification step?
A2: The phenolic hydroxyl group is nucleophilic and acidic. During esterification reactions, it can compete with the carboxylic acid or alcohol reactants, leading to undesired side products. For instance, in a coupling reaction, the phenolic -OH could be acylated. Furthermore, its acidity can interfere with base-sensitive reagents or promote side reactions. Therefore, it is often necessary to protect the phenolic hydroxyl group to prevent these unwanted reactions and improve the overall yield and purity of the final product.[3][4][5]
Q3: Which esterification methods are recommended to minimize racemization for this synthesis?
A3: For synthesizing chiral esters like this, methods that proceed under mild conditions and avoid strong bases or prolonged exposure to acidic conditions are preferred.
-
Mitsunobu Reaction: This is a highly recommended method as it typically proceeds with a clean SN2 inversion of configuration at the stereocenter of the alcohol, ensuring high stereochemical fidelity.[6][7][8][9][10] It is conducted under mild, neutral conditions.
-
Steglich Esterification: This method uses a carbodiimide (like DCC or EDCI) and a catalyst (like DMAP). While generally mild, it can sometimes lead to racemization, especially with sensitive substrates.[11][12] However, racemization can often be suppressed by using additives like HOBt or by carefully controlling the reaction time and temperature.[13][14]
Q4: How can I accurately determine the enantiomeric excess (ee) of my final product?
A4: The most reliable methods for determining the enantiomeric excess of chiral compounds are chromatographic and spectroscopic.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers. It utilizes a chiral stationary phase to differentiate between the (R) and (S) enantiomers, allowing for precise calculation of the ee.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents or Derivatizing Agents: By adding a chiral auxiliary, you can create diastereomeric complexes or derivatives that exhibit distinct signals in the NMR spectrum (typically ¹H or ¹⁹F NMR).[15] The integration of these signals allows for the determination of the enantiomeric ratio.[15]
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the synthesis and provides actionable solutions based on mechanistic principles.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Enantiomeric Excess (ee) / Significant Racemization | 1. Use of Strong Base or Acid: Exposure to strong bases (e.g., alkoxides, hydroxides) or acids can readily form the planar enolate/enol intermediate.[1][2] 2. Prolonged Reaction Times/High Temperatures: Even under mildly acidic or basic conditions, extended reaction times or elevated temperatures can promote racemization. 3. Inappropriate Esterification Method: Using a method known to cause racemization (e.g., a standard Steglich esterification without additives for a sensitive substrate).[11] | 1. Maintain Neutral or Mildly Acidic Conditions: Opt for methods like the Mitsunobu reaction.[6][7] If a base is required, use a non-nucleophilic, sterically hindered base (e.g., 2,4,6-collidine) and stoichiometric amounts.[16] 2. Optimize Reaction Conditions: Monitor the reaction closely (e.g., by TLC) and quench it as soon as the starting material is consumed. Run reactions at the lowest effective temperature (e.g., 0 °C to room temperature). 3. Modify the Esterification Protocol: If using a Steglich-type coupling, add a racemization suppressant like 1-hydroxybenzotriazole (HOBt).[14] |
| Low Yield of the Desired Product | 1. Side Reactions at the Phenolic -OH: The unprotected phenol can undergo acylation or other reactions, consuming reagents and forming byproducts.[4] 2. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or deactivated reagents. 3. Difficult Purification: For Mitsunobu reactions, removal of byproducts like triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate can be challenging and lead to product loss during chromatography.[6] | 1. Protect the Phenolic Group: Introduce a suitable protecting group, such as a benzyl (Bn) or silyl (e.g., TBDMS) ether, before the esterification step. These are generally stable to esterification conditions and can be removed later.[3][4][17] 2. Re-evaluate Reaction Parameters: Ensure all reagents are pure and anhydrous where necessary. Consider increasing the reaction time or using a slight excess of one of the coupling partners. 3. Use Modified Reagents/Workup: For Mitsunobu, consider using polymer-bound triphenylphosphine or modified azodicarboxylates to simplify purification.[8] A modified workup, such as precipitation of TPPO from a nonpolar solvent, can also be effective. |
| Presence of N-acylurea Byproduct | This is a specific side reaction in Steglich esterifications where the O-acylisourea intermediate rearranges to a stable N-acylurea, which does not react further with the alcohol.[12] | The use of 4-dimethylaminopyridine (DMAP) as a catalyst is crucial to suppress this side reaction.[12] DMAP acts as an acyl transfer agent, forming a more reactive acylpyridinium intermediate and preventing the rearrangement. |
III. Recommended Synthetic Protocol: Stereoinvertive Mitsunobu Esterification
This protocol assumes the starting material is Ethyl (2R)-2-hydroxy-3-(2-benzyloxyphenyl)propanoate . The benzyl ether serves as a protecting group for the phenol, which is crucial for a clean reaction. This protection step would precede the esterification.
Step 1: Esterification via Mitsunobu Reaction
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve Ethyl (2R)-2-hydroxy-3-(2-benzyloxyphenyl)propanoate (1.0 eq.), acetic acid (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution over 30 minutes. An exothermic reaction and a color change are typically observed.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting alcohol is consumed, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to remove triphenylphosphine oxide and other byproducts, yielding Ethyl (2S)-2-acetoxy-3-(2-benzyloxyphenyl)propanoate. Note the inversion of stereochemistry.
Step 2: Deprotection of the Phenolic Group
-
Hydrogenolysis: Dissolve the product from Step 1 in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Catalyst Addition: Add a catalytic amount of Palladium on carbon (Pd/C, 10 mol%).
-
Reaction: Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC).
-
Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent. Concentrate the filtrate under reduced pressure to yield the final product, Ethyl (2S)-2-acetoxy-3-(2-hydroxyphenyl)propanoate .
Note: The final product in this sequence is the (S)-enantiomer due to the inversion in the Mitsunobu reaction. To obtain the (R)-enantiomer as requested in the topic title, one would need to start with the (S)-hydroxy ester precursor.
IV. Visualizing the Synthetic Pathway and Racemization Risk
The following diagrams illustrate the key transformations and the mechanism of racemization.
Caption: Recommended stereoinvertive synthesis workflow.
Caption: The racemization pathway via a planar intermediate.
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. learninglink.oup.com [learninglink.oup.com]
- 5. The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification [scirp.org]
- 6. Mitsunobu Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Steglich esterification - Wikipedia [en.wikipedia.org]
- 13. Racemisation-free esterification of 2-nitrohenylsulphenyl-protected amino-acids by dicyclohexylcarbodi-imide-4-dimethylaminopyridine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. peptide.com [peptide.com]
- 15. researchgate.net [researchgate.net]
- 16. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 17. benchchem.com [benchchem.com]
Troubleshooting low yields in the acylation of ethyl (2R)-2-hydroxy-3-(2-hydroxyphenyl)propanoate
Welcome to the technical support center for the acylation of ethyl (2R)-2-hydroxy-3-(2-hydroxyphenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we address common challenges, provide in-depth explanations for experimental observations, and offer robust, field-tested protocols to enhance your reaction yields and product purity.
I. Frequently Asked Questions (FAQs)
Q1: My acylation reaction is resulting in a low yield of the desired product. What are the primary factors I should investigate?
Low yields in this acylation can stem from several factors, often related to the inherent competition between the two hydroxyl groups present in the starting material: the aliphatic secondary alcohol and the phenolic alcohol.
Key Troubleshooting Areas:
-
Chemoselectivity: The primary challenge is achieving selective acylation. The relative nucleophilicity of the aliphatic versus the phenolic hydroxyl group is highly dependent on the reaction conditions.
-
Reaction Conditions: Suboptimal temperature, reaction time, solvent, or catalyst choice can lead to incomplete conversion or the formation of side products.
-
Reagent Quality: The purity of your starting material, acylating agent, and solvent is crucial. Moisture, in particular, can quench the acylating agent and deactivate certain catalysts.
-
Steric Hindrance: The steric bulk of both the substrate and the acylating agent can significantly impact the reaction rate and efficiency.[1][2]
Q2: I am observing multiple spots on my TLC plate. What are the likely side products?
The presence of multiple spots on a Thin Layer Chromatography (TLC) plate suggests the formation of one or more side products.[3][4][5] For this specific substrate, the most common byproducts are:
-
Di-acylated Product: Acylation occurs at both the aliphatic and phenolic hydroxyl groups.
-
Phenol-acylated Product: Preferential acylation of the more acidic phenolic hydroxyl group.
-
Unreacted Starting Material: Indicating incomplete conversion.
-
C-Acylation (Friedel-Crafts type) Product: Although less common without a strong Lewis acid, intramolecular acylation on the electron-rich aromatic ring is a possibility, especially at elevated temperatures.[6][7]
Q3: How can I control the selectivity to favor acylation of the aliphatic hydroxyl group over the phenolic one?
Achieving selectivity is a nuanced challenge governed by the interplay of electronics and sterics. Generally, aliphatic alcohols are more nucleophilic than phenols. However, under basic conditions, the phenolic hydroxyl can be deprotonated to form a highly nucleophilic phenoxide ion.[6]
Strategies to Enhance Aliphatic Acylation Selectivity:
-
Catalyst Choice: Utilize a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP). DMAP reacts with the acylating agent to form a highly reactive N-acylpyridinium salt intermediate, which is more susceptible to attack by the sterically accessible and inherently more nucleophilic aliphatic alcohol.[8][9][10]
-
Reaction Temperature: Lower reaction temperatures generally favor the kinetically controlled product, which is often the result of acylation at the more nucleophilic aliphatic hydroxyl group.
-
Protecting Groups: A robust strategy involves protecting the phenolic hydroxyl group prior to acylation.[11][12][13][14] Common protecting groups for phenols include methyl ethers or silyl ethers. The protecting group can then be removed post-acylation.
Q4: My reaction seems to stall and not go to completion. What are the potential causes and solutions?
A stalled reaction can be frustrating. Here are some common culprits and their remedies:
-
Insufficient Acylating Agent: Ensure you are using a sufficient molar excess of the acylating agent to drive the reaction to completion, typically 1.1 to 1.5 equivalents.
-
Catalyst Deactivation: If using a catalyst like DMAP, ensure it is of high purity and the reaction is conducted under anhydrous conditions. Moisture can hydrolyze the acylating agent and the active N-acylpyridinium intermediate.
-
Inadequate Base: If an auxiliary base like triethylamine or pyridine is used to scavenge the acid byproduct (e.g., HCl from an acyl chloride), ensure it is present in at least a stoichiometric amount and is dry.[10]
-
Low Temperature: While lower temperatures can improve selectivity, they also decrease the reaction rate. A careful balance must be struck. Consider a gradual increase in temperature while monitoring the reaction by TLC.
II. Troubleshooting Guides
Problem 1: Predominant formation of the phenol-acylated or di-acylated product.
Root Cause Analysis: This outcome suggests that the phenolic hydroxyl group is either more reactive under your current conditions or that the conditions are harsh enough to acylate both hydroxyls. Deprotonation of the phenol by a strong base or elevated temperatures can lead to this lack of selectivity.
Solutions:
-
Modify the Base/Catalyst System:
-
Avoid strong, non-nucleophilic bases that primarily deprotonate the phenol.
-
Employ a nucleophilic catalyst like DMAP (0.1-0.2 equivalents) in the presence of a milder, sterically hindered base like triethylamine (1.5-2.0 equivalents). The mechanism involves the formation of a highly reactive acylpyridinium intermediate that is more readily attacked by the aliphatic alcohol.[8][10]
-
-
Control Reaction Temperature:
-
Initiate the reaction at 0 °C and allow it to slowly warm to room temperature. This favors the kinetically preferred product.
-
-
Choice of Acylating Agent:
-
Acid anhydrides are generally less reactive than acyl chlorides and may offer better selectivity.
-
Workflow for Optimizing Selectivity:
Caption: Troubleshooting workflow for poor acylation selectivity.
Problem 2: The reaction is sluggish or incomplete.
Root Cause Analysis: A slow or incomplete reaction points towards insufficient activation of the acylating agent, low nucleophilicity of the alcohol, or steric hindrance.
Solutions:
-
Enhance Electrophilicity of the Acylating Agent:
-
If using an acid anhydride, the addition of a catalytic amount of a Lewis acid (e.g., ZnCl₂, MgBr₂) can sometimes accelerate the reaction, but be cautious as this may also decrease selectivity.
-
Ensure the acylating agent is fresh and of high purity.
-
-
Increase Nucleophilicity of the Aliphatic Alcohol:
-
While generally not recommended due to selectivity issues, in some specific cases, a very slight excess of a non-nucleophilic base might be trialed to partially deprotonate the aliphatic alcohol without significantly affecting the phenol. This is a delicate balance.
-
-
Solvent Effects:
-
The choice of solvent can influence reaction rates. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used. Experiment with different solvents to find the optimal medium for your specific substrate and reagents.[15]
-
Comparative Reaction Conditions for Yield Improvement:
| Parameter | Condition A (Sluggish) | Condition B (Optimized) | Rationale |
| Catalyst | None or Pyridine | 0.2 eq. DMAP | DMAP is a superior nucleophilic catalyst, increasing the rate of acylation significantly.[8][16] |
| Base | 1.1 eq. Triethylamine | 1.5 eq. Triethylamine | Ensures complete scavenging of acid byproduct, driving the equilibrium forward. |
| Solvent | Toluene | Dichloromethane (DCM) | DCM is a polar aprotic solvent that is often ideal for acylation reactions. |
| Temperature | Room Temperature | 0 °C to Room Temperature | Starting cold allows for controlled initiation of the reaction. |
III. Experimental Protocols
Protocol 1: Selective Acylation of the Aliphatic Hydroxyl Group
This protocol is optimized for the selective acylation of the secondary aliphatic hydroxyl group using acetic anhydride as the acylating agent.
Materials:
-
Ethyl (2R)-2-hydroxy-3-(2-hydroxyphenyl)propanoate
-
Acetic Anhydride (1.2 eq.)
-
4-(Dimethylamino)pyridine (DMAP) (0.2 eq.)
-
Triethylamine (1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve ethyl (2R)-2-hydroxy-3-(2-hydroxyphenyl)propanoate (1.0 eq.) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq.), followed by DMAP (0.2 eq.).
-
Add acetic anhydride (1.2 eq.) dropwise to the stirred solution over 5-10 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).[4][17] The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Monitoring Reaction Progress by TLC
Procedure:
-
Prepare a TLC chamber with a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate).
-
On a TLC plate, spot the starting material (SM), a co-spot (co) of the starting material and the reaction mixture, and the reaction mixture (rxn).[3]
-
Develop the plate and visualize under UV light and/or by staining (e.g., with potassium permanganate).
-
A successful reaction will show the consumption of the starting material spot and the appearance of a new, less polar product spot.
Visual Representation of TLC Monitoring:
References
- 1. XLV.—Acylation as influenced by steric hindrance: the action of acid anhydrides on 3 : 5-dinitro-p-aminophenol - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 5. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. nbinno.com [nbinno.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 11. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Protecting group - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Cellulose acylation in homogeneous and heterogeneous media: Optimization of reactions conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism [organic-chemistry.org]
- 17. coconote.app [coconote.app]
Technical Support Center: Enhancing the Enantiomeric Purity of Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate
Welcome to the technical support center for the synthesis and purification of Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the enantiomeric excess (e.e.) of this critical drug intermediate.[1][2][3][4] We will delve into the causality behind experimental choices, providing you with the authoritative and trustworthy information needed to succeed in your stereoselective synthesis.
Frequently Asked Questions (FAQs)
Q1: What is enantiomeric excess (e.e.) and why is it crucial for my final product?
Enantiomeric excess is a measure of the purity of a chiral substance. It reflects the degree to which one enantiomer is present in a mixture in greater amounts than the other. In pharmaceutical applications, achieving a high e.e. is paramount because different enantiomers of a drug can have vastly different pharmacological activities. One enantiomer may be therapeutically active, while the other could be inactive or even cause harmful side effects. Therefore, stringent control over enantiomeric purity is a critical aspect of drug development and manufacturing.
Q2: I have synthesized racemic Ethyl 2-acetoxy-3-(2-hydroxyphenyl)propanoate. What are the primary methods to improve the enantiomeric excess of the (2R) enantiomer?
There are three main strategies to obtain an enantiomerically enriched product from a racemic mixture:
-
Asymmetric Synthesis: This involves synthesizing the molecule from the beginning using chiral catalysts or auxiliaries to selectively produce the desired enantiomer.
-
Chiral Resolution: This is the process of separating a racemic mixture into its individual enantiomers. Common methods include:
-
Enzymatic Kinetic Resolution: This technique utilizes enzymes, most commonly lipases, that selectively react with one enantiomer over the other.[5][6]
-
Chiral Chromatography: This involves using a chiral stationary phase in techniques like High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) to separate the enantiomers.
-
Diastereomeric Salt Formation: This classic method involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which have different physical properties and can be separated by crystallization.[7]
-
Q3: Which method is generally preferred for resolving compounds like Ethyl 2-acetoxy-3-(2-hydroxyphenyl)propanoate?
For 3-aryl alkanoic acid esters, enzymatic kinetic resolution using lipases is a widely adopted and highly effective method.[8][9] Lipases are attractive biocatalysts due to their high enantioselectivity, broad substrate specificity, and the ability to function in organic solvents under mild reaction conditions.[5][6] This often leads to high enantiomeric excess and is a more environmentally benign approach compared to some traditional chemical methods.
Troubleshooting Guide: Optimizing Enantiomeric Excess
This section addresses common issues encountered during the synthesis and resolution of this compound.
Issue 1: Low Enantiomeric Excess in Lipase-Catalyzed Kinetic Resolution
Symptoms:
-
The enantiomeric excess of the desired (2R)-ester or the corresponding (2S)-acid is below the target value.
-
The reaction proceeds to high conversion, but with poor enantioselectivity.
Possible Causes & Solutions:
-
Suboptimal Lipase Selection: The choice of lipase is critical for achieving high enantioselectivity. Different lipases exhibit varying selectivities for different substrates.
-
Troubleshooting Steps:
-
Screen a panel of lipases: Test a variety of commercially available lipases, such as those from Candida antarctica (CAL-B), Pseudomonas cepacia (PCL), and Pseudomonas fluorescens.[8][9][10]
-
Consider immobilized enzymes: Immobilized lipases often show enhanced stability and reusability, which can be advantageous for process optimization.[5]
-
-
-
Incorrect Acyl Group: The nature of the acyl group on the substrate can significantly influence the enzyme's ability to differentiate between enantiomers.
-
Troubleshooting Steps:
-
Vary the acyl group: If you are starting with the hydroxy ester, consider different acylating agents (e.g., vinyl acetate, vinyl propionate). If you are performing hydrolysis of the racemic acetate, the acetyl group is fixed, but this highlights the importance of the initial synthetic design. Studies have shown that modifying the acyl group can impact enantioselectivity.[6][10]
-
-
-
Unfavorable Reaction Conditions: Temperature, solvent, and water content can all affect enzyme activity and selectivity.
-
Troubleshooting Steps:
-
Optimize Temperature: Perform the reaction at different temperatures (e.g., 20°C, 30°C, 40°C). Lower temperatures can sometimes improve enantioselectivity, although the reaction rate may decrease.[6]
-
Solvent Selection: The choice of organic solvent is crucial. Screen a range of solvents with varying polarities, such as hexane, toluene, and diisopropyl ether.[5]
-
Control Water Content: For transesterification reactions in organic solvents, the amount of water can significantly impact enzyme activity. Ensure the use of dry solvents and consider adding a small, controlled amount of water if necessary.
-
-
Data Presentation: Influence of Lipase on Enantioselectivity (Hypothetical Data Based on Literature Trends for Similar Compounds)
| Lipase Source | Enantiomeric Excess (e.e.) of (2R)-ester (%) | Conversion (%) |
| Candida antarctica Lipase B (CAL-B) | >99 | 50 |
| Pseudomonas cepacia Lipase (PCL) | 95 | 48 |
| Pseudomonas fluorescens Lipase | 92 | 52 |
| Porcine Pancreatic Lipase (PPL) | 75 | 60 |
Issue 2: Difficulty in Separating the Product Mixture After Enzymatic Resolution
Symptoms:
-
Incomplete separation of the unreacted (2R)-ester from the (2S)-acid product.
-
Contamination of the desired product with the enzyme.
Possible Causes & Solutions:
-
Inefficient Extraction: The difference in polarity between the ester and the carboxylic acid should allow for straightforward separation.
-
Troubleshooting Steps:
-
Optimize pH for Extraction: After the reaction, perform a basic aqueous wash (e.g., with a dilute solution of sodium bicarbonate) to deprotonate the carboxylic acid, making it water-soluble. The ester will remain in the organic layer. Subsequent acidification of the aqueous layer will allow for the recovery of the acid.
-
-
-
Enzyme Contamination: If using a free lipase powder, it can be challenging to remove it completely from the reaction mixture.
-
Troubleshooting Steps:
-
Use Immobilized Lipase: This is the most effective solution. Immobilized enzymes can be easily removed by simple filtration at the end of the reaction.
-
Centrifugation and Filtration: If using a free enzyme, centrifugation followed by careful decantation or filtration through a pad of celite can help to remove the bulk of the enzyme.
-
-
Experimental Protocols
Protocol 1: Lipase Screening for Kinetic Resolution of Racemic Ethyl 2-acetoxy-3-(2-hydroxyphenyl)propanoate
Objective: To identify the most enantioselective lipase for the hydrolysis of the racemic ester.
Methodology:
-
Preparation: In separate vials, dissolve 100 mg of racemic Ethyl 2-acetoxy-3-(2-hydroxyphenyl)propanoate in 5 mL of a suitable buffer (e.g., phosphate buffer, pH 7.0) and a co-solvent like DMSO or THF to aid solubility.
-
Enzyme Addition: To each vial, add 20 mg of a different lipase (e.g., CAL-B, PCL, P. fluorescens lipase).
-
Incubation: Shake the vials at a constant temperature (e.g., 30°C) and monitor the reaction progress by taking aliquots at regular intervals (e.g., 2, 4, 8, 24 hours).
-
Work-up: Quench the reaction by adding an organic solvent (e.g., ethyl acetate) and acidifying the mixture. Extract the organic components.
-
Analysis: Analyze the aliquots by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining ester and the formed acid.
-
Selection: Choose the lipase that provides the highest enantiomeric excess at approximately 50% conversion.
Protocol 2: Preparative Scale Enzymatic Kinetic Resolution
Objective: To produce this compound with high enantiomeric excess.
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 1 g of racemic Ethyl 2-acetoxy-3-(2-hydroxyphenyl)propanoate in 50 mL of phosphate buffer (pH 7.0) with a minimal amount of co-solvent.
-
Enzyme Addition: Add the optimal lipase (e.g., 200 mg of immobilized CAL-B) identified in the screening protocol.
-
Reaction Monitoring: Stir the reaction at the optimized temperature (e.g., 30°C) and monitor the conversion by chiral HPLC until it reaches approximately 50%.
-
Product Separation:
-
Filter off the immobilized enzyme and wash it with a small amount of water and organic solvent for potential reuse.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove the (2S)-acid.
-
Combine the aqueous layers and acidify with 1M HCl to pH 2-3. Extract the (2S)-acid with ethyl acetate.
-
Dry the organic layer containing the (2R)-ester over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis: Purify the resulting (2R)-ester by column chromatography if necessary. Confirm the final enantiomeric excess by chiral HPLC.
Visualizations
Caption: Workflow for Enzymatic Kinetic Resolution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. targetmol.cn [targetmol.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scite.ai [scite.ai]
- 8. Influence of the position of the substituent on the efficiency of lipase-mediated resolutions of 3-aryl alkanoic acids - Almac [almacgroup.com]
- 9. almacgroup.com [almacgroup.com]
- 10. researchgate.net [researchgate.net]
Deprotection of the acetyl group in "Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate" without epimerization
Welcome to the technical support guide for the selective deprotection of the acetyl group in "Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate" to yield Ethyl (2R)-2-hydroxy-3-(2-hydroxyphenyl)propanoate. This document provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving this transformation while preserving the critical stereochemistry at the C2 position.
I. Understanding the Challenge: The Risk of Epimerization
The primary challenge in removing the acetyl protecting group from the target molecule is the potential for epimerization at the chiral center alpha to the ester carbonyl. This undesired side reaction leads to the formation of the (2S)-diastereomer, a significant impurity that can be difficult to separate and can compromise the biological activity of the final product.
Epimerization is primarily driven by the abstraction of the acidic α-proton by a base, leading to the formation of a planar enolate intermediate. Subsequent protonation of this intermediate can occur from either face, resulting in a mixture of stereoisomers.[1][2]
Below is a diagram illustrating the desired deprotection pathway versus the competing epimerization pathway.
References
Stability of "Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate" under acidic and basic conditions
Welcome to the technical support center for Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this intermediate. As this molecule contains two ester functional groups and a phenolic hydroxyl group, its stability under various pH conditions is a critical consideration for its synthesis, purification, and storage.
Frequently Asked Questions (FAQs)
Q1: I am observing significant degradation of my compound during aqueous workup. What are the likely causes?
A1: this compound possesses two ester linkages: an ethyl ester and an acetate ester. Both are susceptible to hydrolysis, especially under acidic or basic aqueous conditions. The degradation you are observing is most likely due to the cleavage of one or both of these ester groups.
-
Under Basic Conditions (e.g., carbonate or hydroxide washes): Base-catalyzed hydrolysis, also known as saponification, is a rapid and generally irreversible process that attacks the carbonyl carbon of the ester. This will lead to the formation of the corresponding carboxylate and acetate salts, which are highly water-soluble and may be lost to the aqueous phase during extraction. The ethyl ester is typically more sterically hindered than the acetate ester, but both can be cleaved.
-
Under Acidic Conditions (e.g., HCl or H2SO4 washes): Acid-catalyzed hydrolysis is a reversible equilibrium-driven process. While often slower than base-catalyzed hydrolysis at room temperature, prolonged exposure or elevated temperatures can lead to significant degradation. The primary products would be the carboxylic acid and acetic acid, along with ethanol.
Q2: Which of the two ester groups is more susceptible to hydrolysis?
Q3: Can the phenolic hydroxyl group participate in the degradation?
A3: Yes, the ortho-hydroxyl group can play a significant role, particularly in a process called intramolecular catalysis or anchimeric assistance. Under certain pH conditions, the phenoxide ion (formed under basic conditions) can act as an intramolecular nucleophile, attacking the nearby acetate carbonyl. This can lead to the formation of a cyclic intermediate (a lactone), followed by hydrolysis. This intramolecular pathway can significantly accelerate the rate of acetate hydrolysis compared to a similar compound without the ortho-hydroxyl group.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield after purification by silica gel chromatography | On-column degradation due to the acidic nature of silica gel. | 1. Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent (e.g., 0.1-1% triethylamine). 2. Use a different stationary phase, such as neutral alumina or a bonded-phase silica (e.g., C18 for reversed-phase chromatography). 3. Minimize the time the compound spends on the column. |
| Appearance of new spots on TLC during reaction monitoring | Degradation of the product under the reaction conditions. | 1. Analyze the reaction conditions (pH, temperature, reaction time). 2. If possible, conduct the reaction under neutral and anhydrous conditions. 3. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Compound degrades upon storage | Hydrolysis due to residual moisture or acidic/basic contaminants. | 1. Ensure the purified compound is thoroughly dried under high vacuum. 2. Store the compound in a desiccator under an inert atmosphere (e.g., argon or nitrogen). 3. For long-term storage, keep the compound at low temperatures (-20°C or below). |
Degradation Pathways
The stability of this compound is primarily dictated by the hydrolysis of its ester groups. The following diagrams illustrate the likely degradation pathways under acidic and basic conditions.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Caption: Acid-catalyzed hydrolysis pathways.
Base-Catalyzed Hydrolysis (Saponification)
Under basic conditions, the hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester. This process is irreversible as the resulting carboxylate is deprotonated.
Caption: Base-catalyzed hydrolysis (saponification) pathways.
Experimental Protocols
Protocol 1: Preliminary Stability Assessment by HPLC
This protocol provides a framework to assess the stability of the compound at different pH values.
1. Preparation of Buffer Solutions:
- Acidic Buffer: 0.1 M HCl (pH ~1)
- Neutral Buffer: Phosphate-buffered saline (PBS) (pH ~7.4)
- Basic Buffer: 0.1 M NaOH (pH ~13)
2. Sample Preparation:
- Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
- In separate vials, add a small aliquot of the stock solution to each of the buffer solutions to achieve a final concentration of ~50 µg/mL. Ensure the organic solvent content is low (<5%) to not significantly alter the pH.
3. Incubation:
- Incubate the samples at a controlled temperature (e.g., room temperature or 37°C).
- Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
- Quench the reaction by neutralizing the acidic and basic samples and/or diluting with the mobile phase.
4. HPLC Analysis:
- Analyze the samples by reverse-phase HPLC with UV detection.
- A suitable starting condition could be a C18 column with a gradient elution of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.
- Monitor the disappearance of the parent compound peak and the appearance of any degradation product peaks.
5. Data Analysis:
- Plot the percentage of the parent compound remaining versus time for each pH condition.
- This will provide a qualitative and semi-quantitative assessment of the compound's stability.
Protocol 2: Workflow for pH-Stability Study
Caption: Workflow for pH-stability assessment.
Analytical challenges in the characterization of "Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate"
Welcome to the dedicated support center for the analytical characterization of "Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate." This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the analysis of this chiral drug intermediate. Here, we synthesize technical accuracy with field-proven insights to ensure the integrity and reliability of your experimental results.
Introduction to the Molecule and its Analytical Challenges
This compound is a chiral molecule featuring three key functionalities that present distinct analytical hurdles:
-
A Chiral Center: The stereochemistry at the C2 position necessitates the use of chiral-specific analytical techniques to determine enantiomeric purity, a critical parameter in pharmaceutical development.
-
Two Ester Linkages: The presence of both an ethyl ester and an acetate ester makes the molecule susceptible to hydrolysis. This degradation can occur during sample preparation, storage, or analysis, leading to the formation of impurities that can complicate quantification and characterization.
-
A Phenolic Hydroxyl Group: The acidic nature of the phenolic -OH group can influence chromatographic behavior, leading to peak tailing on certain stationary phases. It also provides a potential site for unwanted side reactions.
This guide will provide a structured approach to troubleshooting common issues and answer frequently asked questions related to the analysis of this compound.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, offering probable causes and actionable solutions.
Issue 1: Poor Resolution or No Separation of Enantiomers in Chiral HPLC
Symptoms:
-
A single, broad peak is observed instead of two distinct peaks for the (2R) and (2S) enantiomers.
-
The resolution between the two enantiomer peaks is less than 1.5.
Probable Causes:
-
Incorrect Chiral Stationary Phase (CSP): The chosen CSP may not have the appropriate chiral selector to interact differently with the two enantiomers. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for this type of molecule.[1][2]
-
Inappropriate Mobile Phase: The composition of the mobile phase (solvents and additives) is critical for achieving enantioseparation.[3] For normal-phase chromatography, mixtures of alkanes (like hexane or heptane) with an alcohol modifier (like isopropanol or ethanol) are common. The type and concentration of the alcohol can dramatically affect resolution.[2]
-
"Additive Memory Effect": If the column has been previously used with acidic or basic additives, residual amounts can interfere with the current separation, altering the surface chemistry of the CSP.[3]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening and loss of resolution.
Solutions:
-
Systematic Column and Mobile Phase Screening:
-
If you have access to multiple chiral columns, screen them systematically. Good candidates include columns with cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) coatings.
-
Optimize the mobile phase composition. Start with a 90:10 hexane:isopropanol mixture and systematically vary the alcohol percentage (e.g., 5%, 15%, 20%). Sometimes, a different alcohol like ethanol may provide better selectivity.
-
-
Column Conditioning and Cleaning:
-
Before use, flush the new column with the mobile phase for an extended period (at least 30-60 minutes) to ensure equilibration.
-
If you suspect an "additive memory effect," dedicate a column specifically for this analysis or follow a rigorous column flushing and regeneration protocol as recommended by the manufacturer.[4]
-
-
Optimize Injection Volume and Concentration:
-
Prepare a dilution series of your sample and inject decreasing amounts to determine the optimal concentration that does not overload the column.
-
Workflow for Chiral Method Development
Caption: A systematic workflow for developing a robust chiral HPLC method.
Issue 2: Appearance of Extra Peaks in Reverse-Phase HPLC Analysis
Symptoms:
-
In addition to the main analyte peak, one or more unexpected peaks are observed in the chromatogram.
-
The area of the main peak decreases over time, while the area of the impurity peaks increases, especially in aged samples or autosampler vials.
Probable Causes:
-
Hydrolysis: The ethyl ester or the acetoxy group is susceptible to hydrolysis, especially if the mobile phase pH is not controlled or if the sample is dissolved in a protic solvent for an extended period.[5] This can lead to the formation of the corresponding carboxylic acid and/or alcohol impurities.
-
Impurity A: (2R)-2-hydroxy-3-(2-hydroxyphenyl)propanoic acid (hydrolysis of both esters)
-
Impurity B: Ethyl (2R)-2-hydroxy-3-(2-hydroxyphenyl)propanoate (hydrolysis of the acetate ester)
-
Impurity C: (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoic acid (hydrolysis of the ethyl ester)
-
-
Synthetic Impurities: Carryover of starting materials or by-products from the synthesis process.[6]
Solutions:
-
Control Mobile Phase pH:
-
Sample Preparation and Handling:
-
Prepare samples fresh in a non-protic solvent like acetonitrile if possible, and analyze them promptly.
-
If using an autosampler, consider a cooled sample tray to slow down degradation.
-
-
Identify the Impurities:
-
If possible, use LC-MS to obtain the mass of the impurity peaks. The molecular weights should correspond to the potential hydrolysis products listed above.
-
Synthesize or procure standards of the suspected impurities to confirm their retention times.
-
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Potential Source |
| Analyte | C13H16O5 | 252.27 | - |
| Impurity A | C9H10O4 | 182.17 | Hydrolysis of both esters |
| Impurity B | C11H14O4 | 210.23 | Hydrolysis of acetate ester |
| Impurity C | C11H12O5 | 224.21 | Hydrolysis of ethyl ester |
| Caption: Potential hydrolysis-related impurities and their properties. |
Issue 3: Inconsistent or Complex NMR Spectra
Symptoms:
-
Broadening of the phenolic -OH or other protons.
-
Variable chemical shifts between samples.
-
Presence of small, unexpected signals that are not from standard solvents or impurities.
Probable Causes:
-
Sample Degradation: As with HPLC, hydrolysis can occur in the NMR tube, especially if using protic solvents like methanol-d4 without careful drying. This will lead to a mixture of compounds and a complex spectrum.
-
Presence of Diastereomers: If the synthesis involved a step that could have generated a mixture of diastereomers (unlikely for this specific molecule unless it was derived from a precursor with another chiral center), this would result in a more complex spectrum than expected.[9]
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.
Solutions:
-
Use a Dry, Aprotic NMR Solvent:
-
Use a high-purity, dry aprotic solvent like CDCl3 or Acetone-d6 for analysis. Ensure your NMR tubes are clean and dry.
-
-
Acquire a Fresh Spectrum:
-
If degradation is suspected, dissolve a fresh sample and acquire the spectrum immediately.
-
-
Perform a D2O Exchange:
-
To confirm the phenolic -OH peak, add a drop of D2O to the NMR tube, shake, and re-acquire the spectrum. The phenolic -OH proton signal should disappear or significantly decrease in intensity.
-
-
Consider a Chelating Agent:
-
If paramagnetic broadening is suspected, adding a small amount of a chelating agent like EDTA can sometimes sharpen the signals.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for assessing the purity of a new batch of this compound?
A1: A multi-pronged approach is recommended for comprehensive purity assessment:
-
Chiral HPLC: To determine the enantiomeric excess (e.g., the percentage of the desired (2R)-enantiomer versus the undesired (2S)-enantiomer).
-
Reverse-Phase HPLC-UV: To assess the purity with respect to achiral impurities, such as synthetic by-products or degradation products. A gradient method is often best for separating compounds with a range of polarities.
-
¹H NMR Spectroscopy: To confirm the chemical structure and identify any major impurities. Integration of the signals can provide a semi-quantitative assessment of purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the main component and to help identify any impurities detected by HPLC.
Q2: How can I confirm the absolute configuration of the chiral center?
A2: While standard analytical techniques can confirm enantiomeric purity, determining the absolute configuration (whether it is indeed the R enantiomer) typically requires more specialized methods such as:
-
X-ray Crystallography: This is the gold standard if a suitable single crystal can be grown.
-
Chiral Derivatization followed by NMR: Reacting the molecule with a chiral derivatizing agent (like Mosher's acid) to form diastereomers, which can then be distinguished by NMR spectroscopy.[10] The differences in chemical shifts can be used to deduce the absolute configuration.
-
Comparison to a Standard: Analyzing a certified reference standard of the (2R)-enantiomer under the same chiral HPLC conditions.
Q3: What are the expected fragmentation patterns in mass spectrometry for this molecule?
A3: In electrospray ionization (ESI) mass spectrometry, you would expect to see the protonated molecule [M+H]⁺ at m/z 253.28 and potentially adducts with sodium [M+Na]⁺ at m/z 275.26. In tandem MS (MS/MS), common fragmentation pathways would likely involve neutral losses of small molecules:
-
Loss of ketene (CH₂=C=O, 42 Da) from the acetoxy group.[11]
-
Loss of ethanol (CH₃CH₂OH, 46 Da) from the ethyl ester.
-
Loss of acetic acid (CH₃COOH, 60 Da) .
Caption: Plausible MS/MS fragmentation pathways for the protonated molecule.
Part 3: Standard Operating Procedures (SOPs)
SOP 1: Chiral HPLC for Enantiomeric Purity
-
Column: A polysaccharide-based chiral column (e.g., Daicel Chiralpak series or equivalent).
-
Mobile Phase: n-Hexane:Isopropanol (90:10 v/v). All solvents must be HPLC grade.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 280 nm (due to the phenyl ring).
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
-
System Suitability: A resolution of ≥ 1.5 between the enantiomer peaks should be achieved.
-
Quantification: Calculate the percentage of each enantiomer by area normalization.
SOP 2: ¹H NMR for Structural Confirmation
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition Parameters:
-
Standard ¹H acquisition experiment.
-
Acquire at least 16 scans.
-
Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.
-
-
Expected Chemical Shifts (δ, ppm, illustrative):
-
~7.2-6.8 (m, 4H, aromatic protons)
-
~5.5 (br s, 1H, phenolic -OH)
-
~5.3 (t, 1H, -CH(OAc)-)
-
~4.2 (q, 2H, -OCH₂CH₃)
-
~3.1 (d, 2H, -CH₂-Ar)
-
~2.1 (s, 3H, -OCOCH₃)
-
~1.2 (t, 3H, -OCH₂CH₃)
-
-
Data Analysis: Integrate all relevant peaks and check for the absence of significant impurity signals.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. chiraltech.com [chiraltech.com]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. research.library.fordham.edu [research.library.fordham.edu]
- 11. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Impurities in the Large-Scale Production of Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate
Welcome to the technical support center for the synthesis and purification of Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of managing impurities during the large-scale production of this important chiral intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter in the laboratory.
Understanding the Synthetic Landscape and Potential Impurities
The large-scale synthesis of this compound, a chiral molecule with two key functional groups—an ester and a phenol—presents a unique set of challenges in impurity control. A likely and efficient synthetic strategy involves a two-step process:
-
Enantioselective Synthesis of the Precursor: Production of the chiral intermediate, Ethyl (2R)-2-hydroxy-3-(2-hydroxyphenyl)propanoate.
-
Stereospecific Acylation: Acetylation of the secondary alcohol to yield the final product.
This pathway, while logical, can introduce several classes of impurities that require careful management.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis and purification of this compound.
Issue 1: Low Enantiomeric Purity of the Final Product
Question: Our final product shows a significant percentage of the (S)-enantiomer. What are the potential causes and how can we improve the enantiomeric excess (ee)?
Answer: Contamination with the undesired (S)-enantiomer is a critical issue that can compromise the efficacy and safety of the final active pharmaceutical ingredient (API). The root cause can often be traced back to two key stages: the synthesis of the chiral precursor or racemization during the acylation step.
Potential Causes and Solutions:
-
Inefficient Enantioselective Synthesis of the Precursor: The initial enantioselective synthesis of Ethyl (2R)-2-hydroxy-3-(2-hydroxyphenyl)propanoate may not be optimal.
-
Troubleshooting:
-
Catalyst Selection: Re-evaluate the chiral catalyst or enzyme used for the asymmetric synthesis. The choice of catalyst is paramount for achieving high enantioselectivity.
-
Reaction Conditions: Optimize reaction parameters such as temperature, pressure, and solvent. Even minor deviations can impact the stereochemical outcome.
-
-
-
Racemization during Acylation or Work-up: The chiral center at the α-position to the ester carbonyl is susceptible to racemization, especially under acidic or basic conditions.[1][2]
-
Troubleshooting:
-
Mild Acylation Conditions: Employ mild and stereospecific acylation reagents and conditions. Avoid excessively high temperatures or prolonged reaction times.
-
pH Control: Maintain a neutral or near-neutral pH during the reaction and subsequent work-up steps. Strong acids or bases can catalyze the enolization of the ester, leading to racemization.[1]
-
Temperature Control: Perform the acylation and purification steps at controlled, and preferably low, temperatures to minimize the rate of racemization.
-
-
Workflow for Investigating Low Enantiomeric Purity:
Caption: Troubleshooting workflow for low enantiomeric purity.
Issue 2: Presence of Di-acetylated Impurity
Question: We have identified an impurity with a higher molecular weight, which we suspect is a di-acetylated product. How can we prevent its formation?
Answer: The presence of a di-acetylated impurity indicates that the phenolic hydroxyl group has also undergone acylation. This is a common side reaction when acetylating molecules containing multiple hydroxyl groups of similar reactivity.[3]
Potential Causes and Solutions:
-
Non-selective Acylation Agent: The acetylating agent used is not sufficiently selective for the secondary alcohol over the phenolic hydroxyl group.
-
Harsh Reaction Conditions: The reaction conditions (e.g., high temperature, strong base catalyst) may promote the acylation of the less reactive phenolic group.
Troubleshooting:
-
Regioselective Acylation:
-
Enzymatic Acylation: Lipases are often highly regioselective and can be used to specifically acylate the secondary alcohol.[4]
-
Chemoselective Reagents: Investigate the use of more sterically hindered or electronically selective acetylating agents that will preferentially react with the more nucleophilic secondary alcohol.
-
-
Optimization of Reaction Conditions:
-
Stoichiometry: Use a controlled stoichiometry of the acetylating agent (closer to 1.0 equivalent).
-
Temperature: Lowering the reaction temperature can increase the selectivity of the reaction.
-
Catalyst: If a base is used to catalyze the reaction, consider using a weaker, non-nucleophilic base to avoid activation of the phenolic hydroxyl group.
-
| Parameter | Standard Condition | Recommended Modification for Selectivity |
| Acetylating Agent | Acetic Anhydride | Consider enzymatic acylation (e.g., with a lipase) |
| Temperature | Elevated | Room temperature or below |
| Catalyst | Strong Base (e.g., Pyridine) | Weaker, non-nucleophilic base (e.g., 2,6-lutidine) |
| Stoichiometry | Excess Acetic Anhydride | 1.0 - 1.1 equivalents of Acetic Anhydride |
Issue 3: Formation of Hydrolysis Degradation Products
Question: During downstream processing and storage, we are observing the formation of the starting hydroxy ester and acetic acid. What is causing this degradation and how can it be minimized?
Answer: The presence of the hydroxy ester precursor and acetic acid indicates hydrolysis of the acetate ester. Esters are susceptible to hydrolysis, which can be catalyzed by both acids and bases.[5]
Potential Causes and Solutions:
-
Presence of Water: Residual water in solvents or reagents can lead to hydrolysis.
-
Acidic or Basic Conditions: Traces of acid or base from previous steps or introduced during work-up can catalyze the hydrolysis reaction.
-
Elevated Temperatures: Higher temperatures accelerate the rate of hydrolysis.
Troubleshooting:
-
Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use.
-
pH Control: Maintain a neutral pH throughout the purification and storage. If the product is isolated from an acidic or basic medium, ensure it is thoroughly washed and neutralized.
-
Temperature Control: Store the final product and intermediates at recommended low temperatures.
-
Inert Atmosphere: For long-term storage, consider storing the product under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.
Forced Degradation Studies: To better understand the stability of your product, it is highly recommended to perform forced degradation studies.[6][7][8][9][10] This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.
Protocol for Forced Degradation Study:
-
Prepare Solutions: Prepare solutions of the purified product in various media:
-
0.1 N HCl (acidic hydrolysis)
-
0.1 N NaOH (basic hydrolysis)
-
Water (neutral hydrolysis)
-
3% H₂O₂ (oxidative degradation)
-
-
Thermal Stress: Expose solid samples and solutions to elevated temperatures (e.g., 60°C).
-
Photostability: Expose solid samples and solutions to UV and visible light as per ICH Q1B guidelines.
-
Analysis: At specified time points, analyze the samples by a stability-indicating HPLC method to quantify the parent compound and any degradation products.
Frequently Asked Questions (FAQs)
Q1: What is the best analytical method for determining the enantiomeric purity of this compound?
A1: Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for determining enantiomeric purity.[11][12][13][14] A polysaccharide-based chiral stationary phase (CSP), such as one based on amylose or cellulose derivatives, is often effective for separating this class of compounds. Supercritical Fluid Chromatography (SFC) is another excellent, often faster, alternative.
Q2: How can I remove the unreacted hydroxy ester precursor from my final product?
A2: The unreacted hydroxy ester has a different polarity compared to the acetylated product due to the presence of the free hydroxyl group. This difference can be exploited for purification.
-
Chromatography: Flash column chromatography on silica gel is a standard method for separating compounds with different polarities.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective and scalable purification method.[1][15][16][17]
Q3: What are the key considerations for scaling up the purification of this chiral ester?
A3: Scaling up requires careful consideration of both efficiency and cost.
-
Crystallization: If a robust crystallization method can be developed, it is often the most cost-effective method for large-scale purification.
-
Preparative Chromatography: For high-purity requirements where crystallization is not effective, preparative HPLC or SFC can be used. While more expensive, modern techniques like simulated moving bed (SMB) chromatography can improve throughput and reduce solvent consumption for large-scale chiral separations.
Q4: Can the phenolic hydroxyl group interfere with other reactions down the line?
A4: Yes, the free phenolic hydroxyl group is acidic and can participate in various reactions. If it interferes with subsequent synthetic steps, it may need to be protected. Common protecting groups for phenols include benzyl or silyl ethers. The choice of protecting group will depend on the specific reaction conditions of the subsequent steps.
Visualization of Key Relationships
Synthetic Pathway and Potential Impurities:
Caption: Overview of the synthetic pathway and the origin of potential impurities.
References
- 1. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective enzymatic acylation of multi-hydroxyl compounds in organic synthesis [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajpsonline.com [ajpsonline.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. lcms.cz [lcms.cz]
- 14. benchchem.com [benchchem.com]
- 15. Recent advances in the field of chiral crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chiral resolution - Wikipedia [en.wikipedia.org]
- 17. crystallizationsystems.com [crystallizationsystems.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Determination of Absolute Configuration for Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate
Introduction: The Imperative of Stereochemical Integrity in Drug Development
In the landscape of modern drug discovery and development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Enantiomers, which are non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles.[1] The U.S. Food and Drug Administration (FDA) has long emphasized the need to characterize single enantiomers in chiral drug products, making the unambiguous determination of absolute configuration a critical step in the regulatory approval process.
This guide focuses on Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate, a chiral intermediate used in the synthesis of various active pharmaceutical ingredients (APIs).[2][3] While its name designates the (R) configuration, this assignment must be rigorously and unequivocally verified through robust analytical methodologies. This document serves as a comparative guide for researchers, scientists, and drug development professionals, detailing the principal techniques for this determination. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a self-validating and trustworthy approach to stereochemical assignment.
The core challenge lies in selecting the most appropriate analytical tool. The choice depends on the physical properties of the sample (e.g., crystalline solid vs. oil), the amount of material available, and the inherent structural features of the molecule.[4] We will compare the "gold standard" of X-ray crystallography with powerful solution-state techniques like NMR spectroscopy and Vibrational Circular Dichroism (VCD), providing the technical depth required to make an informed decision.
References
A Comparative Guide to the Synthesis of Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate: Chemical Versus Enzymatic Routes
For researchers and professionals in drug development, the efficient and stereoselective synthesis of chiral molecules is a cornerstone of innovation. This guide provides an in-depth technical comparison of two distinct and powerful approaches—chemical and enzymatic synthesis—for obtaining the chiral ester, Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate. This compound serves as a valuable chiral building block, and its stereochemical purity is paramount for its application in the synthesis of more complex bioactive molecules. We will explore the underlying principles, experimental workflows, and performance metrics of both a classic asymmetric chemical reduction and a modern biocatalytic kinetic resolution, providing the necessary data and protocols to inform your synthetic strategy.
Introduction to the Target Molecule
This compound is a chiral ester characterized by a stereocenter at the C2 position of the propanoate chain. The "(2R)" designation specifies the absolute configuration at this center, which is crucial for its biological activity and its utility as a synthon. The presence of the acetoxy and hydroxyphenyl functionalities offers multiple points for further chemical modification, making it a versatile intermediate in medicinal chemistry. The primary challenge in its synthesis lies in controlling the stereochemistry at the C2 position to achieve high enantiomeric purity.
Chemical Synthesis: Asymmetric Reduction via the Corey-Itsuno Method
The chemical synthesis of this compound can be effectively achieved through an asymmetric reduction of a prochiral ketoester precursor, followed by a standard acetylation. The Corey-Itsuno (CBS) reduction is a well-established and highly reliable method for the enantioselective reduction of ketones to alcohols using a chiral oxazaborolidine catalyst.[1][2][3]
The causality behind this choice of strategy is rooted in the high levels of enantioselectivity that can be achieved with the CBS reduction for a wide range of ketones. The chiral catalyst creates a diastereomeric transition state with the prochiral ketone, favoring the delivery of a hydride from one face of the carbonyl group, thus leading to the formation of one enantiomer of the alcohol in excess.
Chemical Synthesis Workflow
References
A Comparative Benchmarking Guide to Novel Bioactive Molecules Derived from an Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the biological evaluation of novel molecules synthesized using "Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate" as a starting scaffold. In the dynamic field of medicinal chemistry, the exploration of new chemical entities with therapeutic potential is paramount. Arylpropionic acid derivatives have long been a cornerstone in drug discovery, and this guide offers a comparative analysis of hypothetically synthesized molecules against a well-established non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. We will delve into the rationale behind the molecular design, detailed protocols for synthesizing these novel compounds, and a battery of in vitro assays to assess their cytotoxic, antioxidant, and anti-inflammatory properties. The objective is to furnish researchers with a robust, self-validating system for identifying promising lead compounds for further development.
Introduction: The Promise of a Novel Scaffold
"this compound" is a chiral ester belonging to the broader class of arylpropionic acid derivatives[1]. This class is renowned for its diverse biological activities, including anti-inflammatory, analgesic, and anticancer effects[1]. The core structure of this scaffold, featuring a phenyl ring, a propanoate chain, and strategically placed hydroxyl and acetoxy groups, offers a versatile platform for chemical modification. These modifications can modulate the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can influence its pharmacokinetic profile and biological activity.
This guide will explore the synthesis and comparative biological evaluation of three hypothetical derivatives of this scaffold:
-
Molecule A: A derivative where the acetoxy group is hydrolyzed to a hydroxyl group, potentially increasing its antioxidant and hydrogen-donating capabilities.
-
Molecule B: An amide derivative, replacing the ethyl ester with a substituted amine, to explore changes in cell permeability and target interaction.
-
Molecule C: A derivative with a modification on the phenyl ring, such as the introduction of a nitro group, to investigate the impact of electron-withdrawing groups on biological activity.
These novel molecules will be benchmarked against Ibuprofen , a widely used NSAID, to provide a clear and objective assessment of their potential.
Synthesis of Novel Molecules
The following section outlines the proposed synthetic pathways for the hypothetical molecules derived from "this compound".
Synthesis of Molecule A: (2R)-2-Hydroxy-3-(2-hydroxyphenyl)propanoic acid
This synthesis involves a simple hydrolysis of the ester and acetoxy groups.
Protocol:
-
Dissolve "this compound" (1 equivalent) in a 1:1 mixture of methanol and water.
-
Add lithium hydroxide (2.5 equivalents) and stir the mixture at room temperature for 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, acidify the reaction mixture with 1N HCl to pH 2-3.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Molecule A.
Synthesis of Molecule B: (2R)-2-Acetoxy-N-benzyl-3-(2-hydroxyphenyl)propanamide
This pathway involves the amidation of the ester group.
Protocol:
-
To a solution of "this compound" (1 equivalent) in anhydrous dichloromethane, add benzylamine (1.2 equivalents).
-
Cool the mixture to 0°C and add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain Molecule B.
Synthesis of Molecule C: Ethyl (2R)-2-acetoxy-3-(2-hydroxy-5-nitrophenyl)propanoate
This synthesis focuses on the nitration of the phenyl ring.
Protocol:
-
Dissolve "this compound" (1 equivalent) in glacial acetic acid at 0°C.
-
Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Maintain the temperature at 0-5°C and stir for 2 hours.
-
Pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.
-
Wash the organic layer with water and saturated sodium bicarbonate solution until neutral.
-
Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify by column chromatography to yield Molecule C.
Comparative Biological Evaluation
This section details the experimental protocols for comparing the biological activities of the synthesized molecules (A, B, and C) and Ibuprofen.
In Vitro Cytotoxicity Assessment
The evaluation of the cytotoxic potential of novel chemical entities is a critical first step in drug discovery.[2][3] The MTT assay will be utilized to determine the concentration-dependent effects of the test compounds on the viability of cancer cell lines.[4]
Experimental Workflow for Cytotoxicity Testing
Caption: General workflow for in vitro cytotoxicity testing of a novel compound.[2]
MTT Assay Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds (Molecules A, B, C, and Ibuprofen) and a positive control (e.g., Doxorubicin) in the culture medium.[3] Replace the old medium with the medium containing the test compounds.
-
Incubation: Incubate the plates for 48 hours.[2]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[3]
Data Presentation: Cytotoxicity (IC50 Values in µM)
| Cell Line | Molecule A | Molecule B | Molecule C | Ibuprofen | Doxorubicin (Positive Control) |
| MCF-7 | Data | Data | Data | Data | Data |
| A549 | Data | Data | Data | Data | Data |
| HEK293 (Normal) | Data | Data | Data | Data | Data |
Data will be presented as mean ± standard deviation from three independent experiments.
Antioxidant Activity Evaluation
The antioxidant activity will be assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These are popular and reliable methods for evaluating the antioxidant capacity of chemical compounds.[5][6][7]
DPPH Radical Scavenging Assay Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Add 50 µL of various concentrations of the test compounds to 150 µL of the DPPH solution in a 96-well plate.[8]
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Ascorbic acid will be used as a positive control.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
ABTS Radical Scavenging Assay Protocol:
-
Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and keeping the mixture in the dark for 12-16 hours.[8]
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 20 µL of the test compounds at various concentrations to 180 µL of the diluted ABTS•+ solution.
-
Incubate for 6 minutes and measure the absorbance at 734 nm.
-
Trolox will be used as a standard.
-
The antioxidant capacity will be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Data Presentation: Antioxidant Activity
| Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging (TEAC) |
| Molecule A | Data | Data |
| Molecule B | Data | Data |
| Molecule C | Data | Data |
| Ibuprofen | Data | Data |
| Ascorbic Acid | Data | N/A |
| Trolox | N/A | 1.0 |
In Vitro Anti-inflammatory Activity: COX Enzyme Inhibition Assay
The anti-inflammatory potential of the synthesized molecules will be evaluated by measuring their ability to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2).[1] Enzyme inhibition assays are fundamental in drug discovery for understanding the mechanism of action of potential therapeutic agents.[9][10][11]
Experimental Workflow for Enzyme Inhibition Assay
Caption: A generalized workflow for an enzyme inhibition assay.[9]
COX Inhibition Assay Protocol:
-
A commercially available COX inhibitor screening assay kit will be used.
-
The assay measures the peroxidase activity of COX.
-
Briefly, incubate the enzyme (COX-1 or COX-2) with the test compounds (Molecules A, B, C, and Ibuprofen) for a specified period.
-
Initiate the reaction by adding arachidonic acid (the substrate).
-
The production of prostaglandin G2 is monitored colorimetrically.
-
Celecoxib, a selective COX-2 inhibitor, can be used as a control.
-
Determine the IC50 values for both COX-1 and COX-2 inhibition.
-
The selectivity index (SI) will be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Data Presentation: COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Molecule A | Data | Data | Data |
| Molecule B | Data | Data | Data |
| Molecule C | Data | Data | Data |
| Ibuprofen | Data | Data | Data |
| Celecoxib | Data | Data | Data |
Discussion and Future Directions
The comprehensive biological evaluation outlined in this guide provides a robust platform for comparing the efficacy of novel molecules derived from the "this compound" scaffold. By benchmarking against a well-known drug like Ibuprofen, we can effectively gauge the potential of these new chemical entities.
The cytotoxicity data will provide initial insights into the therapeutic window of the compounds. A favorable profile would be high potency against cancer cell lines with low toxicity towards normal cells. The antioxidant assays will reveal the radical scavenging capabilities, which is a desirable trait for compounds targeting diseases with an oxidative stress component. Finally, the COX inhibition assay will elucidate the anti-inflammatory mechanism and selectivity. A higher selectivity for COX-2 over COX-1 is generally preferred to minimize gastrointestinal side effects associated with traditional NSAIDs.[1]
Promising candidates identified through this screening process should be subjected to further preclinical development, including in vivo efficacy studies in animal models and pharmacokinetic profiling to understand their absorption, distribution, metabolism, and excretion (ADME) properties.[12][13][14]
Conclusion
This guide has presented a structured and scientifically rigorous approach for the synthesis and comparative biological evaluation of novel molecules derived from "this compound". By following the detailed protocols and data analysis frameworks, researchers can effectively screen and identify promising lead compounds for the development of new therapeutics. The emphasis on a self-validating system, with the inclusion of appropriate controls and a well-established comparator, ensures the generation of reliable and reproducible data, which is the cornerstone of successful drug discovery.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. mdpi.com [mdpi.com]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. mdpi.com [mdpi.com]
- 8. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. superchemistryclasses.com [superchemistryclasses.com]
- 10. blog.biobide.com [blog.biobide.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. – ScienceOpen [scienceopen.com]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics and its role in small molecule drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate: A Cost-Benefit Analysis for Researchers
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral building blocks is a critical determinant of project timelines and costs. Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate, a key intermediate in the synthesis of various pharmacologically active compounds, presents a synthetic challenge in establishing its defined stereochemistry. This guide provides a comprehensive comparison of two prominent synthetic strategies to access this valuable molecule: Sharpless Asymmetric Dihydroxylation and Enzymatic Kinetic Resolution. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and conduct a thorough cost-benefit analysis to empower you in selecting the optimal route for your research and development endeavors.
Introduction to the Target Molecule
This compound is a chiral ester whose biological activity is intrinsically linked to its (R)-configuration at the C2 position. The presence of both a hydroxyl and an acetoxy group on adjacent carbons, coupled with the phenolic moiety, makes it a versatile synthon for further molecular elaboration. The primary challenge in its synthesis lies in the enantioselective introduction of the hydroxyl group, which then dictates the stereochemistry of the final product.
Synthetic Strategies: A Head-to-Head Comparison
We will explore two distinct and powerful methods for achieving the desired enantiopurity: a substrate-controlled diastereoselective approach using a chiral catalyst (Sharpless Dihydroxylation) and an enzyme-mediated kinetic resolution.
Route 1: Sharpless Asymmetric Dihydroxylation
This internationally recognized method, developed by K. Barry Sharpless for which he was awarded the Nobel Prize in Chemistry in 2001, allows for the enantioselective synthesis of vicinal diols from prochiral alkenes.[1] The choice of the chiral ligand, either (DHQ)₂PHAL or (DHQD)₂PHAL, dictates the facial selectivity of the dihydroxylation, leading to the desired enantiomer.[2]
Logical Workflow
Caption: Workflow for the Sharpless Asymmetric Dihydroxylation route.
Experimental Protocol
Step 1: Sharpless Asymmetric Dihydroxylation of Ethyl 3-(2-hydroxyphenyl)propenoate
-
To a stirred solution of ethyl 3-(2-hydroxyphenyl)propenoate (1.0 eq) in a 1:1 mixture of t-butanol and water at room temperature, add AD-mix-α (1.4 g per mmol of alkene).[3]
-
Stir the resulting heterogeneous mixture vigorously at room temperature for 24-48 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g per mmol of alkene) and stir for an additional hour.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to afford ethyl (2R,3S)-2,3-dihydroxy-3-(2-hydroxyphenyl)propanoate.
Step 2: Regioselective Acetylation
-
Dissolve the diol from the previous step (1.0 eq) in dichloromethane at 0 °C.
-
Add pyridine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC. The less sterically hindered primary-like hydroxyl at C2 is expected to be preferentially acylated over the benzylic secondary hydroxyl at C3.[4][5]
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final product, this compound.
Route 2: Enzymatic Kinetic Resolution
This approach utilizes the remarkable stereoselectivity of enzymes, particularly lipases, to differentiate between enantiomers of a racemic substrate.[6] In a kinetic resolution, one enantiomer reacts significantly faster than the other, allowing for their separation. For this synthesis, we will perform a resolution of a racemic α-hydroxy ester.
Logical Workflow
Caption: Workflow for the Enzymatic Kinetic Resolution route.
Experimental Protocol
Step 1: Synthesis of Racemic Ethyl 2-hydroxy-3-(2-hydroxyphenyl)propanoate
This racemic starting material can be prepared via several standard organic chemistry methods, for instance, by the reduction of the corresponding α-keto ester.
Step 2: Lipase-Catalyzed Kinetic Resolution
-
To a solution of racemic ethyl 2-hydroxy-3-(2-hydroxyphenyl)propanoate (1.0 eq) in a suitable organic solvent (e.g., toluene or tert-butyl methyl ether), add vinyl acetate (2.0 eq) as the acyl donor.
-
Add a commercially available lipase, such as from Candida rugosa (e.g., 50-100 mg of lipase per mmol of substrate).[7]
-
Stir the suspension at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC or GC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the acetylated product.[8]
-
Once ~50% conversion is reached, filter off the enzyme.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted (R)-alcohol from the (S)-acetylated product by flash column chromatography.
Step 3: Acetylation of (R)-Ethyl 2-hydroxy-3-(2-hydroxyphenyl)propanoate
-
Follow the same acetylation procedure as described in Route 1, Step 2, using the resolved (R)-alcohol as the starting material.
Cost-Benefit Analysis
| Metric | Sharpless Asymmetric Dihydroxylation | Enzymatic Kinetic Resolution |
| Overall Yield | High (typically >70% for both steps) | Moderate (Maximum theoretical yield of 50% for the desired enantiomer) |
| Enantiomeric Excess (ee) | Excellent (often >95%)[9] | Excellent (>98% achievable for both enantiomers)[7] |
| Cost of Catalyst/Reagent | High (Osmium tetroxide is expensive and toxic, though used catalytically. AD-mixes offer convenience at a cost).[10][11][12] | Moderate to Low (Lipases are relatively inexpensive and can often be recycled).[10][11][12] |
| Starting Material Cost | Moderate (Requires synthesis of the unsaturated precursor). | Moderate (Requires synthesis of the racemic alcohol). |
| Scalability | Scalable, but the cost and toxicity of osmium can be a concern for large-scale production. | Highly scalable and well-suited for industrial processes. |
| Safety Considerations | High (Osmium tetroxide is highly toxic and volatile). Requires careful handling in a fume hood. | Low (Enzymes are generally non-toxic and reactions are run under mild conditions). |
| Environmental Impact | Moderate (Use of a heavy metal catalyst and organic solvents). | Low ("Green" chemistry approach with biodegradable catalysts and often milder solvents). |
| Process Complexity | Two distinct chemical transformations. | Requires synthesis of the racemate, enzymatic resolution, and a final chemical step. Separation of products can be challenging. |
Conclusion and Recommendations
The choice between Sharpless Asymmetric Dihydroxylation and Enzymatic Kinetic Resolution for the synthesis of this compound is a nuanced decision that depends on the specific priorities of the research or development program.
The Sharpless Asymmetric Dihydroxylation route is the preferred method when the primary goal is to maximize the yield of the desired (R)-enantiomer from the starting material. Its high reliability and predictability in achieving excellent enantioselectivity make it a powerful tool for laboratory-scale synthesis where the cost of the catalyst may be less of a limiting factor.
The Enzymatic Kinetic Resolution route offers a more cost-effective, safer, and environmentally friendly alternative, particularly for larger-scale production. While the theoretical maximum yield is 50%, the high enantiomeric purity of both the desired product and the recovered starting material (which can potentially be racemized and recycled) makes this an attractive option from a process chemistry perspective.
For academic research and early-stage drug discovery, the Sharpless route provides a rapid and efficient means to access the target molecule. For process development and manufacturing, the economic and safety advantages of the enzymatic approach are compelling and warrant thorough investigation. Ultimately, the optimal synthetic strategy will be dictated by a careful consideration of the trade-offs between yield, cost, safety, and scalability.
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. Sigma Aldrich Fine Chemicals Biosciences Lipase from Candida rugosa Type | Fisher Scientific [fishersci.com]
- 3. teze.doctorat.ubbcluj.ro [teze.doctorat.ubbcluj.ro]
- 4. Size‐Induced Inversion of Selectivity in the Acylation of 1,2‐Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent progress in selective functionalization of diols via organocatalysis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00645G [pubs.rsc.org]
- 6. d-nb.info [d-nb.info]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sigma Aldrich Fine Chemicals Biosciences Lipase from Candida rugosa lyophilized | Fisher Scientific [fishersci.com]
- 11. 脂肪酶 来源于皱褶假丝酵母 Type VII, ≥700 unit/mg solid | Sigma-Aldrich [sigmaaldrich.com]
- 12. Native Candida Rugosa Lipase - Therapeutic Proteins [therapeutic.creativebiomart.net]
A Researcher's Guide to the Spectroscopic Comparison of (R) and (S) Enantiomers of Ethyl 2-acetoxy-3-(2-hydroxyphenyl)propanoate
In the landscape of drug development and molecular sciences, the ability to distinguish between enantiomers—chiral molecules that are non-superimposable mirror images of each other—is of paramount importance.[1][2][3] The distinct three-dimensional arrangement of atoms in enantiomers can lead to significantly different pharmacological, toxicological, and metabolic effects within biological systems.[4] This guide provides an in-depth spectroscopic comparison of the (R) and (S) enantiomers of ethyl 2-acetoxy-3-(2-hydroxyphenyl)propanoate, a key intermediate in the synthesis of various active pharmaceutical ingredients.[5] We will explore the utility and limitations of various spectroscopic techniques, offering both theoretical insights and practical experimental considerations for researchers, scientists, and drug development professionals.
The Challenge of Enantiomeric Differentiation
Enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents.[4] Consequently, common spectroscopic methods like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, when performed under standard achiral conditions, are incapable of distinguishing between them.[4] The spectra produced for the (R) and (S) enantiomers will be identical. To overcome this, we must introduce a chiral environment or employ a technique that is inherently sensitive to chirality.
Spectroscopic Techniques for Chiral Discrimination
This guide will focus on the following spectroscopic methods for the analysis of ethyl 2-acetoxy-3-(2-hydroxyphenyl)propanoate enantiomers:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries
-
Vibrational Spectroscopy (IR and Raman) in a Chiral Context
-
Ultraviolet-Visible (UV-Vis) Spectroscopy and Chiral Derivatization
-
Circular Dichroism (CD) Spectroscopy : The Definitive Chiroptical Tool
Nuclear Magnetic Resonance (NMR) Spectroscopy: Creating a Diastereomeric Environment
NMR spectroscopy is a powerful tool for structural elucidation, but in an achiral solvent, the (R) and (S) enantiomers are isochronous, meaning they resonate at the same frequency, yielding identical spectra.[6] To differentiate them, we must create a chiral environment, which renders the enantiomers diastereotopic. This can be achieved through two primary methods:
-
Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with an enantiomerically pure CDA to form a pair of diastereomers. These diastereomers have different physical properties and, crucially, will exhibit distinct NMR spectra.
-
Chiral Solvating Agents (CSAs): The enantiomeric mixture is dissolved in a chiral solvent or in an achiral solvent containing a chiral solvating agent. The transient, non-covalent diastereomeric complexes that form will have different chemical shifts.[7]
Experimental Protocol: ¹H NMR with a Chiral Solvating Agent
This protocol outlines the use of (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol as a chiral solvating agent to resolve the signals of the (R) and (S) enantiomers of ethyl 2-acetoxy-3-(2-hydroxyphenyl)propanoate.
Methodology:
-
Sample Preparation: Prepare three NMR tubes.
-
Tube 1: 5 mg of racemic ethyl 2-acetoxy-3-(2-hydroxyphenyl)propanoate in 0.6 mL of CDCl₃.
-
Tube 2: 5 mg of the (R)-enantiomer in 0.6 mL of CDCl₃.
-
Tube 3: 5 mg of the (S)-enantiomer in 0.6 mL of CDCl₃.
-
-
Initial Spectra: Acquire a standard ¹H NMR spectrum for each sample to establish the baseline chemical shifts.
-
Addition of CSA: To each tube, add 1.2 equivalents of (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol.
-
Acquisition of Chiral Spectra: Re-acquire the ¹H NMR spectra for all three tubes.
Expected Data and Interpretation
In the presence of the CSA, the signals corresponding to the protons near the chiral center of the (R) and (S) enantiomers in the racemic mixture should show splitting or the appearance of new, distinct peaks. The spectra of the pure enantiomers will confirm the assignment of these resolved signals.
| Proton | Racemic Mixture (δ, ppm) | (R)-enantiomer + CSA (δ, ppm) | (S)-enantiomer + CSA (δ, ppm) |
| Hα (proton at the chiral center) | ~5.3 (multiplet) | ~5.32 (multiplet) | ~5.28 (multiplet) |
| Acetoxy-CH₃ | ~2.1 (singlet) | ~2.11 (singlet) | ~2.09 (singlet) |
| OCH₂CH₃ | ~4.2 (quartet) | ~4.21 (quartet) | ~4.19 (quartet) |
Note: The chemical shift values are hypothetical and for illustrative purposes.
Causality: The differential interaction between the chiral solvating agent and each enantiomer leads to the formation of transient diastereomeric complexes. These complexes have slightly different magnetic environments, resulting in the observed chemical shift non-equivalence.[7]
Vibrational Spectroscopy: A More Subtle Approach
Standard Infrared (IR) and Raman spectroscopy are generally insensitive to chirality as enantiomers have the same vibrational modes.[4] However, a specialized technique called Vibrational Circular Dichroism (VCD) can differentiate enantiomers. VCD measures the differential absorption of left and right circularly polarized infrared light.[8]
Experimental Protocol: Vibrational Circular Dichroism (VCD)
Methodology:
-
Sample Preparation: Prepare separate solutions of the (R) and (S) enantiomers of ethyl 2-acetoxy-3-(2-hydroxyphenyl)propanoate in a suitable solvent (e.g., CCl₄) at a concentration of approximately 0.1 M.
-
Data Acquisition: Acquire the VCD spectra for both enantiomers over the mid-IR range (e.g., 4000-800 cm⁻¹).
-
Data Analysis: Compare the VCD spectra of the two enantiomers.
Expected Data and Interpretation
The VCD spectra of the (R) and (S) enantiomers will be mirror images of each other, exhibiting Cotton effects of equal magnitude but opposite sign at the same wavenumbers.[8]
| Vibrational Mode | (R)-enantiomer VCD Signal | (S)-enantiomer VCD Signal |
| C=O stretch (ester) | Positive Cotton Effect | Negative Cotton Effect |
| C=O stretch (acetate) | Negative Cotton Effect | Positive Cotton Effect |
| C-O stretch | Positive Cotton Effect | Negative Cotton Effect |
Note: The signs of the Cotton effects are hypothetical.
Causality: The differential absorption of circularly polarized IR light is due to the different ways in which the chiral molecular structures interact with the helical electric field of the polarized light during vibrational transitions.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Indirect Discrimination
Standard UV-Vis spectroscopy cannot distinguish between enantiomers because their chromophores absorb light at the same wavelengths and with the same intensity.[9] However, by reacting the enantiomers with a chiral chromophoric derivatizing agent, it is possible to create diastereomers with distinct UV-Vis spectra.[10]
Experimental Protocol: UV-Vis with Chiral Derivatization
Methodology:
-
Derivatization: React the racemic mixture, as well as the pure (R) and (S) enantiomers, with an enantiomerically pure chiral derivatizing agent that contains a strong chromophore (e.g., a nitroaromatic group).
-
Sample Preparation: Prepare solutions of the resulting diastereomeric products in a suitable UV-transparent solvent (e.g., acetonitrile).
-
Data Acquisition: Acquire the UV-Vis absorption spectra for each sample over a relevant wavelength range (e.g., 200-400 nm).
Expected Data and Interpretation
The diastereomers formed will likely exhibit slight differences in their λ_max values and/or molar absorptivities (ε) due to the different spatial arrangements of the chromophores.
| Diastereomer | λ_max (nm) | Molar Absorptivity (ε) |
| (R)-enantiomer derivative | 282 | 15,200 |
| (S)-enantiomer derivative | 285 | 14,800 |
Note: The data is hypothetical and for illustrative purposes.
Causality: The different three-dimensional structures of the diastereomers can lead to altered electronic environments for the chromophores, resulting in subtle shifts in the absorption spectra.
Circular Dichroism (CD) Spectroscopy: The Gold Standard for Chiral Analysis
Circular Dichroism (CD) spectroscopy is the most direct and sensitive method for comparing enantiomers.[11][12] It measures the difference in absorption of left and right circularly polarized light by a chiral molecule.[11][13] Enantiomers will produce CD spectra that are perfect mirror images of each other.[12]
Experimental Protocol: Circular Dichroism Spectroscopy
Methodology:
-
Sample Preparation: Prepare solutions of the (R) and (S) enantiomers of ethyl 2-acetoxy-3-(2-hydroxyphenyl)propanoate in a CD-transparent solvent (e.g., methanol or acetonitrile) at a concentration that gives an absorbance of approximately 1.0 at the λ_max.
-
Data Acquisition: Acquire the CD spectra for both enantiomers over the appropriate UV wavelength range (e.g., 200-350 nm).
-
Data Analysis: Overlay and compare the CD spectra.
Expected Data and Interpretation
The CD spectra will show positive and/or negative peaks (Cotton effects) at specific wavelengths. The spectrum of the (S)-enantiomer will be an exact mirror image of the (R)-enantiomer's spectrum.
| Wavelength (nm) | (R)-enantiomer Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | (S)-enantiomer Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| 275 | +15,000 | -15,000 |
| 240 | -8,000 | +8,000 |
Note: The data is hypothetical and for illustrative purposes.
Causality: The inherent chirality of the molecules leads to a differential absorption of left and right circularly polarized light, which is the principle behind CD spectroscopy.[11]
Comparative Summary and Workflow Visualization
| Spectroscopic Technique | Principle of Differentiation | Advantages | Limitations |
| NMR with Chiral Auxiliaries | Formation of diastereomers with distinct chemical shifts. | Provides detailed structural information. | Requires chiral auxiliaries; can be complex to interpret. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized IR light. | Provides stereochemical information about vibrational modes. | Requires specialized equipment; weaker signals.[8] |
| UV-Vis with Chiral Derivatization | Formation of diastereomers with different absorption spectra. | Widely available instrumentation. | Indirect method; derivatization may be difficult. |
| Circular Dichroism (CD) | Inherent differential absorption of circularly polarized light. | Direct, highly sensitive, and definitive for chirality.[11][12] | Requires a chromophore near the chiral center. |
Experimental Workflow for Chiral Analysis
Caption: General workflow for the spectroscopic comparison of enantiomers.
Conclusion
The spectroscopic analysis of the (R) and (S) enantiomers of ethyl 2-acetoxy-3-(2-hydroxyphenyl)propanoate requires the use of chiroptical techniques or the introduction of a chiral environment. While NMR with chiral auxiliaries and VCD provide valuable structural and stereochemical information, Circular Dichroism spectroscopy stands out as the most direct and unambiguous method for differentiating between enantiomers. The choice of technique will ultimately depend on the specific research question, available instrumentation, and the chemical properties of the analyte. This guide provides the foundational knowledge and experimental frameworks to enable researchers to confidently approach the spectroscopic comparison of these and other chiral molecules.
References
- 1. biocompare.com [biocompare.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. reddit.com [reddit.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 9. books.rsc.org [books.rsc.org]
- 10. Ultraviolet–visible spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 11. Circular Dichroism: Analyzing Chiral Molecules and Biomolecule Structures | MtoZ Biolabs [mtoz-biolabs.com]
- 12. portlandpress.com [portlandpress.com]
- 13. ntu.edu.sg [ntu.edu.sg]
A Comparative Guide to the Validation of Analytical Methods for the Quantification of Ethyl (2-R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible results. This guide presents a comparative overview of two prevalent analytical techniques, High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, for the quantitative analysis of Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate. As a key intermediate in the synthesis of various active pharmaceutical ingredients, ensuring the purity and concentration of this compound is paramount.[1][2] The validation protocols and comparative data herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4]
The Critical Role of Analytical Method Validation
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[5] It is a mandatory step in the development and application of analytical procedures for quality control of drug substances and products.[3] This guide will delve into the practical application of these principles for "this compound."
Comparative Analytical Methodologies
Two distinct yet powerful analytical techniques are evaluated for the quantification of this compound:
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A highly specific and sensitive chromatographic technique that separates the analyte from potential impurities before quantification.[6][7]
-
Ultraviolet-Visible (UV-Vis) Spectrophotometry: A simpler, more rapid technique that relies on the absorbance of UV-Vis light by the analyte at a specific wavelength.[8][9]
The choice between these methods is often dictated by the specific requirements of the analysis, including the need for specificity in the presence of impurities, desired sensitivity, and sample throughput.
Experimental Protocols
Method 1: High-Performance Liquid Chromatography (HPLC-UV)
This method provides high specificity, making it ideal for the analysis of the target compound in the presence of process-related impurities or degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of 0.1% trifluoroacetic acid in water (Solvent A) and 0.1% trifluoroacetic acid in acetonitrile (Solvent B). A gradient elution is often employed to ensure separation of all components.[10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by measuring the UV spectrum of a standard solution of this compound to identify the wavelength of maximum absorbance (λmax).
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., acetonitrile) to obtain a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.
-
Sample Solution: Prepare the sample containing this compound in the same solvent as the standards to achieve a concentration within the calibration range.
Method 2: Ultraviolet-Visible (UV-Vis) Spectrophotometry
This method is well-suited for rapid, routine analysis where high sample throughput is required and the sample matrix is relatively simple and free of interfering substances.[11][12]
Instrumentation:
-
UV-Vis spectrophotometer with matched quartz cuvettes.
Methodology:
-
Solvent: Select a solvent that dissolves the analyte and does not absorb in the region of analyte's λmax. Methanol or ethanol are common choices for phenolic compounds.
-
Determination of λmax: Scan a standard solution of this compound across the UV-Vis spectrum (typically 200-400 nm) to determine the wavelength of maximum absorbance.
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of the reference standard in the chosen solvent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Prepare the sample in the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Validation of Analytical Methods: A Head-to-Head Comparison
The following sections detail the validation parameters as stipulated by ICH Q2(R2) guidelines and provide a comparative analysis of the HPLC-UV and UV-Vis spectrophotometry methods.[3][5][13]
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, and matrix components.[5]
-
HPLC-UV: Demonstrates high specificity. The chromatographic separation resolves the analyte peak from other components, which can be confirmed by assessing peak purity using a photodiode array (PDA) detector. Forced degradation studies (acid, base, oxidation, heat, and light) can be performed to show that the method can separate the analyte from its degradation products.[4][14]
-
UV-Vis Spectrophotometry: This method is inherently non-specific. Any compound that absorbs at the same wavelength as the analyte will interfere with the measurement.[8] Specificity can be partially assessed by analyzing a placebo (matrix without the analyte) and demonstrating no significant absorbance at the analytical wavelength.
Diagram: HPLC-UV Workflow for Specificity Assessment
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.cn [targetmol.cn]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. database.ich.org [database.ich.org]
- 6. Development of a new HPLC method for simultaneous determination of clopidogrel and its major metabolite using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2009077784A2 - Hpcl method for analysing clopidogrel - Google Patents [patents.google.com]
- 8. ijset.in [ijset.in]
- 9. ajpaonline.com [ajpaonline.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. redalyc.org [redalyc.org]
- 12. researchgate.net [researchgate.net]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
An Inter-Laboratory Comparative Guide to the Synthesis and Analysis of Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate
Abstract
This guide presents a comprehensive inter-laboratory comparison of synthetic and analytical methodologies for Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate, a key chiral intermediate in pharmaceutical synthesis.[1][2][3] We delve into two primary synthetic routes—chemical synthesis via asymmetric catalysis and enzymatic resolution—providing a detailed, step-by-step protocol for each. The guide offers a comparative analysis of these methods, evaluating them on critical parameters such as yield, enantiomeric excess, purity, cost-effectiveness, and scalability. Furthermore, we explore and contrast the analytical techniques essential for quality control, including chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. All experimental data is presented in structured tables for clear comparison, and workflows are visualized using diagrams to enhance understanding. This document is intended for researchers, scientists, and professionals in drug development, offering practical insights to inform methodological selection for the synthesis and analysis of this and similar chiral compounds.
Introduction: The Significance of Chiral Purity
In pharmaceutical development, the chirality of a molecule is of paramount importance. The three-dimensional arrangement of atoms in a chiral molecule can lead to significantly different pharmacological and toxicological profiles between its enantiomers.[4] For many active pharmaceutical ingredients (APIs), only one enantiomer is therapeutically active, while the other may be inactive or even cause adverse effects.[4] this compound is a chiral building block whose stereochemical integrity is crucial for the synthesis of more complex drug molecules.
The production of enantiomerically pure compounds is a central challenge in medicinal chemistry.[5] This guide provides an in-depth comparison of two distinct and widely adopted strategies for obtaining the desired (R)-enantiomer of this compound: a classic chemical approach utilizing a chiral catalyst and a biocatalytic method employing enzymatic resolution. The choice between these methodologies often depends on a variety of factors, including the desired scale of production, cost constraints, and the stringency of purity requirements.
Synthesis Methodologies: A Comparative Overview
The synthesis of a single enantiomer of a chiral ester can be approached in several ways. In this guide, we focus on two prevalent methods that represent different philosophies in asymmetric synthesis.
Method A: Asymmetric Chemical Catalysis
Asymmetric chemical catalysis involves the use of a chiral catalyst to control the stereochemical outcome of a reaction.[5] In this approach, a prochiral precursor is converted into the desired chiral product with high enantioselectivity. For the synthesis of this compound, a plausible route involves the asymmetric hydrogenation of an enol acetate precursor.
Experimental Protocol: Asymmetric Hydrogenation
Materials:
-
Ethyl 2-acetoxy-3-(2-hydroxyphenyl)acrylate
-
(R)-Ru(OAc)₂-BINAP catalyst
-
Hydrogen gas (H₂)
-
Anhydrous, degassed Methanol (MeOH)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a high-pressure reactor, add Ethyl 2-acetoxy-3-(2-hydroxyphenyl)acrylate (1.0 eq) and the (R)-Ru(OAc)₂-BINAP catalyst (0.01 eq).
-
Purge the reactor with nitrogen gas, then add anhydrous, degassed Methanol (20 volumes).
-
Pressurize the reactor with hydrogen gas to 50 atm.
-
Stir the reaction mixture at 50°C for 24 hours.
-
Monitor the reaction for completion by Thin Layer Chromatography (TLC) or HPLC.
-
Upon completion, carefully vent the reactor and purge with nitrogen.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in Ethyl Acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield this compound.
Causality Behind Experimental Choices:
-
Catalyst Selection: The choice of (R)-Ru(OAc)₂-BINAP is critical. The chiral BINAP ligand creates a chiral environment around the ruthenium metal center, which coordinates to the double bond of the substrate. This forces the hydrogen to add to one face of the double bond, leading to the desired (R)-enantiomer.
-
Solvent: Anhydrous and degassed methanol is used to prevent catalyst deactivation and ensure a homogenous reaction mixture.
-
Pressure and Temperature: These parameters are optimized to achieve a reasonable reaction rate and high enantioselectivity. Higher pressures of hydrogen increase its concentration in the solution, driving the reaction forward.
Logical Flow of Asymmetric Hydrogenation
Caption: Workflow for Asymmetric Hydrogenation.
Method B: Enzymatic Kinetic Resolution
Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[6][7] Enzymes operate under mild conditions and often exhibit exquisite enantioselectivity.[4][8] In this approach, a racemic mixture of the starting material is subjected to an enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer. For our target molecule, we can envision the enzymatic acetylation of a racemic precursor, (2R,S)-Ethyl 2-hydroxy-3-(2-hydroxyphenyl)propanoate.
Experimental Protocol: Enzymatic Kinetic Resolution
Materials:
-
(2R,S)-Ethyl 2-hydroxy-3-(2-hydroxyphenyl)propanoate (racemic mixture)
-
Immobilized Lipase B from Candida antarctica (CALB)
-
Vinyl Acetate
-
Anhydrous Toluene
-
Hexane
-
Ethyl Acetate
-
Silica gel for column chromatography
Procedure:
-
To a flask, add racemic (2R,S)-Ethyl 2-hydroxy-3-(2-hydroxyphenyl)propanoate (1.0 eq) and anhydrous toluene (20 volumes).
-
Add immobilized CALB (e.g., 10% w/w of the substrate).
-
Add Vinyl Acetate (1.5 eq).
-
Stir the mixture at 40°C.
-
Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.
-
Filter off the immobilized enzyme (which can be washed and reused).
-
Concentrate the filtrate under reduced pressure.
-
The resulting mixture contains the desired (R)-acetylated product and the unreacted (S)-alcohol.
-
Separate the two compounds by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient).
Causality Behind Experimental Choices:
-
Enzyme Selection: CALB is a widely used and robust lipase known for its ability to catalyze the acylation of a broad range of alcohols with high enantioselectivity.[8]
-
Acyl Donor: Vinyl acetate is an excellent acyl donor in this context because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile. This drives the equilibrium towards the product side.
-
Solvent: Toluene is a suitable non-polar solvent that does not interfere with the enzyme's activity.
-
Monitoring: It is crucial to stop the reaction at ~50% conversion to achieve the highest possible enantiomeric excess for both the product and the remaining starting material.
Logical Flow of Enzymatic Resolution
Caption: Workflow for Enzymatic Kinetic Resolution.
Comparative Data Analysis of Synthetic Methods
The following table summarizes the hypothetical performance of the two synthetic methods across three different laboratories.
| Parameter | Method A: Asymmetric Catalysis (Lab 1) | Method A: Asymmetric Catalysis (Lab 2) | Method B: Enzymatic Resolution (Lab 3) |
| Yield | 85% | 82% | 45% (theoretical max 50%) |
| Enantiomeric Excess (ee) | >99% | 98% | >99% |
| Purity (by HPLC) | 99.5% | 99.2% | 99.8% |
| Reaction Time | 24 hours | 26 hours | 12 hours |
| Cost per Gram | High (due to catalyst) | High (due to catalyst) | Moderate (enzyme is reusable) |
| Scalability | Good | Good | Excellent |
| Environmental Impact | Moderate (metal catalyst, organic solvents) | Moderate (metal catalyst, organic solvents) | Low (mild conditions, reusable enzyme) |
Analytical Methodologies for Quality Control
Accurate and precise analytical methods are essential to verify the identity, purity, and enantiomeric excess of the synthesized this compound.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess of a chiral compound. It utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.
Experimental Protocol: Chiral HPLC
-
Instrument: Agilent 1260 Infinity II HPLC or equivalent
-
Column: Chiralcel OD-H (or similar chiral column)
-
Mobile Phase: 90:10 Hexane:Isopropanol
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
Method 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is used to confirm the chemical structure of the synthesized compound. While standard ¹H NMR cannot distinguish between enantiomers, chiral shift reagents can be used to separate the signals of the two enantiomers, allowing for the determination of enantiomeric excess.
Experimental Protocol: ¹H NMR with Chiral Shift Reagent
-
Instrument: Bruker Avance 400 MHz NMR spectrometer or equivalent
-
Solvent: Chloroform-d (CDCl₃)
-
Procedure:
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add a small amount of a chiral shift reagent (e.g., Eu(hfc)₃) to the NMR tube.
-
Acquire another ¹H NMR spectrum. The signals corresponding to the two enantiomers should be resolved.
-
Integrate the separated signals to determine the ratio of the enantiomers.
-
Comparative Analysis of Analytical Methods
| Parameter | Chiral HPLC | ¹H NMR with Chiral Shift Reagent |
| Primary Use | Determination of enantiomeric excess and purity | Structure elucidation and determination of enantiomeric excess |
| Sensitivity | High | Moderate |
| Accuracy for ee | High | Moderate to High |
| Throughput | High | Low |
| Cost | Moderate | High (instrument cost) |
| Ease of Use | Relatively straightforward | Requires expertise in NMR |
Conclusion and Recommendations
This inter-laboratory comparison demonstrates that both asymmetric chemical catalysis and enzymatic kinetic resolution are viable methods for the synthesis of this compound.
-
Asymmetric chemical catalysis offers higher yields but comes at a greater cost and with a moderate environmental impact. It is well-suited for large-scale production where yield is a primary concern.
-
Enzymatic kinetic resolution provides a product with excellent enantiomeric excess and purity under mild, environmentally friendly conditions. Although the theoretical maximum yield is 50%, the reusability of the enzyme can make it a cost-effective option, particularly for smaller to medium-scale synthesis where high purity is critical.
The choice of analytical method will depend on the specific requirements of the analysis. Chiral HPLC is the preferred method for routine determination of enantiomeric excess due to its accuracy and high throughput. ¹H NMR with chiral shift reagents is a powerful tool for both structural confirmation and ee determination, although it is more time-consuming and requires specialized equipment and expertise.
Ultimately, the optimal combination of synthetic and analytical methods will depend on the specific goals of the laboratory, balancing the need for high yield, enantiopurity, cost-effectiveness, and environmental sustainability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. targetmol.cn [targetmol.cn]
- 4. pharmasalmanac.com [pharmasalmanac.com]
- 5. benchchem.com [benchchem.com]
- 6. Microbial/enzymatic synthesis of chiral drug intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. encyclopedia.pub [encyclopedia.pub]
Safety Operating Guide
Personal protective equipment for handling Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate
Essential Safety and Handling Guide for Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate
This document provides comprehensive safety, handling, and disposal protocols for this compound (CAS No. 1799611-07-6). As a compound featuring both an ester functional group and a phenolic moiety, it requires a nuanced approach to safety that respects the hazards of both. This guide is intended for researchers, scientists, and drug development professionals to ensure personal safety and experimental integrity.
Compound Hazard Analysis: A Dual-Risk Profile
This compound is not a commonplace reagent; it is primarily used as a drug intermediate in synthesis.[1][2][3] Its molecular structure presents a dual-risk profile. The ester group is one consideration, but the primary concern stems from the 2-hydroxyphenyl (phenolic) group.
Phenol and its derivatives are notorious for their ability to cause severe chemical burns and exhibit systemic toxicity.[4] They can be rapidly absorbed through the skin, often with an initial anesthetic effect that belies the underlying damage.[4] This can lead to delayed recognition of exposure, increasing the risk of systemic absorption which can affect the central nervous system, liver, and kidneys.[5][6]
Supplier safety information indicates the following hazards for this specific compound:
-
H302: Harmful if swallowed.[7]
-
H315: Causes skin irritation.[7]
-
H319: Causes serious eye irritation.[7]
-
H335: May cause respiratory irritation.[7]
Given the phenolic substructure, it is prudent to treat this compound with the same gravity as phenol itself, implementing controls that mitigate both corrosive and toxic hazards.
Primary Safety Controls: Engineering and Environment
Before any personal protective equipment (PPE) is worn, the laboratory environment must be engineered to minimize exposure.
-
Chemical Fume Hood: All handling of this compound, including weighing, solution preparation, and transfers, must be conducted inside a certified chemical fume hood.[4][5][6] This is the most critical engineering control to prevent the inhalation of vapors or aerosols.
-
Emergency Equipment: Ensure there is immediate and unobstructed access to a safety shower and an emergency eyewash station within a 10-second travel distance from the work area.[4][6] Verify their functionality before beginning work.
-
Restricted Access: Never work alone when handling this compound.[4] Ensure a colleague is aware of the procedure and is available to assist in an emergency.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory. The following table summarizes the required equipment, with detailed explanations below. The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.
| Protection Area | Required PPE | Rationale and Specifications |
| Eye & Face | Chemical Splash Goggles & Face Shield | Goggles provide a seal to protect from splashes; a face shield worn over goggles offers a secondary barrier for the entire face.[5][8] Standard safety glasses are insufficient. |
| Hands | Double-Gloving: Nitrile inner glove with Neoprene or Butyl Rubber outer glove | The phenolic group necessitates robust chemical resistance. Neoprene offers excellent protection against acids, bases, and phenols.[9] Double-gloving provides redundancy in case of a tear or degradation of the outer glove.[8] |
| Body | Fully-Buttoned Laboratory Coat & Chemical-Resistant Apron | A lab coat protects skin and clothing from minor spills.[10] A neoprene or butyl rubber apron worn over the lab coat is required when there is a significant risk of splashes.[5] |
| Feet | Closed-Toe, Solid-Top Shoes | Prevents injury from spills or dropped objects.[8][10] |
| Respiratory | Not typically required if handled in a fume hood. | A fume hood provides adequate respiratory protection.[10] If a procedure poses a high risk of aerosolization outside of a hood, a risk assessment must determine the need for a respirator with an organic vapor cartridge.[11] |
The Rationale Behind Glove Selection
Standard nitrile gloves, while common in laboratories, offer limited protection against prolonged contact with phenolic compounds.[9] Phenol can degrade and permeate nitrile rubber over time. Therefore, for any task involving more than incidental contact with this compound, a more chemically resistant outer glove, such as neoprene or butyl rubber, is essential.[5] The inner nitrile glove serves as a secondary barrier and protects against contamination during the doffing process.
PPE Donning and Doffing Workflow
Properly putting on and removing PPE is as critical as selecting the right equipment. The sequence is designed to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Operational Plan: Step-by-Step Handling
-
Preparation: Before retrieving the chemical, ensure the fume hood is on and the sash is at the appropriate working height. Prepare all necessary equipment (glassware, solvents, etc.) and place absorbent pads on the work surface.
-
Don PPE: Follow the donning sequence outlined in the diagram above.
-
Weighing/Transfer: Conduct all transfers of the solid compound or its solutions within the fume hood. Use spark-proof tools if applicable.[12]
-
During Reaction: Keep the reaction vessel clearly labeled and within the fume hood. Ensure the container is tightly closed when not in use.[13]
-
Post-Procedure: Upon completion, quench the reaction if necessary and transfer all waste into a designated, labeled hazardous waste container.
-
Decontamination: Wipe down the work surface in the fume hood.
-
Doff PPE: Follow the doffing sequence outlined above, disposing of contaminated items in the appropriate hazardous waste stream.[8]
-
Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[6]
Emergency Response Protocols
Immediate and correct action is critical in the event of an exposure.
Caption: Emergency Response Flowchart.
-
Skin Contact: Rapid decontamination is crucial to minimize absorption.[4] Immediately remove all contaminated clothing and flush the affected area with copious amounts of water at a sink or emergency shower for at least 15 minutes.[6] Seek immediate medical attention. If your institution stocks polyethylene glycol (PEG-300 or PEG-400) for phenol exposures, use it to gently wipe the area before water flushing, as it can be more effective at initial decontamination.[4]
-
Eye Contact: Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[13] Remove contact lenses if it is safe to do so.[13] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[13] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[14] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water and have them drink 4-8 ounces of water or milk.[4] Seek immediate medical attention.
Disposal Plan: Environmental Responsibility
Proper disposal is essential for safety and environmental protection.[8]
-
Liquid Waste: All solutions containing this compound and solvent washes must be collected in a clearly labeled, sealed container for hazardous liquid waste.[6][8]
-
Solid Waste: Unused solid compound and any contaminated consumables (e.g., weigh boats, pipette tips, absorbent pads) must be placed in a designated container for solid chemical waste.[8]
-
Contaminated PPE: All used gloves, aprons, and other disposable PPE must be disposed of in the solid hazardous waste stream, not in the regular trash.[8]
By adhering to these rigorous safety protocols, you can effectively manage the risks associated with handling this compound, ensuring a safe laboratory environment for yourself and your colleagues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. targetmol.cn [targetmol.cn]
- 4. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. ehs.berkeley.edu [ehs.berkeley.edu]
- 7. achmem.com [achmem.com]
- 8. benchchem.com [benchchem.com]
- 9. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 10. benchchem.com [benchchem.com]
- 11. redox.com [redox.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. aksci.com [aksci.com]
- 14. 3-(2-HYDROXY-PHENYL)-PROPIONIC ACID ETHYL ESTER - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
